Azido-PEG4-propargyl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]prop-1-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O4/c1-2-4-15-6-8-17-10-11-18-9-7-16-5-3-13-14-12/h1H,3-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQQZUZMUONMHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Azido-PEG4-propargyl: A Versatile Linker for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Azido-PEG4-propargyl
This compound is a heterobifunctional crosslinker that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and proteomics. Its structure incorporates two key reactive functionalities: a terminal azide group (-N₃) and a terminal propargyl group (a type of alkyne, -C≡CH). These two groups are connected by a hydrophilic tetraethylene glycol (PEG4) spacer. This unique architecture allows for sequential or orthogonal "click chemistry" reactions, enabling the precise and efficient linkage of diverse molecular entities.[1]
The azide and propargyl groups are quintessential partners in one of the most reliable click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole ring, effectively linking two molecules. The bioorthogonal nature of the azide and alkyne groups, meaning they are largely unreactive within biological systems, makes this compound particularly well-suited for bioconjugation in complex biological environments. The PEG4 spacer enhances the water solubility of the linker and the resulting conjugates, which can reduce aggregation and improve pharmacokinetic properties.[1] this compound is frequently employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as the connecting bridge between a protein-of-interest ligand and an E3 ubiquitin ligase ligand.[1][2]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective application. The following table summarizes its key characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉N₃O₄ | MedChemExpress |
| Molecular Weight | 257.29 g/mol | MedChemExpress |
| CAS Number | 1192590-91-2 | MedChemExpress |
| Appearance | Colorless to light yellow viscous liquid | MedChemExpress |
| Solubility | Soluble in water, DMSO, DMF, and DCM | BroadPharm |
| Storage Conditions | -20°C for long-term storage | BroadPharm |
Synthesis and Purification
Note: The following protocol is a generalized procedure and may require optimization.
Experimental Protocol: Synthesis of this compound (Generalized)
-
Starting Material: Tetraethylene glycol.
-
Step 1: Monopropargylation. React tetraethylene glycol with propargyl bromide in the presence of a base (e.g., sodium hydride) in an anhydrous solvent (e.g., tetrahydrofuran, THF) to yield O-(propargyl)tetraethylene glycol. The reaction is typically performed at room temperature.
-
Step 2: Activation of the terminal hydroxyl group. The remaining terminal hydroxyl group of O-(propargyl)tetraethylene glycol is then activated for azidation. A common method is to convert it into a good leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine.
-
Step 3: Azidation. The activated intermediate is then reacted with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF). This nucleophilic substitution reaction replaces the tosylate or mesylate group with the azide group, yielding the final product, this compound.
-
Purification: The crude product is typically purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any remaining impurities.
Purification of this compound Conjugates
After conjugation reactions, it is crucial to purify the desired product from unreacted starting materials and byproducts. The choice of purification method depends on the nature of the conjugate.
-
Size Exclusion Chromatography (SEC): This is a common method for purifying protein and antibody conjugates, as it separates molecules based on their size.
-
Affinity Chromatography: If the conjugate contains a specific tag (e.g., a His-tag) or is an antibody, affinity chromatography can be used for highly specific purification.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is suitable for the purification of smaller molecule conjugates, such as those used in PROTACs.
-
Dialysis or Desalting Columns: These methods are useful for removing small molecule impurities, such as excess linker or catalyst, from macromolecular conjugates.
Applications in Bioconjugation and Drug Development
The bifunctional nature of this compound makes it a versatile tool for a wide range of applications in bioconjugation and drug development.
Bioconjugation
This compound can be used to link various biomolecules, including proteins, peptides, nucleic acids, and carbohydrates, to other molecules such as fluorescent dyes, biotin, or drug molecules. The general strategy involves first attaching one end of the linker to one molecule and then using the remaining functional group to attach it to the second molecule via a click reaction.
PROTACs
A significant application of this compound is in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound serves as the linker that connects the target protein-binding ligand to the E3 ligase-binding ligand. The length and flexibility of the PEG4 spacer can be critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a key determinant of PROTAC efficacy.
Experimental Protocols
The following are generalized protocols for the use of this compound in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Experimental Protocol: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reactant Preparation: Dissolve the azide-containing molecule and the alkyne-containing molecule (one of which will be attached to the this compound linker) in a suitable solvent (e.g., a mixture of t-BuOH and water, or DMF).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of a copper(I) source. This is often generated in situ by reducing a copper(II) salt (e.g., CuSO₄·5H₂O) with a reducing agent like sodium ascorbate. A ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included to stabilize the copper(I) catalyst.
-
Reaction Initiation: Add the copper(I) catalyst solution to the solution of the reactants.
-
Reaction Conditions: The reaction is typically carried out at room temperature with gentle stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy.
-
Work-up and Purification: Once the reaction is complete, the product is purified using an appropriate method as described in the "Purification" section above.
Quantitative Data for CuAAC Reactions
The efficiency of CuAAC reactions is influenced by several factors, including the choice of catalyst, ligand, and solvent. The following table provides representative data from the literature for CuAAC reactions, which can serve as a guideline for optimizing reactions with this compound.
| Copper Source | Ligand | Solvent | Typical Yield | Reference |
| CuSO₄/Sodium Ascorbate | THPTA | Water/t-BuOH | >90% | BenchChem |
| CuI | None | DMF | >85% | BenchChem |
| Cu(OAc)₂/Sodium Ascorbate | None | Water | >95% | BenchChem |
Characterization
Thorough characterization of this compound and its conjugates is essential to confirm their identity, purity, and integrity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the linker and its conjugates. Key signals to look for in the ¹H NMR of this compound would be the characteristic peaks for the PEG chain, the methylene protons adjacent to the azide and propargyl groups, and the acetylenic proton.
-
Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) are used to determine the molecular weight of the linker and its conjugates, confirming successful conjugation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the linker and its conjugates.
Visualizations
Chemical Structure and Reactivity of this compound
Caption: Structure of this compound and its dual reactivity.
Experimental Workflow for Antibody-Drug Conjugation
Caption: A typical workflow for creating an antibody-drug conjugate.
Logical Relationship in PROTAC Synthesis
References
An In-depth Technical Guide to Azido-PEG4-propargyl: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG4-propargyl is a versatile, heterobifunctional crosslinker that has gained significant traction in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal azide group and a propargyl (alkyne) group separated by a hydrophilic tetraethylene glycol (PEG4) spacer, enables precise and efficient covalent ligation of diverse molecular entities. This guide provides a comprehensive overview of the chemical properties, key applications, and detailed experimental protocols associated with this compound, with a focus on its role in "click chemistry" and the synthesis of Proteolysis Targeting Chimeras (PROTACs).
The azide and propargyl functional groups are central to the utility of this linker, serving as reactive handles for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These "click chemistry" reactions are renowned for their high efficiency, specificity, and biocompatibility. The PEG4 spacer enhances the aqueous solubility of the linker and the resulting conjugates, which can improve pharmacokinetic properties and reduce non-specific binding in biological systems.[1]
Core Properties and Specifications
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Name | 1-Azido-11-propargyloxy-3,6,9-trioxaundecane | [2] |
| CAS Number | 1192590-91-2 | [2][3] |
| Molecular Formula | C11H19N3O4 | [2] |
| Molecular Weight | 257.29 g/mol | |
| Exact Mass | 257.14 | |
| Purity | Typically ≥95% | |
| Appearance | Pale yellow oil | |
| Solubility | Soluble in water, DMSO, and DMF | |
| Storage | Store at -20°C for long-term storage |
Key Applications
This compound is a cornerstone reagent in a variety of bioconjugation applications, primarily due to its bifunctional nature that allows for the sequential or orthogonal ligation of two different molecules.
PROTAC Synthesis
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound is an ideal linker for PROTAC synthesis, connecting a ligand for the target protein to a ligand for the E3 ligase. The modular nature of click chemistry facilitates the rapid synthesis of PROTAC libraries with varying linker lengths and attachment points for optimization of degradation efficiency.
Bioconjugation and PEGylation
The ability to conjugate biomolecules such as proteins, peptides, and nucleic acids to other molecules or surfaces is crucial for a wide range of applications in research and therapeutics. This compound can be used to introduce a reactive handle onto a biomolecule for subsequent ligation. The PEG spacer (PEGylation) can enhance the solubility and stability of the modified biomolecule and reduce its immunogenicity.
Click Chemistry Reagent
This compound is a quintessential click chemistry reagent. It contains both an azide and an alkyne group, allowing it to participate in CuAAC reactions with molecules containing either an alkyne or an azide group, respectively. It can also undergo SPAAC reactions with molecules containing strained cyclooctynes like DBCO or BCN.
Experimental Protocols
The following are detailed methodologies for the key experiments involving this compound.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction to conjugate an azide-containing molecule to an alkyne-containing molecule using this compound as a linker.
Materials:
-
This compound
-
Azide- or alkyne-functionalized molecule of interest
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper ligand
-
Appropriate buffer (e.g., phosphate-buffered saline, PBS)
-
Solvent (e.g., DMSO, DMF) if necessary
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the azide- or alkyne-functionalized molecule in a compatible solvent.
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of the copper ligand (THPTA or TBTA) in water or DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-containing molecule and the azide-containing molecule in the desired molar ratio (typically a 1:1 to 1:1.5 ratio) in the reaction buffer.
-
Add the copper ligand to the reaction mixture. A 5-fold molar excess of the ligand with respect to copper is recommended to protect biomolecules from oxidation.
-
Add the CuSO4 solution to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times the concentration of copper.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by analytical techniques such as LC-MS or HPLC.
-
-
Quenching and Purification:
-
Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.
-
The final conjugate can be purified using appropriate methods such as dialysis, size-exclusion chromatography, or HPLC.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for the copper-free SPAAC reaction between an azide-containing molecule and a strained alkyne (e.g., DBCO or BCN)-containing molecule, where this compound can serve as one of the components.
Materials:
-
This compound (or an azide-functionalized molecule)
-
A molecule functionalized with a strained alkyne (e.g., DBCO-NHS ester, BCN-acid)
-
Appropriate buffer (e.g., PBS, pH 7.4)
-
Solvent (e.g., DMSO) if necessary
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the azide-containing molecule in DMSO.
-
Prepare a 10 mM stock solution of the strained alkyne-containing molecule in DMSO.
-
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve the azide-containing molecule in the reaction buffer.
-
Add the strained alkyne-containing molecule to the reaction mixture. A 2- to 4-fold molar excess of the strained alkyne is often used to ensure complete reaction.
-
-
Incubation:
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. The reaction progress can be monitored by analytical techniques.
-
-
Purification:
-
The final conjugate can be purified using standard methods such as dialysis, chromatography, or precipitation to remove any unreacted starting materials.
-
Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and concepts related to the application of this compound.
Caption: Workflow of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Logical relationship of this compound in PROTAC synthesis.
References
An In-depth Technical Guide to the Synthesis and Purification of Azido-PEG4-propargyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of Azido-PEG4-propargyl, a valuable heterobifunctional linker used in bioconjugation, proteomics, and drug discovery, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).[1] The molecule features an azide and a propargyl group, enabling "click" chemistry reactions for the precise ligation of biomolecules.[1][2]
Synthesis Methodology
The synthesis of this compound is typically achieved through a multi-step process starting from tetraethylene glycol. The general strategy involves the sequential modification of the terminal hydroxyl groups.[3][4] A common approach is to first introduce the propargyl group, followed by the conversion of the remaining hydroxyl group to an azide.
Experimental Protocol: Synthesis of this compound
This protocol is a composite of established methods for the modification of polyethylene glycol linkers.
Step 1: Monopropargylation of Tetraethylene Glycol
-
Reaction: Tetraethylene glycol is reacted with propargyl bromide in the presence of a base to form 1-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)-2-propyne (Mono-propargyl-PEG4-OH).
-
Reagents and Solvents:
-
Tetraethylene glycol
-
Propargyl bromide
-
Sodium hydride (NaH) or Potassium hydroxide (KOH)
-
Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of tetraethylene glycol (1 equivalent) in anhydrous THF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add propargyl bromide (1.0 equivalent) dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is purified by column chromatography on silica gel.
Step 2: Tosylation of Mono-propargyl-PEG4-OH
-
Reaction: The hydroxyl group of Mono-propargyl-PEG4-OH is converted to a tosylate, a good leaving group, by reacting with p-toluenesulfonyl chloride (TsCl).
-
Reagents and Solvents:
-
Mono-propargyl-PEG4-OH
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve Mono-propargyl-PEG4-OH (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane at 0 °C.
-
Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with water, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The resulting tosylated compound is typically used in the next step without further purification if the reaction is clean.
Step 3: Azidation of Tosyl-propargyl-PEG4
-
Reaction: The tosyl group is displaced by an azide group through nucleophilic substitution with sodium azide.
-
Reagents and Solvents:
-
Tosyl-propargyl-PEG4
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the tosylated intermediate (1 equivalent) in DMF.
-
Add sodium azide (3 equivalents).
-
Heat the reaction mixture to 60-80 °C and stir overnight.
-
Cool the reaction to room temperature and add water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The final product, this compound, is purified by column chromatography on silica gel.
Data Presentation
Table 1: Summary of Reagents and Reaction Conditions
| Step | Starting Material | Reagents | Base/Catalyst | Solvent | Temperature (°C) | Time (h) |
| 1 | Tetraethylene glycol | Propargyl bromide | NaH | THF | 0 to RT | 12-16 |
| 2 | Mono-propargyl-PEG4-OH | p-Toluenesulfonyl chloride | Triethylamine | DCM | 0 to RT | 12-16 |
| 3 | Tosyl-propargyl-PEG4 | Sodium azide | - | DMF | 60-80 | 12-16 |
Table 2: Expected Yields and Purity
| Product | Expected Yield (%) | Purity (%) | Analytical Method |
| Mono-propargyl-PEG4-OH | 70-85 | >95 | ¹H NMR, ¹³C NMR |
| Tosyl-propargyl-PEG4 | 85-95 | >90 | ¹H NMR |
| This compound | 80-90 | >98 | ¹H NMR, ¹³C NMR, HRMS |
Table 3: Characterization Data for this compound
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.20 (d, 2H, -OCH₂C≡CH), 3.65 (m, 12H, PEG backbone), 3.38 (t, 2H, -CH₂N₃), 2.42 (t, 1H, -C≡CH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 79.5 (-C≡CH), 74.8 (-C≡CH), 70.6, 70.3, 70.0, 69.1 (PEG backbone), 58.4 (-OCH₂C≡CH), 50.7 (-CH₂N₃) |
| HRMS (ESI) | Calculated for C₁₁H₁₉N₃O₄ [M+H]⁺: 258.1403, Found: 258.1405 |
Visualization of the Synthesis Workflow
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthetic route for this compound.
Purification and Quality Control
Purification of the intermediates and the final product is critical to ensure high purity for subsequent applications.
-
Column Chromatography: Silica gel is the standard stationary phase. A gradient of ethyl acetate in hexanes is typically effective for eluting the products. For the final product, a more polar solvent system, such as methanol in dichloromethane, may be required.
-
Work-up Procedures: Aqueous work-up steps are essential to remove inorganic salts and water-soluble impurities. The use of brine washes helps to break up emulsions and dry the organic layer.
-
Characterization: The purity and identity of the synthesized compounds should be confirmed by:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the final product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic azide stretch (~2100 cm⁻¹).
-
This guide provides a robust framework for the successful synthesis and purification of this compound. Researchers should always adhere to standard laboratory safety practices when handling the reagents mentioned in this protocol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 3. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Mechanism of Action of Azido-PEG4-propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG4-propargyl is a heterobifunctional linker molecule that has become an indispensable tool in the field of bioconjugation and drug development.[1] Its structure, featuring a terminal azide group, a tetraethylene glycol (PEG4) spacer, and a terminal propargyl group, enables its participation in highly efficient and specific "click chemistry" reactions. This guide provides a comprehensive overview of the core mechanism of action of this compound, with a focus on its application in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. We will delve into the mechanistic details of this reaction, present relevant quantitative data for analogous compounds, provide detailed experimental protocols for its use in bioconjugation, and visualize the key pathways and workflows.
The primary utility of this compound lies in its ability to covalently link two molecular entities with high precision and efficiency. The azide and propargyl groups are bioorthogonal, meaning they do not typically react with functional groups found in biological systems, thus minimizing side reactions.[2] The PEG4 spacer enhances the solubility and reduces the steric hindrance of the conjugated molecules.[3] These properties make this compound a valuable linker for the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][4]
Core Mechanism of Action: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The principal mechanism of action of this compound is its participation in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction involves the [3+2] cycloaddition of the terminal azide and the terminal alkyne (from the propargyl group) to form a stable 1,4-disubstituted 1,2,3-triazole ring. The reaction is characterized by its high yields, mild reaction conditions, and exceptional regioselectivity.
The catalytic cycle of CuAAC, which is widely accepted, involves the following key steps:
-
Formation of Copper(I) Acetylide: In the presence of a copper(I) catalyst, the terminal alkyne of the propargyl group is deprotonated to form a copper(I) acetylide intermediate. This step is crucial for activating the alkyne for the subsequent reaction with the azide.
-
Coordination of the Azide: The azide then coordinates to the copper center of the acetylide intermediate.
-
Cycloaddition: A concerted [3+2] cycloaddition reaction occurs between the coordinated azide and the acetylide, leading to the formation of a six-membered copper-triazolide intermediate.
-
Protonolysis and Catalyst Regeneration: The copper-triazolide intermediate is then protonated, releasing the triazole product and regenerating the copper(I) catalyst, which can then enter another catalytic cycle.
This catalytic cycle is highly efficient, leading to rapid reaction rates and near-quantitative yields under optimal conditions.
Figure 1: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
An alternative, copper-free click chemistry reaction that this compound can participate in is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), instead of a terminal alkyne. The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed efficiently without the need for a metal catalyst. This is particularly advantageous for in vivo applications where the cytotoxicity of copper is a concern. In this context, one of the molecules to be conjugated would be functionalized with a strained alkyne, while the other would possess the azide functionality, which can be provided by this compound.
Data Presentation
Table 1: Representative Reaction Conditions and Yields for CuAAC Bioconjugation
| Reactant 1 (Alkyne) | Reactant 2 (Azide) | Copper Source | Ligand | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| Propargyl-modified Peptide | Azido-functionalized Fluorophore | CuSO₄ | THPTA | Sodium Ascorbate | PBS/DMSO | 1 | >90 | |
| Alkyne-modified Antibody | Azide-functionalized Drug | CuSO₄ | THPTA | Sodium Ascorbate | PBS | 1-4 | 70-95 | |
| Propargyl alcohol | Coumarin Azide | CuSO₄ | THPTA | Sodium Ascorbate | Phosphate Buffer/DMSO | 1 | ~100 | |
| Propargyl Amine | Benzyl Azide | Cu Nanocatalyst | None | None | Water | <0.5 | High |
Table 2: Kinetic Data for CuAAC Reactions with Propargyl Compounds
| Alkyne Substrate | Time to 50% Completion (min) | Time to 90% Completion (min) | Notes | Reference |
| N,N-dimethylpropargylamine | ~5 | ~15 | Rapid kinetics in ligand-accelerated CuAAC. | |
| N,N-diethylpropargylamine | ~6 | ~18 | Similar rapid kinetics to the dimethyl analog. | |
| Propargyl alcohol | - | - | Slower than propargylamines but still efficient. |
Note: The data in these tables are for illustrative purposes and are derived from studies on molecules analogous to this compound. Reaction conditions and outcomes can vary significantly based on the specific substrates, solvent, temperature, and catalyst system used. Optimization is often required for each new conjugation.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in bioconjugation.
Protocol 1: General Procedure for CuAAC Bioconjugation of a Protein
This protocol describes the conjugation of an alkyne-modified protein to an azide-containing molecule using this compound as the source of the azide (or vice-versa if the protein is azide-modified and a propargyl-containing molecule is used).
Materials:
-
Alkyne-modified protein (e.g., 1-5 mg/mL in PBS, pH 7.4)
-
This compound (or other azide/alkyne payload)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Preparation of Reactants:
-
Dissolve the alkyne-modified protein in PBS to a final concentration of 1-5 mg/mL.
-
Dissolve this compound (or the azide/alkyne payload) in DMSO to create a 10 mM stock solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein solution.
-
Add a 5 to 10-fold molar excess of the this compound/payload stock solution to the protein solution.
-
Prepare the copper/ligand premix by mixing CuSO₄ and THPTA in a 1:5 molar ratio in a separate tube. Let it stand for 1-2 minutes.
-
Add the copper/ligand premix to the protein-payload mixture. The final copper concentration is typically in the range of 50-250 µM.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 times the copper concentration.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Upon completion, remove excess reagents and the copper catalyst by using a desalting column or by dialysis against PBS.
-
Characterization:
-
The success of the conjugation can be confirmed by SDS-PAGE, which should show a shift in the molecular weight of the protein.
-
Mass spectrometry (e.g., LC-MS) can be used to confirm the mass of the conjugate and determine the degree of labeling.
-
HPLC can be used to assess the purity of the final conjugate.
Figure 2: General experimental workflow for protein bioconjugation using this compound via CuAAC.
Protocol 2: Synthesis of a PROTAC using this compound
This protocol outlines a general strategy for the synthesis of a PROTAC molecule where this compound serves as the linker to connect a protein of interest (POI) ligand and an E3 ligase ligand. This example assumes one ligand is functionalized with an alkyne and the other with an azide, and the this compound provides one of these functionalities. For this example, we will assume the POI ligand has an alkyne handle and the E3 ligase ligand will be attached to the azide end of this compound.
Materials:
-
Alkyne-functionalized POI ligand
-
This compound
-
E3 ligase ligand with a reactive group for conjugation to the propargyl end (e.g., an amine for amide bond formation after converting the propargyl ester to a carboxylic acid, or another click-compatible handle)
-
Copper(I) iodide (CuI) or CuSO₄/Sodium Ascorbate
-
Solvent (e.g., DMF, DMSO)
-
Purification system (e.g., preparative HPLC)
Procedure:
Step 1: Conjugation of E3 Ligase Ligand to the Propargyl Terminus of this compound (if not already functionalized)
This step will vary greatly depending on the specific chemistry used to attach the E3 ligase ligand. The following is a representative example.
-
If starting with a propargyl ester, it may need to be hydrolyzed to a carboxylic acid.
-
The resulting carboxylic acid can then be activated (e.g., with HATU or EDC/NHS) and reacted with an amine-functionalized E3 ligase ligand to form a stable amide bond.
-
The product, an Azido-PEG4-E3 ligase ligand conjugate, is then purified, typically by HPLC.
Step 2: CuAAC Reaction to form the PROTAC
-
Reaction Setup:
-
Dissolve the alkyne-functionalized POI ligand (1 equivalent) and the Azido-PEG4-E3 ligase ligand conjugate (1-1.2 equivalents) in an appropriate solvent like DMF or a mixture of t-butanol and water.
-
Add the copper(I) source. If using CuSO₄, also add a reducing agent like sodium ascorbate (e.g., 5-10 mol%). If using CuI, it can be added directly (e.g., 1-10 mol%).
-
A ligand such as TBTA or THPTA can be added to stabilize the Cu(I) and accelerate the reaction.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by a suitable analytical technique such as LC-MS or TLC until the starting materials are consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the catalyst and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC by preparative HPLC to obtain the final product.
-
Characterization:
-
The identity and purity of the final PROTAC are confirmed by LC-MS and NMR spectroscopy.
Figure 3: A generalized workflow for the synthesis of a PROTAC using this compound via a CuAAC reaction.
Conclusion
This compound is a versatile and powerful bifunctional linker that plays a crucial role in modern bioconjugation and drug discovery. Its mechanism of action is centered around the highly efficient and specific Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, which enables the stable and precise connection of diverse molecular entities. The inclusion of a PEG4 spacer enhances the physicochemical properties of the resulting conjugates. While specific quantitative data for this compound requires empirical determination for each application, the provided protocols and data for analogous systems offer a solid foundation for researchers to effectively utilize this valuable tool in their work. The continued application of this compound in the synthesis of PROTACs, ADCs, and other complex biomolecules underscores the significance of click chemistry in advancing biomedical research.
References
Azido-PEG4-propargyl (CAS 1192590-91-2): A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Heterobifunctional Linker for Advanced Bioconjugation and Proteolysis-Targeting Chimera (PROTAC) Synthesis
Abstract
Azido-PEG4-propargyl, with CAS number 1192590-91-2, is a versatile heterobifunctional linker that has emerged as a critical tool in the fields of chemical biology and drug discovery. Its unique architecture, featuring a terminal azide group, a tetraethylene glycol (PEG4) spacer, and a terminal propargyl group, enables precise and efficient conjugation of biomolecules through bioorthogonal "click chemistry" reactions. This technical guide provides a comprehensive overview of the physicochemical properties, applications, and experimental considerations for utilizing this compound, with a particular focus on its role in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). Detailed experimental protocols, data summaries, and workflow diagrams are presented to facilitate its effective implementation in research and development settings.
Introduction
The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has revolutionized the way scientists approach the assembly of complex molecular architectures. This compound is a prime example of a reagent designed to leverage these powerful ligation strategies. This linker is comprised of two key reactive handles: an azide and a terminal alkyne (propargyl group). These functionalities allow for sequential and orthogonal conjugation to two different molecules of interest.
The central PEG4 spacer is not merely a passive connector; it imparts favorable physicochemical properties to the linker and the resulting conjugates. The hydrophilic nature of the PEG chain enhances aqueous solubility, a crucial attribute for biological applications. Furthermore, the flexibility and length of the PEG spacer can reduce steric hindrance between the conjugated molecules, which is often critical for maintaining their biological activity.[1]
A significant area of application for this compound is in the construction of PROTACs.[2][3][4] PROTACs are chimeric molecules designed to co-opt the cell's natural protein degradation machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate target proteins of interest.[5] This technology offers a powerful alternative to traditional small-molecule inhibitors and has the potential to target proteins previously considered "undruggable." this compound serves as a flexible linker to connect a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand, forming the core structure of a PROTAC.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its successful application. The available data from various suppliers and safety data sheets are summarized below.
| Property | Value | Source |
| CAS Number | 1192590-91-2 | |
| Molecular Formula | C₁₁H₁₉N₃O₄ | |
| Molecular Weight | 257.29 g/mol | |
| Purity | ≥95% | |
| Appearance | To be determined (often a liquid or oil) | N/A |
| Solubility | Soluble in DMSO and DMF. The PEG spacer enhances solubility in aqueous media. | |
| Stability | Stable under recommended storage conditions. Avoid strong acids/alkalis and strong oxidizing/reducing agents. | N/A |
Table 1: Physicochemical Properties of this compound
Applications in Bioconjugation and PROTAC Synthesis
The dual functionality of this compound makes it a highly adaptable tool for a range of applications, including:
-
PROTAC Synthesis: As a heterobifunctional linker, it is used to connect a warhead that binds to a target protein and a ligand that recruits an E3 ubiquitin ligase.
-
Antibody-Drug Conjugate (ADC) Development: The linker can be used to attach cytotoxic payloads to antibodies for targeted cancer therapy.
-
Peptide and Protein Modification: Site-specific modification of peptides and proteins to introduce labels, tags, or other functionalities.
-
Surface Functionalization: Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.
-
Synthesis of Multifunctional Probes: Construction of probes for studying biological processes.
The core utility of this compound lies in its ability to participate in click chemistry reactions. The azide and propargyl groups can be reacted sequentially, allowing for a modular and efficient approach to synthesizing complex conjugates.
PROTAC Mechanism of Action
PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalyze further rounds of degradation.
References
- 1. Propargyl-PEG4-azide, CAS 1192590-91-2 | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|1192590-91-2|COA [dcchemicals.com]
- 4. This compound|CAS 1192590-91-2|DC Chemicals [dcchemicals.com]
- 5. Targeted protein degradation by PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Azido-PEG4-propargyl Linker: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Azido-PEG4-propargyl linker is a heterobifunctional chemical tool essential in the fields of bioconjugation, drug delivery, and proteomics. Its structure, featuring an azide group at one terminus and a propargyl (terminal alkyne) group at the other, connected by a hydrophilic 4-unit polyethylene glycol (PEG) spacer, allows for precise and efficient covalent ligation of diverse molecular entities. This guide provides a comprehensive overview of the core properties, experimental protocols, and potential applications of the this compound linker.
The unique architecture of this linker enables sequential or orthogonal "click chemistry" reactions. The azide and propargyl groups are bioorthogonal, meaning they react selectively with their counterparts (alkynes and azides, respectively) without interfering with biological functional groups. This property is paramount for clean and specific labeling and conjugation in complex biological systems. The PEG4 spacer enhances aqueous solubility, reduces aggregation of conjugates, and provides a flexible spacer arm to minimize steric hindrance between the conjugated molecules.[1][2][3]
Core Properties
The this compound linker possesses a well-defined set of physicochemical properties that are critical for its application in various experimental settings. These properties are summarized in the tables below.
Table 1: General Properties
| Property | Value | Reference(s) |
| Chemical Name | 1-Azido-3,6,9,12-tetraoxapentadec-14-yne | [4] |
| Molecular Formula | C₁₁H₁₉N₃O₄ | [1] |
| Molecular Weight | 257.29 g/mol | |
| CAS Number | 1192590-91-2 | |
| Purity | Typically >95% |
Table 2: Physical and Chemical Properties
| Property | Description | Reference(s) |
| Appearance | Colorless to light yellow oil or viscous liquid | |
| Solubility | Soluble in water, DMSO, DMF, and DCM. A similar compound, Propargyl-PEG4-acid, has a reported solubility in DMSO of 50 mg/mL. | |
| Stability | Stable for up to 24 months when stored at -20°C as a powder. Stock solutions in DMSO can be stored at -20°C for up to one month. The NHS-ester moiety in related linkers is moisture-sensitive and prone to hydrolysis. | |
| Reactivity | The azide group reacts with terminal or strained alkynes (e.g., DBCO, BCN) via click chemistry. The propargyl group reacts with azides via copper-catalyzed or strain-promoted click chemistry. |
Reaction Mechanisms and Experimental Protocols
The primary utility of the this compound linker lies in its ability to participate in click chemistry reactions, namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This reaction involves the formation of a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species. The reaction is highly efficient and specific, proceeding under mild conditions.
Experimental Protocol: General Procedure for CuAAC
This protocol provides a general guideline for the conjugation of an azide-containing biomolecule to an alkyne-containing molecule using the this compound linker. Optimization is recommended for specific applications.
Materials:
-
This compound linker
-
Azide-functionalized biomolecule (e.g., protein, peptide)
-
Alkyne-functionalized molecule (e.g., fluorescent dye, drug molecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS), pH 7.4, degassed
-
Anhydrous DMSO
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the this compound linker in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in anhydrous DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the azide-functionalized biomolecule in degassed PBS to a final concentration of 1-10 mg/mL.
-
Add the alkyne-functionalized molecule to the biomolecule solution at a 5-10 fold molar excess.
-
In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock solution to the THPTA stock solution to achieve a final copper concentration of 50-250 µM.
-
-
Reaction Initiation and Incubation:
-
Add the catalyst premix to the biomolecule/alkyne mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
Gently mix the solution and allow the reaction to proceed at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the conjugate using an appropriate method, such as size-exclusion chromatography, to remove excess reagents.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., BCN, DBCO) to react with an azide. The high ring strain of the cyclooctyne lowers the activation energy of the reaction, allowing it to proceed efficiently at physiological temperatures without a catalyst.
Experimental Protocol: General Procedure for SPAAC
This protocol outlines a general procedure for conjugating an azide-modified protein with a BCN-functionalized molecule.
Materials:
-
Azide-modified protein
-
BCN-PEG4-alkyne (or other strained alkyne)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous DMSO
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Ensure the azide-modified protein is in an amine-free buffer like PBS at a concentration of 2-5 mg/mL.
-
Prepare a 10 mM stock solution of the BCN-functionalized molecule in anhydrous DMSO.
-
-
Reaction Setup:
-
To the azide-modified protein solution, add a 3- to 5-fold molar excess of the BCN-functionalized molecule. The final DMSO concentration should be below 10% (v/v).
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or 12-24 hours at 4°C with gentle mixing.
-
-
Purification:
-
Purify the conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted reagents.
-
Applications in Research and Drug Development
The this compound linker is a versatile tool with a wide range of applications.
PROTACs and Antibody-Drug Conjugates (ADCs)
This linker is frequently used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). In PROTACs, it connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase, leading to the degradation of the target protein. In ADCs, it links a cytotoxic drug to an antibody, enabling targeted delivery of the drug to cancer cells.
Bioconjugation and Labeling
The linker can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, and nucleic acids for detection and imaging purposes.
Surface Modification
The hydrophilic PEG spacer can be used to modify surfaces to improve biocompatibility and reduce non-specific binding.
Synthesis of Molecular Probes for Signaling Pathways
The bifunctional nature of the this compound linker allows for the synthesis of molecular probes to study biological pathways. For example, it can be used to link a kinase inhibitor to a fluorescent reporter to create a probe for kinase activity.
Conclusion
The this compound linker is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its well-defined properties, including its bifunctional nature, hydrophilicity, and ability to participate in highly efficient and specific click chemistry reactions, make it an invaluable component in the construction of complex bioconjugates, targeted therapeutics, and molecular probes. The experimental protocols provided in this guide offer a starting point for the application of this linker, with the understanding that optimization is key to success in specific research contexts. As the fields of chemical biology and drug discovery continue to advance, the utility of such precisely engineered linkers will undoubtedly continue to grow.
References
Azido-PEG4-propargyl: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals
Introduction: Azido-PEG4-propargyl is a bifunctional, polyethylene glycol (PEG)-based linker molecule widely utilized in the fields of bioconjugation, drug delivery, and proteomics. Its azide and propargyl functional groups are key components for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This technical guide provides an in-depth overview of the solubility and stability of this compound, offering critical data and protocols for researchers, scientists, and professionals in drug development.
Core Properties of this compound
| Property | Value |
| Chemical Formula | C11H19N3O4 |
| Molecular Weight | 257.29 g/mol |
| CAS Number | 1192590-91-2 |
| Appearance | Colorless to light yellow oil |
Solubility Profile
The solubility of this compound is a critical parameter for its application in various experimental settings. The presence of the hydrophilic tetraethylene glycol (PEG4) spacer enhances its solubility in a range of common laboratory solvents.
| Solvent | Qualitative Solubility | Quantitative Solubility (where available) |
| Water | Soluble[1][2] | Data not available |
| Dimethyl Sulfoxide (DMSO) | Soluble[1][2] | A similar compound, Propargyl-PEG4-acid, is soluble at 50 mg/mL (192.10 mM)[3] |
| Dichloromethane (DCM) | Soluble | Data not available |
| Dimethylformamide (DMF) | Soluble | Data not available |
Stability Profile and Storage Recommendations
The stability of this compound is influenced by its three key structural components: the azide group, the PEG linker, and the propargyl group. Understanding the individual stability of these components provides insight into the overall stability of the molecule.
| Condition | Effect on Stability | Recommendations |
| Temperature | Powder: Stable for years at -20°C. In Solution (DMSO): Stable for up to 2 weeks at 4°C and up to 6 months at -80°C. The propargyl group can undergo polymerization at elevated temperatures. The PEG linker is susceptible to thermal degradation. | For long-term storage, it is recommended to store this compound as a powder at -20°C. If a stock solution is necessary, it should be aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles. |
| pH | The azide group can be sensitive to acidic conditions, which may lead to the formation of hydrazoic acid, a toxic and explosive compound. The propargyl group is generally stable across a range of pH values but can be reactive under strongly basic conditions. | Use in neutral or slightly basic buffers (pH 7-9) is common for bioconjugation reactions. Avoid strongly acidic conditions. |
| Light | Organic azides can be light-sensitive and may decompose upon exposure to light. | Store in a dark container or protect from light. |
| Oxidizing Agents | The PEG linker is susceptible to oxidative degradation. | Avoid exposure to strong oxidizing agents. |
| Reducing Agents | The azide group can be reduced to an amine. | Compatibility with reducing agents should be considered based on the specific experimental conditions. |
Potential Degradation Pathways:
-
Hydrolysis: While the ether linkages in the PEG chain are generally stable to hydrolysis, prolonged exposure to extreme pH and temperature could lead to cleavage.
-
Oxidation: The PEG chain can be oxidized, leading to chain cleavage and the formation of various degradation products, including aldehydes and carboxylic acids.
-
Reduction of the Azide: The azide group can be reduced to a primary amine in the presence of reducing agents.
-
Polymerization of the Propargyl Group: At elevated temperatures or in the presence of certain catalysts, the terminal alkyne of the propargyl group can undergo polymerization.
Experimental Protocols
Detailed methodologies are crucial for the successful application and characterization of this compound.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of water in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to pellet the undissolved solute.
-
Sampling: Carefully remove an aliquot of the clear supernatant.
-
Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Calculate the solubility in mg/mL or molarity.
Protocol for Assessing Stability (Forced Degradation Study)
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
-
Sample Preparation: Prepare solutions of this compound in relevant media (e.g., water, buffers at different pH values).
-
Stress Conditions: Expose the solutions to a variety of stress conditions, including:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60 °C).
-
Oxidative Degradation: 3% H2O2 at room temperature.
-
Thermal Degradation: Elevated temperature (e.g., 80 °C) in both solid and solution states.
-
Photostability: Exposure to UV and visible light.
-
-
Time Points: Collect samples at various time points throughout the study.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method with a suitable detector (e.g., UV, MS). The method should be able to separate the intact this compound from its degradation products.
-
Data Evaluation: Quantify the amount of remaining this compound and identify and quantify the major degradation products.
Visualizations
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
Caption: Workflow for a typical CuAAC reaction.
Logical Flow for Stability Assessment
Caption: Decision tree for stability assessment.
References
An In-depth Technical Guide to Bifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of bifunctional polyethylene glycol (PEG) linkers, covering their fundamental properties, diverse applications in bioconjugation and drug delivery, and detailed experimental protocols for their use and characterization.
Introduction to Bifunctional PEG Linkers
Bifunctional polyethylene glycol (PEG) linkers are versatile molecular tools comprised of a PEG backbone with reactive functional groups at both ends.[1] These linkers are instrumental in modern drug development and bioconjugation, offering a means to connect two molecular entities, such as a targeting antibody and a therapeutic payload in an antibody-drug conjugate (ADC).[2][3] The PEG component of the linker imparts favorable physicochemical properties to the resulting conjugate, including enhanced solubility, stability, and an increased circulation half-life, while reducing immunogenicity.[4][5]
The defining characteristic of bifunctional PEG linkers is the presence of two reactive moieties, which can be identical (homobifunctional) or different (heterobifunctional). This dual functionality allows for precise control over the conjugation process, enabling the creation of complex and highly functional biomolecules.
Classification of Bifunctional PEG Linkers
Bifunctional PEG linkers can be broadly categorized based on the identity of their terminal functional groups. This classification dictates their reactivity and suitability for specific conjugation chemistries.
Homobifunctional PEG Linkers
Homobifunctional linkers possess two identical reactive groups, making them suitable for cross-linking applications or for conjugating the same type of molecule to a central scaffold. Common examples include NHS-PEG-NHS for linking primary amines and MAL-PEG-MAL for linking sulfhydryl groups.
Heterobifunctional PEG Linkers
Heterobifunctional linkers have two different reactive groups, allowing for the sequential and specific conjugation of two distinct molecules. This is particularly advantageous in the synthesis of complex bioconjugates like ADCs, where an antibody is first linked to one end of the PEG linker, followed by the attachment of a drug molecule to the other end.
Quantitative Data on Bifunctional PEG Linker Performance
The choice of bifunctional PEG linker can significantly impact the efficiency of the conjugation reaction, the purity of the final product, and the stability of the resulting bioconjugate. The following tables summarize key quantitative data to aid in linker selection.
Table 1: Comparative Conjugation Efficiency and Product Purity
| Parameter | Homobifunctional (One-Pot Reaction) | Heterobifunctional (Two-Step Reaction) |
| Conjugation Efficiency (%) | 40-60% | 70-90% |
| Yield of Desired Conjugate (%) | 25-40% | 60-80% |
| Presence of Oligomeric Byproducts | High | Low to None |
| Purity after Standard Purification (%) | 75-85% | >95% |
Data synthesized from a comparative study of a homobifunctional HO-PEG18-OH linker versus a heterobifunctional Mal-PEG-NHS linker.
Table 2: Stability of Resulting Antibody-Drug Conjugates (ADCs)
| Parameter | ADC with Homobifunctional Linker | ADC with Heterobifunctional Linker |
| Aggregation after 1 month at 4°C (%) | 5-10% | <2% |
| Drug Dissociation in Human Plasma (72h, %) | 15-25% | 5-10% |
Data from a stability analysis of ADCs prepared with a homobifunctional versus a heterobifunctional PEG linker.
Table 3: Effect of PEG Linker Length on ADC Pharmacokinetics and Efficacy
| PEG Linker Length | Clearance Rate (mL/kg/day) | In Vitro Cytotoxicity (Fold Reduction vs. No PEG) | In Vivo Efficacy (Tumor Growth Inhibition) |
| No PEG | ~8.5 | 1 | Moderate |
| 4 kDa | ~4.2 | 4.5 | High |
| 10 kDa | ~1.5 | 22 | Very High |
Data compiled from studies on affibody-based drug conjugates.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of bifunctional PEG linkers.
General Workflow for Bioconjugation
The following diagram illustrates a typical workflow for the creation and characterization of an antibody-drug conjugate using a heterobifunctional PEG linker.
Protocol for Amine-Reactive PEGylation (NHS Ester)
This protocol describes the conjugation of an NHS-ester functionalized PEG linker to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., SEC-HPLC)
Procedure:
-
Equilibrate the PEG-NHS ester vial to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution of the PEG-NHS ester in anhydrous DMSO or DMF.
-
Add a 5- to 20-fold molar excess of the PEG-NHS ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.
-
Purify the PEGylated protein from unreacted PEG linker and byproducts using SEC-HPLC.
Protocol for Thiol-Reactive PEGylation (Maleimide)
This protocol details the conjugation of a maleimide-functionalized PEG linker to free sulfhydryl groups (e.g., cysteine residues) on a protein.
Materials:
-
Thiol-containing protein solution (1-10 mg/mL in thiol-free buffer, e.g., PBS, pH 6.5-7.5)
-
PEG-Maleimide
-
Anhydrous DMSO or DMF
-
Purification system (e.g., SEC-HPLC)
Procedure:
-
If necessary, reduce disulfide bonds in the protein to generate free thiols using a reducing agent like TCEP. Remove the reducing agent before proceeding.
-
Prepare a stock solution of PEG-Maleimide in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the PEG-Maleimide stock solution to the protein solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purify the PEGylated protein using SEC-HPLC.
Protocol for Copper-Free Click Chemistry
This protocol describes the conjugation of a DBCO-functionalized PEG linker to an azide-containing molecule.
Materials:
-
Azide-functionalized molecule in a suitable buffer
-
DBCO-PEG linker
-
Anhydrous DMSO or DMF
-
Purification system (e.g., SEC-HPLC)
Procedure:
-
Dissolve the DBCO-PEG linker in anhydrous DMSO or DMF to prepare a stock solution.
-
Add the DBCO-PEG linker stock solution to the azide-functionalized molecule at a 1.5- to 3-fold molar excess.
-
Incubate the reaction for 1-4 hours at room temperature. The reaction progress can be monitored by LC-MS.
-
Purify the resulting conjugate using SEC-HPLC.
Characterization of PEGylated Bioconjugates
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs.
Materials:
-
HIC column (e.g., Butyl-NPR)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 6.8)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 6.8, with 20% isopropanol)
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the different drug-loaded species using a decreasing salt gradient (from 100% A to 100% B).
-
The weighted average DAR is calculated from the peak areas of the different species (DAR0, DAR2, DAR4, etc.).
Mass spectrometry is used to confirm the molecular weight of the PEGylated protein and to assess the heterogeneity of the sample.
Materials:
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Reversed-phase or size-exclusion column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
Procedure:
-
Separate the PEGylated protein from impurities using the LC system.
-
Introduce the eluent into the mass spectrometer.
-
Acquire the mass spectrum of the intact PEGylated protein.
-
Deconvolute the resulting spectrum to determine the zero-charge mass and identify different PEGylated species.
Signaling Pathway of an Antibody-Drug Conjugate (ADC)
The following diagram illustrates the mechanism of action of an ADC, from binding to a cancer cell to inducing apoptosis.
Conclusion
Bifunctional PEG linkers are indispensable tools in the development of advanced biotherapeutics. Their unique ability to connect different molecular entities while imparting favorable physicochemical properties has revolutionized the design of complex biomolecules such as ADCs. A thorough understanding of the different types of bifunctional PEG linkers, their reactivity, and their impact on the performance of the final conjugate is crucial for the rational design of safe and effective drugs. The experimental protocols and characterization methods outlined in this guide provide a solid foundation for researchers and scientists working in this exciting field.
References
The Propargyl Group: A Cornerstone of Click Chemistry for Advanced Scientific Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of click chemistry has revolutionized the landscape of chemical synthesis, bioconjugation, and materials science by providing a suite of reactions that are high-yielding, stereospecific, and tolerant of a wide range of functional groups and reaction conditions. At the heart of one of the most prominent click reactions, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), lies the propargyl group—a versatile and reactive functional entity that has become an indispensable tool across various scientific disciplines. This technical guide provides a comprehensive overview of the propargyl group's central role in click chemistry, with a focus on its application in drug discovery and bioconjugation.
The Propargyl Group: Structure and Reactivity
The propargyl group is a functional group containing a terminal alkyne, with the chemical structure -CH₂C≡CH. Its reactivity is primarily dictated by the presence of the carbon-carbon triple bond and the acidic terminal proton. This unique combination of features makes it an ideal reaction partner in the CuAAC reaction, where it readily couples with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring.[1]
The CuAAC reaction, a prime example of click chemistry, exhibits several remarkable features when involving the propargyl group.[1] It is characterized by high efficiency and near-quantitative yields, often exceeding 90%.[2] The copper catalyst ensures exceptional regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer, unlike the uncatalyzed Huisgen cycloaddition which results in a mixture of 1,4- and 1,5-isomers.[2] Furthermore, the reaction proceeds under mild, often aqueous conditions at room temperature and is tolerant of a wide variety of functional groups, making it highly suitable for use with sensitive biological molecules.[2] The bioorthogonality of both the azide and the terminal alkyne of the propargyl group means they do not typically participate in or interfere with native biochemical processes.
Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The mechanism of the CuAAC reaction has been a subject of extensive study. While variations exist depending on the specific catalytic system, a generally accepted pathway involves the following key steps, which dramatically accelerate the reaction rate by up to 10⁸ compared to the uncatalyzed thermal reaction.
-
Copper-Acetylide Formation: The catalytic cycle initiates with the coordination of the Cu(I) ion to the alkyne of the propargyl group. The terminal alkyne proton is then removed to form a highly nucleophilic copper(I)-acetylide intermediate, which is the critical activation step.
-
Azide Coordination and Cycloaddition: The azide reactant coordinates to the copper center. Mechanistic studies suggest the involvement of a dinuclear (two-copper) intermediate, where one copper atom binds the acetylide while the other activates the azide. This coordination facilitates the cycloaddition, leading to the formation of a six-membered copper-containing metallacycle.
-
Product Release: This intermediate is unstable and rapidly undergoes rearrangement and protonolysis to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the active Cu(I) catalyst, allowing the cycle to continue.
Quantitative Data Presentation
The efficiency of the CuAAC reaction is influenced by various factors, including the choice of copper source, ligand, solvent, and the nature of the reactants. The following tables summarize representative quantitative data.
Table 1: Reaction Yields of CuAAC with Different Catalysts and Solvents
| Propargyl Substrate | Azide Substrate | Copper Source | Ligand | Solvent | Yield (%) | Reference |
| Phenylacetylene | Benzyl Azide | CuI | None | Cyrene™ | Low | |
| Phenylacetylene | Benzyl Azide | CuBr | None | Neat | <10 | |
| Phenylacetylene | Benzyl Azide | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | NHC | Neat | >99 | |
| Propargyl Benzoate | Polymeric Azide | CuSO₄·5H₂O / Na Ascorbate | DIPEA | THF | High | |
| Propargyl Alcohol | Fluorogenic Azide | CuSO₄ | THPTA | Buffer | Quantitative |
Table 2: Comparative Reactivity of Different Alkynes in CuAAC
| Alkyne Substrate | Alkyne Type | Time to 90% Conversion (min, 10 µM Cu⁺) | Notes | Reference |
| Propiolamide | Electron-deficient | < 30 | Slightly more reactive, potential for Michael addition. | |
| Propargyl Ether | Propargylic | ~30 | Excellent reactivity, common in bioconjugation. | |
| N-propargylamide | Propargylic | ~45 | Good reactivity. | |
| Propargylamine | Propargylic | ~50 | Good reactivity. | |
| Phenylacetylene | Aryl Alkyne | > 60 | Slightly less reactive than propargyl groups. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are two standard protocols for performing CuAAC reactions with propargyl-functionalized substrates.
Protocol for Small Molecule Synthesis via CuAAC
This protocol is suitable for coupling small organic molecules in a standard laboratory setting.
Reagents & Materials:
-
Propargyl-functionalized substrate (1.0 eq)
-
Azide-functionalized substrate (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)
-
Sodium ascorbate (0.05-0.20 eq)
-
Solvent: 1:1 mixture of tert-butanol and water
-
Round-bottom flask, magnetic stirrer
Methodology:
-
Dissolve the propargyl-containing substrate (1.0 eq) and the azide (1.1 eq) in the t-BuOH/H₂O (1:1) solvent mixture in a round-bottom flask.
-
In a separate vial, prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 0.1 M in water) and sodium ascorbate (e.g., 1.0 M in water).
-
To the stirring solution of the reactants, add the sodium ascorbate solution (e.g., 0.1 eq).
-
Add the CuSO₄ solution (e.g., 0.02 eq) to initiate the reaction. A color change may be observed.
-
Allow the reaction to stir at room temperature. Monitor its progress using an appropriate technique (e.g., TLC or LC-MS). Reactions are often complete within 1-4 hours.
-
Upon completion, perform a standard aqueous workup and extract the product with a suitable organic solvent. The crude product can be purified by flash column chromatography.
Protocol for Labeling of a Propargyl-Modified Biomolecule
This protocol is a general guideline for the bioconjugation of a propargyl-labeled biomolecule (e.g., a protein) with an azide-functionalized cargo (e.g., a fluorescent dye).
Reagents & Materials:
-
Propargyl-labeled biomolecule in a suitable buffer (e.g., PBS)
-
Azide-labeled cargo molecule (e.g., fluorescent dye)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50-100 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, 100 mM in water)
-
Microcentrifuge tubes or similar reaction vessels
Methodology:
-
Prepare the reaction mixture in a microcentrifuge tube by combining the propargyl-labeled biomolecule solution with the azide-labeled cargo.
-
Prepare the Catalyst Premix by mixing the CuSO₄ and THPTA ligand solutions. A typical ratio is 1:5 (Cu:ligand). For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Let this mixture stand for 1-2 minutes.
-
Add the catalyst premix to the reaction tube containing the biomolecule and cargo.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A typical final concentration is 2.5-5 mM.
-
Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent dye.
-
The labeled biomolecule can be purified from excess reagents using methods such as size-exclusion chromatography or dialysis.
Visualization of Workflows and Logical Relationships
References
An In-depth Technical Guide to Azide-Alkyne Cycloaddition for Researchers, Scientists, and Drug Development Professionals
The azide-alkyne cycloaddition has emerged as a cornerstone of modern chemical biology and drug discovery, providing a robust and versatile method for the covalent ligation of molecules. This technical guide delves into the core principles, mechanisms, and practical applications of this powerful reaction, with a focus on its utility for researchers, scientists, and professionals in drug development.
Core Principles and Mechanisms
The azide-alkyne cycloaddition is a [3+2] cycloaddition between an azide and an alkyne to yield a stable 1,2,3-triazole. The reaction, in its original form as described by Huisgen, requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers.[1][2] However, the development of catalyzed and strain-promoted versions of this reaction has revolutionized its applicability, particularly in biological systems.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a "click chemistry" reaction.[3][4] It is a highly efficient and regioselective reaction that exclusively produces the 1,4-disubstituted triazole isomer.[1] The copper(I) catalyst accelerates the reaction by a factor of up to 10⁷ to 10⁸ compared to the uncatalyzed version, allowing it to proceed at room temperature and in aqueous conditions.
The mechanism of CuAAC involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. The active Cu(I) catalyst can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate. To improve the reaction outcome and stabilize the Cu(I) oxidation state, ligands such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often employed.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the cytotoxicity associated with the copper catalyst, a strain-promoted version of the azide-alkyne cycloaddition (SPAAC) was developed. SPAAC utilizes a strained cyclooctyne, which reacts with an azide without the need for a metal catalyst. The reaction is driven by the release of ring strain in the cyclooctyne, which significantly lowers the activation energy. This bioorthogonal reaction is highly suitable for in vivo applications, including live-cell imaging and drug targeting.
The kinetics of SPAAC are influenced by the structure of the cyclooctyne. Various cyclooctyne derivatives, such as dibenzocyclooctyne (DBCO), have been developed to enhance reaction rates and improve solubility.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary regioselectivity to CuAAC, yielding 1,5-disubstituted triazoles. Unlike CuAAC, RuAAC can also proceed with internal alkynes, leading to fully substituted triazoles. The proposed mechanism involves the formation of a six-membered ruthenacycle intermediate.
Quantitative Data for Experimental Design
The efficiency of azide-alkyne cycloaddition reactions is dependent on various parameters. The following tables summarize key quantitative data to aid in the design of both CuAAC and SPAAC experiments.
Table 1: Quantitative Parameters for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Small Molecule Synthesis | Bioconjugation | Reference(s) |
| Copper Source | 0.25 - 5 mol % | 0.25 - 1 mM | |
| Ligand:Copper Ratio | 1:1 to 2:1 | 2:1 to 5:1 | |
| Reducing Agent | 5 - 10 mol % (or excess) | 5 - 50 equivalents (to azide) or 5 mM | |
| Reactant Ratio (Azide:Alkyne) | ~1:1 | 4-50x excess of one reagent | |
| Temperature | Room Temp. to 110 °C | Room Temperature | |
| Reaction Time | 10 min - 24 h | 15 - 60 minutes | |
| Typical Yields | >90% | Near-quantitative |
Table 2: Comparison of Common Cyclooctynes for Live-Cell SPAAC
| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features | Reference(s) |
| OCT | 0.0012 | First generation, hydrophobic, poor water solubility | |
| ALO | - | Aryl-less, improved properties | |
| DIMAC | - | Highly water-soluble | |
| DIBO | - | - |
Applications in Drug Development
The azide-alkyne cycloaddition has found widespread applications in drug discovery and development due to its reliability, specificity, and biocompatibility.
-
Lead Discovery and Optimization: CuAAC is instrumental in generating large libraries of diverse compounds for high-throughput screening.
-
Fragment-Based Drug Discovery (FBDD): The reaction serves as an efficient ligation strategy to connect molecular fragments, transforming low-affinity hits into potent leads.
-
Bioconjugation: The bioorthogonal nature of both CuAAC and SPAAC allows for the precise modification of biomolecules, such as proteins, peptides, and nucleic acids, without interfering with their function. This is particularly valuable for the development of Antibody-Drug Conjugates (ADCs).
-
In Vivo Imaging and Drug Targeting: SPAAC is widely used for in vivo imaging and targeted drug delivery due to its metal-free nature.
-
Radiopharmaceutical Development: Both CuAAC and SPAAC have been employed for labeling peptides and small molecules with radionuclides for PET and SPECT imaging.
Experimental Protocols
Detailed methodologies for performing CuAAC and SPAAC reactions are provided below. These protocols serve as a starting point and may require optimization based on the specific substrates and experimental context.
General Protocol for Solution-Phase CuAAC (Small Molecule Synthesis)
Materials:
-
Azide (1.0 equivalent)
-
Terminal Alkyne (1.0-1.2 equivalents)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 100 mM in water)
-
Sodium Ascorbate solution (e.g., 1 M in water, freshly prepared)
-
Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, or DMSO)
Procedure:
-
Dissolve the azide and alkyne in the chosen solvent in a reaction vessel.
-
Add the CuSO₄ solution to the reaction mixture.
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction.
-
Stir the reaction at room temperature for 1-12 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction (e.g., with water or a dilute aqueous solution of EDTA).
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography if necessary.
General Protocol for CuAAC on Proteins (Bioconjugation)
Materials:
-
Alkyne- or azide-modified protein in a suitable buffer (e.g., PBS)
-
Azide- or alkyne-functionalized small molecule probe
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
THPTA ligand solution (e.g., 50 mM in water)
-
Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Aminoguanidine (optional, to prevent side reactions with arginine residues)
Procedure:
-
To the protein solution (e.g., final concentration 10-50 µM), add the functionalized probe to a final concentration of 2-10 fold molar excess over the protein.
-
Prepare the catalyst premix: In a separate tube, combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let this stand for 1-2 minutes.
-
Add the catalyst premix to the reaction mixture.
-
If using, add aminoguanidine.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix and incubate at room temperature for 1 hour, protected from light.
-
Purify the conjugated protein using a suitable method, such as size-exclusion chromatography, to remove excess reagents.
General Protocol for SPAAC in Live Cells (Metabolic Labeling and Imaging)
Materials:
-
Adherent mammalian cells
-
Complete cell culture medium
-
Azide-modified metabolic precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz, for glycan labeling)
-
DBCO-conjugated fluorophore
-
Phosphate-buffered saline (PBS)
-
Imaging medium
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Replace the culture medium with medium containing the azide-modified precursor (e.g., Ac₄ManNAz).
-
Incubate the cells for 24-48 hours under standard culture conditions (37°C, 5% CO₂).
-
-
SPAAC Reaction:
-
Prepare a stock solution of the DBCO-fluorophore in DMSO.
-
Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.
-
Wash the cells twice with warm PBS.
-
Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.
-
If desired, counterstain the nuclei (e.g., with Hoechst 33342).
-
Replace the PBS with imaging medium.
-
Visualize the labeled cells using a fluorescence microscope.
-
Conclusion
The azide-alkyne cycloaddition, in its catalyzed and strain-promoted forms, represents a powerful and versatile tool in the arsenal of chemists and biologists. Its high efficiency, specificity, and biocompatibility have cemented its role in various stages of drug discovery and development. This guide provides a comprehensive overview of the core principles, quantitative data, and experimental protocols necessary for the successful implementation of these reactions. As research continues to push the boundaries of chemical biology, the applications of azide-alkyne cycloaddition are poised to expand even further, enabling the development of novel therapeutics and a deeper understanding of biological systems.
References
The Core Principles of PROTAC Technology: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Paradigm Shift in Targeted Therapeutics
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that has shifted the paradigm from traditional occupancy-based pharmacology to event-driven pharmacology.[1][2] Unlike conventional small molecule inhibitors that block the function of a target protein, PROTACs are designed to eliminate the protein altogether.[2][3] They achieve this by hijacking the cell's own machinery for protein disposal, the Ubiquitin-Proteasome System (UPS), to selectively tag a protein of interest (POI) for degradation.[4] This approach offers several key advantages, including the ability to target proteins previously considered "undruggable," the potential for a more profound and durable biological effect, and the ability to act catalytically at sub-stoichiometric concentrations.
The Ubiquitin-Proteasome System (UPS): The Cell's Natural Disposal Machinery
The UPS is a fundamental cellular process responsible for maintaining protein homeostasis by degrading misfolded, damaged, or unwanted proteins. This intricate system relies on a three-enzyme cascade to tag substrate proteins with ubiquitin, a small regulatory protein. This ubiquitination process marks the protein for recognition and subsequent degradation by the 26S proteasome, a large multi-protein complex that functions as the cell's primary proteolytic machinery.
The key players in the ubiquitination cascade are:
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from E1.
-
E3 Ubiquitin Ligase: Recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 enzyme to the substrate. There are over 600 E3 ligases encoded in the human genome, providing substrate specificity to the UPS.
A polyubiquitin chain is typically formed on the target protein, which serves as a strong signal for its degradation by the 26S proteasome.
PROTAC Technology: Core Principles and Mechanism of Action
PROTACs are heterobifunctional molecules composed of three key components:
-
A "warhead" ligand that binds to the protein of interest (POI).
-
An E3 ligase ligand (or "anchor") that recruits a specific E3 ubiquitin ligase.
-
A chemical linker that connects the warhead and the E3 ligase ligand.
The fundamental mechanism of action of a PROTAC is to act as a molecular bridge, bringing the POI and an E3 ligase into close proximity. This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), which is the critical first step in the degradation process. Once the ternary complex is formed, the E3 ligase catalyzes the transfer of ubiquitin from an E2-ubiquitin conjugate to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. Importantly, the PROTAC molecule is not consumed in this process and can be recycled to induce the degradation of multiple POI molecules, highlighting its catalytic nature.
Quantitative Analysis of PROTAC Efficacy
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Two key parameters are used to quantify this:
-
DC50 (Degradation Concentration 50): The concentration of the PROTAC required to achieve 50% degradation of the target protein. A lower DC50 value indicates higher potency.
-
Dmax (Maximum Degradation): The maximum percentage of protein degradation that can be achieved with a given PROTAC. A higher Dmax indicates greater efficacy.
It is important to note that PROTACs can exhibit a "hook effect," where at very high concentrations, the degradation efficiency decreases. This is due to the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) that are unproductive for ternary complex formation.
Quantitative Data for Key PROTACs
The following tables summarize the degradation efficiencies of several well-characterized PROTACs against their respective targets in various cell lines.
Table 1: Degradation Efficiency of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Reference(s) |
| ARV-771 | VHL | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM, < 5 nM | Not Reported | |
| MZ1 | VHL | H661, H838 | 8 nM, 23 nM | Complete at 100 nM | |
| MZ1 | VHL | HeLa | DC50: 2-20 nM | >90% | |
| ARV-825 | CRBN | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM | Not Reported | |
| dBET1 | CRBN | Various (56 cell line panel) | Highly variable (pM to µM range) | Variable |
Table 2: Degradation Efficiency of Clinically Relevant PROTACs
| PROTAC | Target | E3 Ligase Recruited | Cell Line(s) | DC50 | Dmax | Reference(s) |
| ARV-110 (Bavdegalutamide) | Androgen Receptor (AR) | Not specified (in some sources) | VCaP, LNCaP | ~1 nM | >90% | |
| ARV-471 (Vepdegestrant) | Estrogen Receptor (ER) | CRBN | ER+ Breast Cancer Cell Lines | ~1-2 nM | >90% | |
| ERD-308 | Estrogen Receptor α (ERα) | VHL | MCF-7, T47D | 0.17 nM, 0.43 nM | >95% at 5 nM |
Key Experimental Protocols for PROTAC Characterization
A robust characterization of a novel PROTAC involves a series of biochemical, biophysical, and cell-based assays. The following protocols outline the methodologies for the most critical experiments.
Western Blotting for Protein Degradation (DC50/Dmax Determination)
This is the gold-standard assay to directly measure the reduction of the target protein levels in cells.
Objective: To quantify the dose-dependent degradation of a POI and determine the DC50 and Dmax values.
Methodology:
-
Cell Culture and Treatment:
-
Seed the appropriate cell line in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Include a vehicle control (e.g., DMSO) and a proteasome inhibitor control (e.g., MG132) to confirm proteasome-dependent degradation.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis on the protein bands using software like ImageJ.
-
Normalize the POI band intensity to a loading control (e.g., β-actin or GAPDH).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Ternary Complex Formation Assays
Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding the mechanism of action.
Objective: To measure the kinetics (on-rate, off-rate) and affinity (KD) of binary and ternary complex formation in real-time.
Methodology:
-
Immobilization: Immobilize one of the proteins (typically the E3 ligase) onto the sensor chip surface.
-
Binary Interaction Analysis:
-
Flow a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary PROTAC-E3 ligase interaction (KD1).
-
In a separate experiment, flow a series of concentrations of the PROTAC over an immobilized POI to measure the binary PROTAC-POI interaction (KD2).
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI mixed with varying concentrations of the PROTAC.
-
Flow these mixtures over the immobilized E3 ligase surface. The resulting binding signal represents the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir) to determine the kinetic parameters (ka, kd) and the dissociation constant (KD) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α = KD_binary / KD_ternary) to determine if the formation of the ternary complex is favorable.
-
Objective: To measure ternary complex formation in a live-cell context.
Methodology:
-
Cell Line and Plasmid Preparation:
-
Use a suitable human cell line (e.g., HEK293T).
-
Co-transfect cells with plasmids encoding the POI fused to NanoLuc® luciferase (the energy donor) and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag® (the energy acceptor).
-
-
Assay Protocol:
-
Seed the transfected cells into a 96-well plate.
-
Add the HaloTag® NanoBRET® ligand to label the HaloTag®-E3 ligase fusion protein.
-
Treat the cells with a serial dilution of the PROTAC.
-
Add the NanoBRET™ substrate.
-
Measure both the donor (luciferase) and acceptor (fluorescent) signals using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
An increase in the BRET ratio upon PROTAC addition indicates the formation of the ternary complex, bringing the donor and acceptor into proximity.
-
Plot the BRET ratio against the PROTAC concentration to generate a dose-response curve for ternary complex formation.
-
In Vitro Ubiquitination Assay
This assay directly assesses the biochemical consequence of ternary complex formation – the ubiquitination of the POI.
Objective: To confirm that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the POI.
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following purified components:
-
E1 activating enzyme
-
A specific E2 conjugating enzyme
-
The recombinant E3 ligase
-
The recombinant POI (substrate)
-
Ubiquitin
-
ATP
-
The PROTAC at various concentrations.
-
-
The total reaction is typically performed in a volume of 30-50 µL in a ubiquitination buffer.
-
-
Incubation:
-
Incubate the reaction mixture at 30-37°C for a specified time (e.g., 1-1.5 hours) to allow for the ubiquitination cascade to occur.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using an antibody specific to the POI.
-
A ladder of higher molecular weight bands corresponding to the POI conjugated with one or more ubiquitin molecules indicates successful ubiquitination.
-
Conclusion
PROTAC technology offers a powerful and versatile platform for targeted protein degradation, opening up new avenues for therapeutic intervention against a wide range of diseases. By hijacking the cell's endogenous ubiquitin-proteasome system, PROTACs can achieve a catalytic and potent elimination of disease-causing proteins. A thorough understanding of the core principles, including the mechanism of action, the importance of the ternary complex, and the key quantitative parameters, is essential for the successful design and development of novel PROTAC-based therapeutics. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of PROTACs, from initial biochemical validation to cellular efficacy assessment, ultimately paving the way for their translation into the clinic.
References
Methodological & Application
Application Notes and Protocols for Azido-PEG4-propargyl Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups and reaction conditions.[1] Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) have emerged as powerful tools for bioconjugation.[1][2] The Azido-PEG4-propargyl linker is a heterobifunctional reagent that embodies the principles of click chemistry, featuring both an azide and a terminal alkyne group separated by a hydrophilic polyethylene glycol (PEG) spacer.[3] This versatile linker facilitates the straightforward and efficient conjugation of biomolecules, small molecules, and surfaces.
The PEG spacer enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugates.[4] Consequently, this compound is widely utilized in various applications, including the development of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and fluorescently labeled probes for imaging and diagnostics.
This document provides detailed protocols for both CuAAC and SPAAC reactions using the this compound linker, along with data on typical reaction parameters and purification strategies.
Chemical Structure and Reaction
The this compound linker contains two reactive functional groups: a terminal azide (-N3) and a terminal alkyne (-C≡CH). These groups can react with their respective counterparts—an alkyne-functionalized molecule and an azide-functionalized molecule—to form a stable triazole linkage.
Caption: this compound click chemistry reaction.
Data Presentation: Quantitative Reaction Parameters
The following tables summarize typical quantitative parameters for CuAAC and SPAAC reactions. Note that optimal conditions may vary depending on the specific substrates and should be empirically determined.
Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Parameters
| Parameter | Concentration Range | Notes |
| Alkyne/Azide Substrate | 10 µM - 10 mM | Higher concentrations can lead to faster reaction rates. |
| This compound | 1 - 1.5 equivalents | A slight excess may be used to ensure complete conjugation. |
| Copper(II) Sulfate (CuSO₄) | 0.1 - 1 mM | Precursor to the active Cu(I) catalyst. |
| Reducing Agent (e.g., Sodium Ascorbate) | 5 - 50 mM (5-10x molar excess over CuSO₄) | Required to reduce Cu(II) to the active Cu(I) state. |
| Copper(I)-Stabilizing Ligand (e.g., THPTA, TBTA) | 1 - 5 mM (1-5x molar excess over CuSO₄) | Accelerates the reaction and protects biomolecules from oxidative damage. |
| Temperature | Room Temperature (20-25°C) | Most CuAAC reactions proceed efficiently at ambient temperature. |
| Reaction Time | 1 - 4 hours | Can be monitored by LC-MS or SDS-PAGE. |
| pH | 7 - 8 |
Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction Parameters
| Parameter | Concentration Range | Notes |
| Azide- or Cyclooctyne-modified Molecule | 10 µM - 1 mM | |
| This compound (or cyclooctyne derivative) | 2 - 5 fold molar excess | An excess of one reagent is often used to drive the reaction to completion. |
| Temperature | 4°C to Room Temperature (20-25°C) | Reaction proceeds without a catalyst. |
| Reaction Time | 2 - 24 hours | Generally slower than CuAAC; can be monitored by SDS-PAGE. |
| pH | 7.0 - 8.5 | Reaction is efficient in physiological buffers. |
| Solvent | Aqueous buffers (e.g., PBS) | DMSO may be used to dissolve hydrophobic reagents, but the final concentration should be kept low (<5% v/v). |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-containing biomolecule to an alkyne-containing molecule using this compound as a linker, which itself possesses both an azide and an alkyne. Therefore, this protocol will be a two-step process. First, reacting one end of the linker, and then the other. For simplicity, the protocol below outlines a single conjugation step between an azide-containing molecule and the propargyl end of the linker.
Materials:
-
Azide-containing molecule (e.g., protein, peptide)
-
This compound
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper(I)-stabilizing ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Anhydrous DMSO or DMF (for dissolving reagents if necessary)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve this compound in DMSO or the reaction buffer to create a stock solution (e.g., 10 mM).
-
Prepare a fresh solution of sodium ascorbate.
-
-
Catalyst Premix:
-
In a microcentrifuge tube, mix the CuSO₄ stock solution and the THPTA stock solution. A 1:5 molar ratio of Cu:ligand is common. Allow to incubate for a few minutes at room temperature.
-
-
Reaction Assembly:
-
In a clean reaction tube, combine the azide-containing molecule and the this compound solution.
-
Add the premixed catalyst solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).
-
-
Purification:
-
Once the reaction is complete, purify the conjugate to remove excess reagents and byproducts. Suitable methods include size-exclusion chromatography (SEC), dialysis, or ion-exchange chromatography (IEX), depending on the properties of the conjugate.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of an azide-containing biomolecule to a strained alkyne (e.g., DBCO, BCN) functionalized molecule. This compound itself is not used in SPAAC as it lacks a strained alkyne. However, a similar linker, Azido-PEG4-DBCO, would be used. The following is a general protocol for SPAAC.
Materials:
-
Azide-modified protein or other biomolecule
-
Strained alkyne-functionalized molecule (e.g., DBCO-PEG4-NHS ester to modify a second protein)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO (for dissolving reagents if necessary)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Ensure the azide-modified protein is purified and in an amine-free buffer like PBS.
-
Dissolve the strained alkyne-functionalized molecule in DMSO to prepare a stock solution (e.g., 10 mM).
-
-
Reaction Assembly:
-
In a suitable reaction vessel, add the azide-modified protein solution.
-
Add the strained alkyne-functionalized molecule stock solution to the protein solution. A 2-5 fold molar excess of the strained alkyne is a good starting point. The final DMSO concentration should be below 5% (v/v).
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C for 12-24 hours.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents.
-
Visualization of Experimental Workflows
References
- 1. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 2. Growing applications of "click chemistry" for bioconjugation in contemporary biomedical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using Azido-PEG4-propargyl
An in-depth guide to the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction utilizing the bifunctional linker, Azido-PEG4-propargyl. This document provides researchers, scientists, and drug development professionals with comprehensive application notes and detailed experimental protocols.
Application Notes
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier "click chemistry" reaction, renowned for its high efficiency, specificity, and biocompatibility.[1][2][3] This reaction forges a stable 1,4-disubstituted triazole linkage between a terminal alkyne and an azide.[4] The this compound linker is a heterobifunctional reagent featuring both an azide and a propargyl (terminal alkyne) group, separated by a hydrophilic tetra-polyethylene glycol (PEG4) spacer. This structure makes it an exceptionally versatile tool in bioconjugation and drug development.[5]
Key Features and Applications:
-
Bifunctionality : The linker's dual reactive ends (azide and alkyne) allow for the sequential or simultaneous conjugation of two different molecules.
-
PEG Spacer : The hydrophilic PEG4 chain enhances the water solubility of the resulting conjugates, reduces steric hindrance, and can improve the pharmacokinetic properties of therapeutic molecules.
-
Biocompatibility : The reaction proceeds under mild conditions, including in aqueous solutions and across a wide pH range (4-12), making it suitable for modifying sensitive biomolecules.
-
Antibody-Drug Conjugates (ADCs) : CuAAC is a favored method for attaching potent cytotoxic drugs to monoclonal antibodies, leveraging the antibody's specificity to target cancer cells.
-
PROTACs : In the development of Proteolysis Targeting Chimeras (PROTACs), this linker can connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, hijacking the cell's protein degradation machinery.
-
Biomolecule Labeling : It is widely used for attaching fluorescent dyes, biotin, or other tags to proteins, nucleic acids, and other biomolecules for detection and analysis.
Reaction Mechanism
The CuAAC reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (commonly sodium ascorbate). The Cu(I) ion coordinates with the terminal alkyne to form a copper-acetylide intermediate, which then reacts with the azide in a cycloaddition to form the stable triazole ring. To enhance reaction rates and protect biomolecules from oxidative damage caused by reactive oxygen species, a copper-chelating ligand such as THPTA or TBTA is often employed.
Quantitative Data Summary
The efficiency of the CuAAC reaction can be influenced by various factors including reagent concentrations, ligand choice, and reaction time. The tables below summarize typical conditions and reported yields.
Table 1: General CuAAC Reaction Parameters for Bioconjugation
| Parameter | Typical Range/Value | Notes | Reference |
| Biomolecule Conc. | 10 µM - 500 µM | Lower concentrations may require longer reaction times. | |
| Alkyne/Azide Molar Ratio | 1:1 to 1:10 | An excess of one reagent can drive the reaction to completion. For ADCs, a 4 to 10-fold excess of the drug-linker is common. | |
| Copper(II) Sulfate | 50 µM - 1 mM | Optimal activity is often seen around 250 µM. Higher concentrations do not always increase yield and can damage biomolecules. | |
| Copper Ligand (e.g., THPTA) | 5x molar excess to Cu | The ligand accelerates the reaction and protects the biomolecule from oxidation. A 5:1 ligand-to-copper ratio is common. | |
| Sodium Ascorbate | 5 mM - 20 mM | Used in excess to maintain copper in the Cu(I) oxidation state. | |
| Temperature | Room Temperature (20-25°C) | Reactions can be performed at 4°C for sensitive biomolecules, though this may require longer incubation. | |
| Reaction Time | 30 minutes - 24 hours | Typically complete within 1-4 hours at room temperature. Monitor by LC-MS or other appropriate methods. |
Table 2: Example CuAAC Reaction Yields
| Reactants | Solvent/Conditions | Yield | Reference |
| PEG-alkyne + Coumarin-azide | Supercritical CO₂, 130 bar, 35°C, 24h | 82.32% | |
| Azide-functionalized Resorcinarene + PEG-alkyne | DMF, CuBr/PMDETA, 40°C, 48h | 84% | |
| Labeled Peptide Synthesis | DMSO/H₂O, CuSO₄/NaAsc/TBTA, RT, 4h | 69-72% | |
| Intracellular Protein Labeling (with NEM treatment) | Live OVCAR5 cells, Tat-conjugated ligand | 13.2-14.9% |
Experimental Protocols
Protocol 1: General Bioconjugation of an Amine-Containing Molecule (e.g., Protein) with this compound and a Payload
This protocol describes a two-step process: first, functionalizing a protein with an alkyne group, and second, using CuAAC to conjugate an azide-containing payload.
Part A: Functionalization of Protein with an Alkyne Handle
-
Materials :
-
Protein of interest (e.g., Antibody) in a suitable buffer (e.g., PBS, pH 7.4).
-
Propargyl-PEG-NHS ester.
-
DMSO (anhydrous).
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes).
-
-
Procedure :
-
Prepare a stock solution of Propargyl-PEG-NHS ester in DMSO (e.g., 10 mM).
-
Adjust the protein solution to a concentration of 1-10 mg/mL in PBS.
-
Add the Propargyl-PEG-NHS ester solution to the protein solution at a 10-20 fold molar excess. The final DMSO concentration should be below 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove the excess, unreacted NHS ester via SEC or dialysis against PBS.
-
Confirm the modification and determine the degree of labeling using techniques like MALDI-TOF MS.
-
Part B: CuAAC Conjugation with Azide-Payload
-
Materials :
-
Alkyne-functionalized protein from Part A.
-
Azide-containing payload (e.g., fluorescent dye, drug molecule).
-
Copper Stock (20 mM) : Copper(II) Sulfate (CuSO₄) in deionized water.
-
Ligand Stock (50 mM) : THPTA in deionized water.
-
Reducing Agent Stock (100 mM) : Sodium Ascorbate in deionized water (prepare fresh).
-
Payload Stock (5-10 mM) : Azide-payload dissolved in DMSO.
-
Quenching Solution : 100 mM EDTA.
-
-
Procedure :
-
In a microcentrifuge tube, add the alkyne-functionalized protein to the desired final concentration (e.g., 25 µM) in PBS.
-
Add the azide-payload from its stock solution to achieve a 5-10 fold molar excess over the protein.
-
Prepare a premixed catalyst solution by combining the 20 mM CuSO₄ stock and 50 mM THPTA stock in a 1:2.5 volume ratio (maintains a 5:1 ligand:copper molar ratio). Let it stand for 2 minutes.
-
Add the premixed catalyst solution to the reaction mixture to a final copper concentration of 250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Mix gently by inverting the tube and incubate at room temperature for 1-4 hours, protected from light.
-
Monitor the reaction progress if possible (e.g., via LC-MS or SDS-PAGE).
-
Once complete, quench the reaction by adding EDTA to chelate the copper.
-
Purify the final conjugate using size-exclusion chromatography (SEC) or affinity purification to remove unreacted payload, copper, and other reagents.
-
Characterize the final product for purity, aggregation (SEC), and drug-to-antibody ratio (DAR) using methods like HIC-HPLC or Mass Spectrometry.
-
Protocol 2: One-Pot Synthesis Using this compound as a Linker
This protocol is for linking two molecules, Molecule A (containing a reactive group for the azide end) and Molecule B (for the alkyne end), where this compound acts as the bifunctional linker. This example assumes Molecule A has an alkyne and Molecule B has an azide.
-
Materials :
-
Alkyne-functionalized Molecule A.
-
Azide-functionalized Molecule B.
-
Copper(II) Sulfate (CuSO₄).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
-
Sodium Ascorbate.
-
Solvent (e.g., 1:1 mixture of water and t-butanol, or DMSO).
-
Purification system (e.g., HPLC).
-
-
Procedure :
-
Prepare stock solutions as described in Protocol 1.
-
In a reaction vessel, dissolve Molecule A (1.0 equivalent) and Molecule B (1.0-1.2 equivalents) in the chosen solvent system.
-
Add the THPTA ligand solution (1-5 mol% relative to the limiting reagent).
-
Add the CuSO₄ solution (1-5 mol% relative to the limiting reagent).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (5-10 mol% relative to the limiting reagent).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC, LC-MS, or GC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate), or proceed directly to purification.
-
Purify the final product using an appropriate method, such as preparative HPLC, to obtain the desired conjugate.
-
Visualized Workflows and Relationships
References
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Bioconjugation application notes [bionordika.fi]
- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Of Alkyne PEG Is Applied In Bioconjugation [polyethyleneglycolpeg.com]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Azido-PEG4-propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful and versatile bioorthogonal click chemistry reaction that enables the efficient formation of a stable triazole linkage between an azide and a strained alkyne without the need for a cytotoxic copper catalyst.[1][2][3] This biocompatibility makes SPAAC an ideal tool for applications in complex biological systems, including live cell imaging, bioconjugation, and the synthesis of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3][4]
Azido-PEG4-propargyl is a heterobifunctional linker molecule that incorporates both an azide and a terminal alkyne, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. This molecule is a versatile reagent in bioconjugation strategies. The azide group can participate in SPAAC reactions with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The propargyl group, a terminal alkyne, can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC). The PEG4 linker enhances aqueous solubility and provides spatial separation between the conjugated molecules, which can be critical for maintaining the biological activity of proteins or the efficacy of a PROTAC.
These application notes provide detailed protocols and technical information for the use of this compound in SPAAC reactions, targeting researchers, scientists, and drug development professionals.
Principle of the Reaction
The driving force behind the SPAAC reaction is the high ring strain of the cyclooctyne. This strain is released upon the [3+2] dipolar cycloaddition with an azide, leading to the formation of a stable triazole ring. The reaction is highly selective, proceeding rapidly at or near physiological conditions (pH 7-8.5, room temperature to 37°C) without interfering with other functional groups present in biological systems.
Caption: General scheme of a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.
Quantitative Data: Reaction Kinetics
| Azide Reactant | Strained Alkyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Temperature (°C) |
| Benzyl Azide | BCN | ~0.15 | DMSO | 37 |
| 2-Azidoethanol (primary) | BCN | 0.024 | CDCl₃ | 25 |
| 2-Azidopropanol (secondary) | BCN | 0.012 | CDCl₃ | 25 |
| Benzyl Azide | DBCO | 0.3 - 0.9 | Various | 25 - 37 |
| 3-azido-L-alanine | sulfo-DBCO-amine | 0.32 - 0.85 | PBS (pH 7) | 37 |
| 1-azido-1-deoxy-β-D-glucopyranoside | sulfo-DBCO-amine | 0.55 - 1.22 | HEPES (pH 7) | 37 |
Note: The reaction rates are influenced by the electron-donating capacity of the azide and steric hindrance. The presence of a PEG linker on the strained alkyne has been shown to increase reaction rates.
Experimental Protocols
Protocol 1: General Procedure for Small Molecule Conjugation via SPAAC
This protocol describes a general method for conjugating this compound to a small molecule functionalized with a strained alkyne (e.g., DBCO).
Materials:
-
This compound
-
DBCO-functionalized small molecule
-
Anhydrous, amine-free solvent (e.g., DMSO, DMF, or a mixture with aqueous buffer like PBS, pH 7.4)
-
Reaction vessel (e.g., microcentrifuge tube or round-bottom flask)
-
Analytical and preparative HPLC system
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the DBCO-functionalized small molecule in the same solvent (e.g., 10 mM in DMSO).
-
-
Reaction Setup:
-
In a reaction vessel, add the DBCO-functionalized small molecule solution.
-
Add 1.1 to 1.5 molar equivalents of the this compound stock solution. The slight excess of the azide helps to drive the reaction to completion.
-
Ensure the final concentration of organic solvent is compatible with the solubility of the reactants. For reactions in aqueous buffers, the final DMSO or DMF concentration should ideally be kept below 10% (v/v).
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature (20-25°C) for 2-12 hours or at 4°C for 12-24 hours. The optimal reaction time should be determined by monitoring the reaction progress.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by analytical HPLC-MS. The formation of the product will be indicated by a new peak with the expected molecular weight.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate using preparative HPLC to remove unreacted starting materials.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate by mass spectrometry and ¹H NMR.
-
Caption: Workflow for small molecule conjugation using SPAAC.
Protocol 2: Synthesis of a PROTAC using this compound via SPAAC
This protocol outlines the final ligation step in a modular PROTAC synthesis, where a warhead functionalized with a strained alkyne is conjugated to an E3 ligase ligand linked to this compound.
Materials:
-
This compound-E3 Ligase Ligand conjugate
-
Strained alkyne (e.g., BCN or DBCO)-functionalized warhead for the protein of interest (POI)
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Analytical and preparative HPLC system
-
Mass spectrometer
Procedure:
-
Reagent Preparation:
-
Dissolve the this compound-E3 Ligase Ligand conjugate in the chosen solvent to a known concentration (e.g., 10 mM).
-
Dissolve the strained alkyne-functionalized warhead in the same solvent to a known concentration (e.g., 10 mM).
-
-
Reaction Setup:
-
In a clean reaction vessel, combine equimolar amounts (1:1 ratio) of the azide-functionalized E3 ligase ligand and the alkyne-functionalized warhead.
-
-
Incubation:
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
-
Reaction Monitoring:
-
Monitor the formation of the PROTAC molecule by LC-MS.
-
-
Purification:
-
Upon completion, purify the crude PROTAC product by preparative HPLC.
-
-
Characterization:
-
Confirm the identity, purity, and structural integrity of the final PROTAC molecule using high-resolution mass spectrometry and NMR spectroscopy.
-
Caption: Modular workflow for PROTAC synthesis via SPAAC.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive reagents | - Use fresh, high-purity reagents. Store this compound and strained alkynes under recommended conditions (e.g., -20°C, desiccated). |
| - Suboptimal reaction conditions | - Ensure the reaction is performed in an appropriate solvent. Optimize pH (7-8.5) if using aqueous buffers. Increase reaction time or temperature (up to 37°C). | |
| - Steric hindrance | - If conjugating large biomolecules, consider using a linker with a longer PEG chain to reduce steric hindrance. | |
| Multiple Products or Side Reactions | - Impure starting materials | - Purify starting materials before the conjugation reaction. |
| - Non-specific binding | - Ensure that the reaction conditions are mild and bioorthogonal. | |
| Difficulty in Purification | - Similar properties of product and excess reagent | - Use a larger excess of one reagent to drive the reaction to completion, making it easier to separate the product from the limiting reagent. |
| - Product instability | - Perform purification at a lower temperature. |
Conclusion
This compound is a valuable and versatile tool for researchers in chemical biology, drug discovery, and materials science. Its application in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions enables the efficient and biocompatible conjugation of molecules for a wide range of applications. By understanding the principles of the reaction, leveraging the available kinetic data, and employing optimized experimental protocols, scientists can effectively harness the potential of this compound to advance their research and development goals.
References
Application Notes and Protocols for Protein Conjugation with Azido-PEG4-propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of proteins with Azido-PEG4-propargyl, a heterobifunctional linker widely used in bioconjugation. This process utilizes the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This method allows for the precise attachment of a propargyl-modified molecule to an azide-functionalized protein, enabling a broad range of applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and fluorescently labeled proteins for imaging and diagnostic purposes. The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility and stability of the resulting conjugate while reducing its immunogenicity.
The this compound linker contains both an azide group and a terminal alkyne group.[1] This allows for a two-step conjugation strategy. First, the azide group of the linker can be attached to a protein, typically through an amine-reactive N-hydroxysuccinimide (NHS) ester modification of lysine residues or the N-terminus. Subsequently, the propargyl group is available for a click reaction with a molecule of interest that has been functionalized with an azide group. Alternatively, if the protein of interest is functionalized with an alkyne group, the azide end of the linker can be reacted with it. This protocol will focus on the scenario where an azide-modified protein is reacted with a propargyl-containing molecule, facilitated by the this compound linker.
The CuAAC reaction is highly specific, rapid, and can be performed under mild, aqueous conditions, making it ideal for working with sensitive biological molecules.[2] The reaction involves the formation of a stable triazole linkage between the azide and alkyne moieties, catalyzed by a copper(I) source.[3] To protect the protein from potential damage by reactive oxygen species generated during the reaction, a copper-chelating ligand and a reducing agent are typically included.[4]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the protein conjugation protocol. These values are provided as a general guideline, and optimal conditions may vary depending on the specific protein and other reactants.
| Parameter | Recommended Range/Value | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. Ensure the protein is in an amine-free buffer if using NHS ester chemistry for initial modification. |
| This compound:Protein Molar Ratio | 5:1 to 20:1 | A molar excess of the linker ensures efficient labeling of the protein.[5] The optimal ratio should be determined empirically. |
| Copper(II) Sulfate (CuSO4) Concentration | 50 µM - 1 mM | A stock solution (e.g., 20 mM in water) should be freshly prepared. Lower concentrations can be used in the presence of a stabilizing ligand. |
| Reducing Agent (e.g., Sodium Ascorbate) Concentration | 1-10 mM | Acts to reduce Cu(II) to the active Cu(I) catalyst in situ. A fresh stock solution (e.g., 100-300 mM in water) is recommended. |
| Copper Ligand (e.g., THPTA) Concentration | 250 µM - 5 mM | Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that stabilizes the Cu(I) catalyst, accelerates the reaction, and protects the protein from oxidative damage. |
| Reaction Time | 1-16 hours | The reaction is often complete within 1-4 hours at room temperature but can be left overnight at 4°C. |
| Reaction pH | 6.8 - 8.0 | The CuAAC reaction is generally not highly pH-dependent, but a neutral to slightly basic pH is commonly used. |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Room temperature is typical for faster reaction times. 4°C can be used for sensitive proteins. |
| Purification Method | Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) | SEC is effective for removing unreacted small molecules, while IEX can separate proteins with different degrees of PEGylation. |
Experimental Protocols
Materials
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of sodium azide.
-
This compound linker.
-
Copper(II) sulfate (CuSO4).
-
Sodium Ascorbate.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand.
-
Reaction Buffer (e.g., PBS or Tris-buffered saline, pH 7.0-8.0).
-
Degassing equipment (e.g., vacuum line, inert gas source like argon or nitrogen).
-
Purification columns (e.g., desalting column, SEC, or IEX column).
-
Characterization instruments (e.g., SDS-PAGE, mass spectrometer, UV-Vis spectrophotometer).
Protocol for Protein Conjugation
-
Preparation of Reagents:
-
Prepare a stock solution of the this compound linker in a suitable solvent (e.g., DMSO or water).
-
Freshly prepare a stock solution of CuSO4 (e.g., 20 mM in water).
-
Freshly prepare a stock solution of Sodium Ascorbate (e.g., 300 mM in water).
-
Prepare a stock solution of THPTA (e.g., 100 mM in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to the Reaction Buffer.
-
Add the this compound linker to the protein solution at the desired molar excess (e.g., 10-fold).
-
Add the THPTA ligand to the reaction mixture to a final concentration of 1-5 mM.
-
Add the CuSO4 solution to a final concentration of 0.2-1 mM.
-
-
Initiation of the Click Reaction:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-10 mM.
-
Gently mix the reaction components.
-
For optimal results, it is recommended to perform the reaction under an inert atmosphere (argon or nitrogen) to prevent the oxidation of the Cu(I) catalyst.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction (Optional):
-
The reaction can be quenched by adding a chelating agent such as EDTA to a final concentration of 10-50 mM to remove the copper catalyst.
-
-
Purification of the Conjugate:
-
Remove unreacted reagents and byproducts using a desalting column or through dialysis.
-
For a higher degree of purity and to separate proteins with different levels of conjugation, employ size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
-
Characterization of the Conjugate:
-
Analyze the purified conjugate using SDS-PAGE to visualize the increase in molecular weight.
-
Confirm the successful conjugation and determine the degree of labeling using mass spectrometry.
-
Quantify the protein concentration using a standard protein assay (e.g., BCA) or UV-Vis spectrophotometry.
-
-
Storage:
-
Store the purified protein conjugate under conditions that are optimal for the non-labeled protein, typically at -20°C or -80°C in a suitable buffer. For long-term storage, freezing at -80°C is recommended.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for protein conjugation.
Signaling Pathway Application Example
Caption: RTK signaling pathway visualization.
References
- 1. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 2. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azido-PEG4-propargyl in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[2][3]
Azido-PEG4-propargyl is a versatile, bifunctional polyethylene glycol (PEG)-based linker that has gained prominence in PROTAC synthesis. Its structure incorporates a terminal azide group and a terminal propargyl (alkyne) group, making it an ideal reagent for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[4][5] This highly efficient and specific conjugation method allows for the modular and convergent synthesis of PROTACs, facilitating the rapid assembly of libraries for optimization. The tetraethylene glycol (PEG4) spacer enhances the hydrophilicity and can improve the solubility and cell permeability of the resulting PROTAC, which is often a challenge for these large molecules.
These application notes provide detailed protocols and data for the utilization of this compound in the synthesis and evaluation of PROTACs.
Data Presentation
The length and composition of the linker are critical determinants of a PROTAC's degradation efficiency, often characterized by the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved) values. The following tables summarize quantitative data for PROTACs synthesized using PEG4 or similar length PEG linkers, targeting various proteins.
| PROTAC Target | E3 Ligase Ligand | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Pomalidomide (CRBN) | 2 PEG units | MV4-11 | 0.4 | 92.3 | |
| BTK | Pomalidomide (CRBN) | ≥ 4 PEG units | Ramos | 1-40 | >99 | |
| TBK1 | VHL Ligand | 21-atom (Alkyl/Ether) | - | 3 | 96 | |
| ERα | VHL Ligand | 16-atom | MCF7 | ~1000 | ~95 | |
| BRD4 | VHL Ligand | 9a (undisclosed PEG) | PC3 | 0.23 | - | |
| BRD4 | VHL Ligand | 9c (undisclosed PEG) | PC3 | 0.24 | - | |
| BRD4 | VHL Ligand | 9d (undisclosed PEG) | PC3 | 0.025 | - |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound via a Convergent Approach
This protocol describes a two-step convergent synthesis where the POI ligand is functionalized with either an azide or an alkyne, and the E3 ligase ligand is functionalized with the complementary group. The this compound linker is then used to conjugate the two moieties via CuAAC.
Step 1a: Functionalization of POI Ligand with an Alkyne
-
Dissolve the POI ligand (1.0 eq) with a suitable reactive group (e.g., a carboxylic acid) in an appropriate anhydrous solvent (e.g., DMF).
-
Add a coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Add propargylamine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the alkyne-functionalized POI ligand by flash column chromatography.
Step 1b: Functionalization of E3 Ligase Ligand with an Azide
-
Follow a similar procedure as in Step 1a, but using an azide-containing amine (e.g., 2-azidoethan-1-amine) to functionalize the E3 ligase ligand.
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the alkyne-functionalized POI ligand (1.0 eq) and the azide-functionalized E3 ligase ligand (1.0 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O or DMF).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate under reduced pressure, and purify the final PROTAC by preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Western Blotting for PROTAC-Induced Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate DC50 and Dmax values from the dose-response curves.
Protocol 3: Ternary Complex Formation Assay (Co-Immunoprecipitation)
This protocol is to confirm the formation of the POI-PROTAC-E3 ligase ternary complex.
1. Cell Treatment and Lysis:
-
Treat cells expressing the target protein and E3 ligase with the PROTAC or vehicle control for a short duration (e.g., 2-4 hours). To prevent degradation of the target protein, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40) with protease and phosphatase inhibitors.
2. Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an antibody against the E3 ligase (or a tag on the E3 ligase) overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
3. Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Perform Western blotting as described in Protocol 2, probing for the presence of the target protein in the immunoprecipitated samples. The presence of the target protein indicates the formation of the ternary complex.
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: PROTAC Synthesis Workflow.
Caption: BRD4 Signaling & PROTAC Intervention.
References
Application Notes and Protocols for Azido-PEG4-propargyl in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG4-propargyl is a heterobifunctional linker molecule that has emerged as a valuable tool in modern drug discovery. Its structure incorporates a terminal azide group, a tetraethylene glycol (PEG4) spacer, and a terminal propargyl group. This unique combination of functionalities allows for its application in "click chemistry," a set of biocompatible reactions that enable the efficient and specific joining of molecular components.[1][2] The azide and propargyl groups are bioorthogonal, meaning they react selectively with each other without interfering with biological functional groups.[1] The hydrophilic PEG4 spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugates.[3]
This document provides detailed application notes and experimental protocols for the use of this compound in two key areas of drug discovery: the synthesis of Proteolysis Targeting Chimeras (PROTACs) and the construction of Antibody-Drug Conjugates (ADCs).
Key Applications
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that harness the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest (POIs).[4] A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound serves as a versatile linker to synthesize PROTACs by connecting the target protein ligand and the E3 ligase ligand through sequential click chemistry reactions.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker in an ADC plays a crucial role in its stability, pharmacokinetics, and the mechanism of drug release. This compound can be utilized to conjugate a cytotoxic payload to an antibody that has been functionalized with a complementary reactive group, enabling the creation of ADCs with a defined drug-to-antibody ratio (DAR).
Data Presentation
Quantitative Data for PROTACs Synthesized with PEG4 Linkers
The efficacy of a PROTAC is typically determined by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following table summarizes representative data for a BRD4-targeting PROTAC utilizing a PEG4 linker.
| PROTAC Component | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| JQ1 (BRD4 ligand) | BRD4 | MDA-MB-231 | 60 | >90 | |
| Pomalidomide (CRBN ligand) | |||||
| This compound (Linker) |
Note: This data is representative of PROTACs with similar linkers and targets. Actual values will vary depending on the specific ligands and experimental conditions.
Quantitative Data for Click Chemistry-based ADCs
The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, influencing its efficacy and safety. Click chemistry allows for precise control over the DAR.
| Antibody | Payload | Conjugation Chemistry | Average DAR | Reference |
| Trastuzumab | MMAE | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1.8 - 2.2 | |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | ~2.0 |
Note: The specific DAR will depend on the number of engineered conjugation sites on the antibody and the efficiency of the click reaction.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a modular approach for synthesizing a PROTAC where one ligand is functionalized with an azide and the other with an alkyne, followed by conjugation using the this compound linker.
Materials:
-
Target protein ligand with a terminal alkyne group
-
E3 ligase ligand with a terminal azide group
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Water
-
LC-MS system for reaction monitoring
-
Preparative HPLC system for purification
Procedure:
-
Reaction Setup:
-
In a reaction vial, dissolve the alkyne-functionalized target protein ligand (1.0 eq) in DMF or DMSO.
-
Add the azide-functionalized E3 ligase ligand (1.0 eq) to the solution.
-
Add this compound (1.1 eq) to the reaction mixture.
-
-
Catalyst Preparation:
-
In a separate vial, prepare a fresh solution of CuSO₄ (0.1 eq) in water.
-
In another vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in water.
-
Prepare a solution of THPTA (0.5 eq) in water.
-
Add the THPTA solution to the CuSO₄ solution and vortex briefly.
-
-
Click Reaction:
-
Add the sodium ascorbate solution to the reaction mixture.
-
Add the pre-mixed CuSO₄/THPTA solution to the reaction mixture to initiate the click reaction.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Protocol 2: Conjugation of a Payload to an Antibody using this compound
This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugating an azide-functionalized payload to an antibody engineered with a terminal alkyne.
Materials:
-
Alkyne-modified monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized cytotoxic payload (e.g., MMAE-azide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
DMSO
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-functionalized payload in DMSO.
-
Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.
-
-
Conjugation Reaction:
-
In a reaction tube, add the alkyne-modified antibody solution.
-
Add a 5- to 10-fold molar excess of the azide-payload solution to the antibody solution.
-
Prepare the catalyst premix by combining the CuSO₄ and THPTA solutions. Let it stand for 1-2 minutes.
-
Add the catalyst premix to the antibody-payload mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Gently mix and incubate the reaction at room temperature for 1-2 hours.
-
-
Purification:
-
Purify the resulting ADC using an SEC system to remove unreacted payload and catalyst components.
-
Protocol 3: Western Blot for Measuring PROTAC-Induced Protein Degradation
This protocol describes how to assess the efficacy of a synthesized PROTAC by measuring the degradation of the target protein in cells.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the antibody incubation steps for the loading control protein.
-
-
Data Analysis:
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Visualizations
PROTAC Mechanism of Action
Caption: PROTAC-mediated degradation of a target protein via the ubiquitin-proteasome system.
Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: A generalized workflow for the synthesis and evaluation of a PROTAC.
Logical Relationship for ADC Synthesis
Caption: Synthesis of an Antibody-Drug Conjugate (ADC) via click chemistry.
References
Application Notes and Protocols for Azido-PEG4-propargyl in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Azido-PEG4-propargyl as a heterobifunctional linker in the development of antibody-drug conjugates (ADCs). Detailed protocols for conjugation and characterization are provided to guide researchers in the synthesis and evaluation of ADCs utilizing this versatile linker.
Introduction to this compound in ADCs
This compound is a key reagent in the construction of ADCs, offering a robust and flexible platform for linking monoclonal antibodies (mAbs) to cytotoxic payloads.[1] Its structure comprises a short, hydrophilic tetraethylene glycol (PEG4) spacer flanked by an azide group and a propargyl (alkyne) group.[1][2] This heterobifunctional nature is critical for the precise and controlled synthesis of ADCs through "click chemistry."[3][]
The PEG4 spacer plays a crucial role in enhancing the physicochemical properties of the resulting ADC. By increasing the hydrophilicity of the conjugate, the PEG linker can mitigate aggregation issues often associated with hydrophobic drug payloads, improve ADC stability, and potentially lead to a wider therapeutic window.
The azide and propargyl terminal groups enable highly efficient and specific conjugation reactions. These groups are bioorthogonal, meaning they react selectively with each other without cross-reacting with biological functional groups found in antibodies or payloads. This allows for the formation of a stable triazole linkage under mild reaction conditions, a hallmark of click chemistry reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). The result is a more homogeneous ADC product with a defined drug-to-antibody ratio (DAR), which is a critical quality attribute for safety and efficacy.
Key Advantages of this compound in ADC Development:
-
Enhanced Solubility and Stability: The hydrophilic PEG4 spacer improves the overall solubility of the ADC, reducing the risk of aggregation and enhancing stability in circulation.
-
Precise and Controlled Conjugation: The bioorthogonal nature of the azide and alkyne groups allows for site-specific conjugation, leading to a more homogeneous ADC product with a controlled DAR.
-
Improved Pharmacokinetics: The PEG linker can help to extend the circulation half-life of the ADC and improve its pharmacokinetic profile.
-
Versatility: The linker can be used to conjugate a wide variety of antibodies and payloads with appropriate functional groups.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of an ADC using this compound. Optimization of reaction conditions may be necessary for specific antibodies and payloads.
Protocol 1: Antibody Modification with an Azide or Alkyne Moiety
To utilize the this compound linker, the antibody must first be functionalized with a complementary reactive group (either an alkyne to react with the linker's azide, or an azide to react with the linker's propargyl group). This protocol describes a common method using an NHS ester to introduce an azide group.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-PEGn-NHS ester (e.g., NHS-PEG4-Azide)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Desalting columns (e.g., spin columns)
-
Reaction tubes
Procedure:
-
Antibody Preparation:
-
Ensure the antibody solution is at a concentration of 2-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
-
NHS Ester Stock Solution:
-
Prepare a 10 mM stock solution of the Azido-PEGn-NHS ester in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the Azido-PEGn-NHS ester stock solution to the antibody solution. The final DMSO concentration should be kept below 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted NHS ester and byproducts by purifying the azide-modified antibody using a desalting column equilibrated with an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (number of azide groups per antibody) using methods such as MALDI-TOF mass spectrometry or by reacting with a known amount of a DBCO-containing fluorescent dye and measuring the absorbance.
-
Protocol 2: Payload Modification with this compound
In this step, the cytotoxic payload is functionalized with the this compound linker. This example assumes the payload has a primary amine that can react with an activated carboxylic acid on the linker.
Materials:
-
Cytotoxic payload with a reactive amine group
-
Propargyl-PEG4-acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) or other suitable carbodiimide coupling agents
-
Anhydrous organic solvent (e.g., DMF or DMSO)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Activation of Propargyl-PEG4-acid:
-
Dissolve Propargyl-PEG4-acid, NHS, and DCC (in a 1:1.1:1.1 molar ratio) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated Propargyl-PEG4-ester.
-
-
Conjugation to Payload:
-
Dissolve the amine-containing payload in anhydrous DMF.
-
Add the activated Propargyl-PEG4-NHS ester solution to the payload solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by LC-MS.
-
-
Purification:
-
Purify the Propargyl-PEG4-payload conjugate by reverse-phase HPLC.
-
Lyophilize the purified fractions to obtain the final product.
-
Protocol 3: "Click" Conjugation of Modified Antibody and Payload
This final step involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the final ADC.
Materials:
-
Azide-modified antibody (from Protocol 1)
-
Propargyl-PEG4-payload (from Protocol 2)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (freshly prepared)
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Reaction Setup:
-
In a reaction tube, combine the azide-modified antibody with a 3- to 5-fold molar excess of the Propargyl-PEG4-payload.
-
-
Catalyst Preparation:
-
In a separate tube, prepare a premix of CuSO₄ and THPTA in a 1:5 molar ratio in water.
-
-
Click Reaction:
-
Add the CuSO₄/THPTA premix to the antibody-payload mixture to a final copper concentration of 50-100 µM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-2 mM.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
-
Purification:
-
Purify the resulting ADC using an SEC system to remove unreacted payload, catalyst, and any aggregates.
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Final Formulation and Storage:
-
The purified ADC can be concentrated and buffer-exchanged into a suitable formulation buffer.
-
Store the final ADC at 2-8°C for short-term use or at -80°C for long-term storage.
-
Data Presentation
The following tables summarize key quantitative parameters that should be assessed during ADC development. While specific values are highly dependent on the antibody, payload, and exact reaction conditions, these tables provide a template for data collection and comparison.
Table 1: ADC Synthesis and Conjugation Parameters
| Parameter | Target Value | Method of Analysis |
| Molar excess of linker to antibody (Protocol 1) | 5-20 fold | - |
| Molar excess of linker-payload to antibody (Protocol 3) | 3-5 fold | - |
| Reaction Time (Click Chemistry) | 1-4 hours | LC-MS |
| Conjugation Efficiency | > 90% | HPLC, SEC |
| Final Drug-to-Antibody Ratio (DAR) | 2-4 | HIC, LC-MS |
Table 2: Characterization of Purified ADC
| Parameter | Acceptance Criteria | Method of Analysis |
| Purity | > 95% | SEC-HPLC |
| Monomer Content | > 98% | SEC-HPLC |
| Aggregate Content | < 2% | SEC-HPLC |
| Endotoxin Levels | < 0.5 EU/mg | LAL Assay |
| In vitro Stability (plasma, 7 days) | > 90% intact ADC | ELISA, HIC-HPLC |
Table 3: In Vitro and In Vivo Efficacy Data (Example)
| Parameter | Value | Cell Line / Model |
| In vitro IC₅₀ | 0.5 nM | HER2+ SK-BR-3 cells |
| Bystander Killing Effect | Observed | Co-culture assay |
| In vivo Tumor Growth Inhibition (TGI) | 85% | NCI-N87 xenograft model |
| Maximum Tolerated Dose (MTD) | 10 mg/kg | Balb/c mice |
| Therapeutic Index (MTD/Effective Dose) | > 10 | - |
Note: The data in Table 3 are illustrative and will vary depending on the specific ADC. The establishment of in vitro-in vivo correlation (IVIVC) is crucial for predicting clinical outcomes from preclinical data.
Visualizations
Diagram 1: Experimental Workflow for ADC Synthesis
References
Application Notes and Protocols for Surface Functionalization with Azido-PEG4-propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface functionalization is a critical process in a wide array of scientific and technological fields, including drug delivery, biosensing, and tissue engineering. The ability to precisely control the chemical and biological properties of a material's surface allows for the development of advanced biomedical devices and diagnostic platforms. Azido-PEG4-propargyl is a heterobifunctional linker that has emerged as a powerful tool for surface modification. This molecule contains a terminal azide group and a terminal propargyl (alkyne) group, separated by a hydrophilic tetraethylene glycol (PEG4) spacer.
The presence of both an azide and an alkyne group on the same molecule enables a versatile, two-step functionalization strategy using "click chemistry".[1] Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is renowned for its high efficiency, specificity, and biocompatibility.[1][2] This allows for the covalent immobilization of a wide range of molecules, from small organic compounds to large biomolecules like proteins and peptides, onto various substrates.[1][3] The PEG4 spacer enhances water solubility and minimizes non-specific protein adsorption, a crucial feature for applications in biological environments.
These application notes provide a comprehensive guide to the use of this compound for surface functionalization, including detailed experimental protocols, expected quantitative data, and visualizations of the workflow.
Principle of Two-Step Surface Functionalization
The use of this compound for surface functionalization typically involves a two-step process, which allows for the sequential attachment of the linker and a molecule of interest. This approach offers a high degree of control over the surface chemistry.
Step 1: Surface Activation and Linker Immobilization. The first step involves the modification of a substrate to introduce a reactive group that can covalently bind to one end of the this compound linker. For surfaces with hydroxyl groups, such as glass or silicon oxide, this is commonly achieved through silanization. For example, an amine-terminated silane can be used to introduce primary amines on the surface, which can then be reacted with the propargyl group of the this compound linker (via NHS ester chemistry if the propargyl end is carboxylated) or the azide end (less common for initial attachment). Alternatively, a surface can be functionalized with an alkyne- or azide-terminated silane, which will then react with the corresponding azide or alkyne of the this compound linker in the first click reaction. This initial step results in a surface coated with a layer of PEG linkers, with the remaining unreacted azide or propargyl groups available for the next step.
Step 2: Biomolecule Conjugation via Click Chemistry. In the second step, a molecule of interest (e.g., a peptide, protein, or drug molecule) that has been pre-functionalized with a complementary reactive group (alkyne or azide) is introduced. A copper(I)-catalyzed click reaction is then performed to covalently attach the molecule of interest to the free end of the immobilized this compound linker. This results in a stable, covalently functionalized surface with the desired biomolecule presented at the terminus of the flexible, hydrophilic PEG spacer.
Applications
The versatility of the this compound linker and the efficiency of click chemistry enable a broad range of applications:
-
Biosensors and Microarrays: Covalent immobilization of antibodies, enzymes, or nucleic acids onto sensor surfaces for the detection of specific analytes.
-
Drug Delivery: Functionalization of nanoparticles or other drug carriers with targeting ligands to enhance specific uptake by target cells.
-
Tissue Engineering: Modification of scaffold surfaces with cell-adhesive peptides (e.g., RGD) to promote cell attachment and growth.
-
Anti-fouling Surfaces: The hydrophilic PEG spacer helps to prevent non-specific adsorption of proteins and cells, which is critical for medical implants and in vitro diagnostics.
-
Proteomics: Immobilization of proteins or peptides for interaction studies.
Data Presentation
Successful surface functionalization at each step can be verified and quantified using various surface analysis techniques. Below are tables summarizing typical quantitative data obtained from X-ray Photoelectron Spectroscopy (XPS) and water contact angle measurements at each stage of the process on a silicon substrate.
Table 1: Representative XPS Surface Elemental Composition
| Surface Modification Step | C 1s (%) | O 1s (%) | N 1s (%) | Si 2p (%) |
| Bare Silicon Wafer | 15.2 | 45.1 | - | 39.7 |
| Amine-Silanized Si | 25.8 | 38.5 | 5.1 | 30.6 |
| This compound Immobilized | 55.3 | 28.1 | 10.5 | 6.1 |
| Peptide Conjugated via Click | 62.1 | 21.5 | 13.2 | 3.2 |
Note: These are representative values and can vary depending on the specific substrate, silane, and reaction conditions.
Table 2: Representative Static Water Contact Angle Measurements
| Surface Modification Step | Advancing Angle (°) | Receding Angle (°) | Hysteresis (°) |
| Bare Silicon Wafer | 25 ± 3 | 10 ± 2 | 15 |
| Amine-Silanized Si | 65 ± 4 | 35 ± 3 | 30 |
| This compound Immobilized | 50 ± 3 | 25 ± 2 | 25 |
| Peptide Conjugated via Click | 75 ± 5 | 40 ± 4 | 35 |
Note: Contact angles are sensitive to surface cleanliness and roughness. The changes reflect the alteration of surface hydrophobicity/hydrophilicity at each step.
Experimental Protocols
The following protocols provide a step-by-step guide for the two-step surface functionalization of a silicon wafer using this compound.
Protocol 1: Surface Preparation and Silanization with (3-Aminopropyl)triethoxysilane (APTES)
Objective: To introduce primary amine groups on a silicon surface.
Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (Caution: Extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
Deionized water
-
Ethanol
-
Nitrogen gas source
-
Oven
Procedure:
-
Substrate Cleaning: a. Immerse the silicon wafers in Piranha solution for 30 minutes at room temperature. b. Rinse the wafers thoroughly with deionized water. c. Dry the wafers under a stream of nitrogen gas.
-
Silanization: a. Immediately immerse the cleaned and dried wafers in a 1% (v/v) solution of APTES in anhydrous toluene. b. Allow the reaction to proceed for 2-4 hours at room temperature to form a self-assembled monolayer. c. Remove the wafers from the solution and rinse thoroughly with toluene, followed by ethanol, and finally deionized water. d. Dry the wafers under a stream of nitrogen gas. e. Cure the silane layer by baking in an oven at 110°C for 30 minutes. f. Store the amine-functionalized wafers in a desiccator until further use.
Protocol 2: Immobilization of this compound
Objective: To attach the bifunctional linker to the amine-functionalized surface. This protocol assumes the use of a carboxylated version of the propargyl end of the linker for reaction with the surface amines via NHS ester chemistry.
Materials:
-
Amine-functionalized silicon wafers (from Protocol 1)
-
This compound-COOH
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Ethanol
-
Nitrogen gas source
Procedure:
-
Prepare Activation Solution: a. Dissolve this compound-COOH (e.g., 10 mM), NHS (20 mM), and EDC (20 mM) in PBS.
-
Linker Immobilization: a. Immerse the amine-functionalized wafers in the activation solution. b. Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. c. Remove the wafers and rinse thoroughly with PBS, followed by deionized water. d. Dry the wafers under a stream of nitrogen gas. The surface is now functionalized with this compound, presenting terminal azide groups.
Protocol 3: Conjugation of an Alkyne-Modified Peptide via CuAAC
Objective: To attach an alkyne-containing molecule of interest to the azide-functionalized surface.
Materials:
-
This compound functionalized silicon wafers (from Protocol 2)
-
Alkyne-modified peptide (or other molecule of interest)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Ethanol
-
Nitrogen gas source
Procedure:
-
Prepare Click Chemistry Reaction Mixture: a. Dissolve the alkyne-modified peptide in PBS to the desired concentration (e.g., 1 mM). b. Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 500 mM in water). c. If using THPTA, prepare a stock solution (e.g., 100 mM in water).
-
Click Reaction: a. Place the this compound functionalized wafer in a reaction vessel. b. Add the peptide solution to the vessel, ensuring the surface is fully covered. c. Sequentially add CuSO₄ to a final concentration of 1 mM and, if used, THPTA to a final concentration of 5 mM. d. Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM. e. Gently agitate the reaction mixture at room temperature for 1-4 hours.
-
Final Rinsing: a. Remove the wafer from the reaction solution. b. Rinse thoroughly with PBS and then deionized water to remove unreacted reagents. c. Rinse with ethanol and dry under a stream of nitrogen gas. d. The surface is now functionalized with the peptide of interest and is ready for characterization or use in downstream applications.
Mandatory Visualization
References
Application Notes and Protocols for Labeling Biomolecules with Azido-PEG4-propargyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Azido-PEG4-propargyl, a versatile heterobifunctional linker, for the covalent labeling and conjugation of biomolecules. This document outlines the principles of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, detailed experimental protocols for labeling proteins and nucleic acids, and applications in the development of Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound
This compound is a chemical biology tool that features an azide group on one end and a terminal alkyne (propargyl group) on the other, connected by a hydrophilic tetraethylene glycol (PEG4) spacer. This structure allows for sequential and orthogonal "click" reactions, enabling the precise and stable linkage of two different molecules. The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting bioconjugate.
The primary application of this compound is in CuAAC, a highly efficient and specific bioorthogonal reaction that forms a stable triazole linkage between an azide and an alkyne. This reaction proceeds under mild, aqueous conditions, making it suitable for modifying sensitive biological molecules.
Core Applications
-
Bioconjugation: Covalently attaching molecules such as fluorescent dyes, biotin, or small molecule drugs to proteins, peptides, or nucleic acids.
-
PROTAC Synthesis: Serving as a linker to connect a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand, thereby inducing targeted protein degradation.
-
Surface Modification: Immobilizing biomolecules onto surfaces for applications in diagnostics and biomaterials.
-
Assembly of Complex Biomolecular Architectures: Linking different types of biomolecules, such as proteins to nucleic acids.
Quantitative Data Summary
The efficiency and stability of bioconjugation reactions are critical parameters. The following table summarizes typical quantitative data for bioconjugation reactions involving PEGylated linkers and click chemistry.
| Parameter | Typical Value/Range | Method of Determination | Notes |
| Labeling Efficiency | 60 - 95% | HPLC, Mass Spectrometry, Gel Electrophoresis | Highly dependent on reaction conditions, biomolecule reactivity, and purification methods. |
| Stoichiometry (Drug-to-Antibody Ratio) | 1:1 to 1:8 | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry | For antibody-drug conjugates (ADCs), a controlled stoichiometry is crucial for efficacy and safety. |
| Stability of Triazole Linkage | Highly Stable | HPLC, Mass Spectrometry over time in various buffers (e.g., PBS, plasma) | The 1,2,3-triazole ring is resistant to hydrolysis, enzymatic cleavage, and redox conditions.[1] |
| PROTAC DC50 | 200 nM (for a similar Propargyl-PEG4-acid linker) | Western Blot, In-Cell ELISA | DC50 represents the concentration of a PROTAC that induces 50% degradation of the target protein.[2] |
Experimental Protocols
Protocol 1: Sequential Labeling of Two Biomolecules using this compound
This protocol describes a two-step process to conjugate two different biomolecules (Molecule A and Molecule B) using this compound. In this example, Molecule A contains an alkyne group, and Molecule B contains an azide group. The azide end of the linker is reacted first, followed by the propargyl end.
Materials:
-
This compound
-
Alkyne-modified Molecule A
-
Azide-modified Molecule B
-
Copper(II) sulfate (CuSO4)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reaction Buffer: 100 mM sodium phosphate buffer, pH 7.4
-
Quenching Solution: 50 mM EDTA in water
-
Purification system (e.g., size-exclusion chromatography, dialysis)
-
Anhydrous DMSO
Procedure:
Step 1: Reaction of this compound with Alkyne-modified Molecule A
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 1 mM stock solution of Alkyne-modified Molecule A in an appropriate buffer (e.g., phosphate buffer).
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a fresh 100 mM stock solution of Sodium Ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine:
-
10 µL of 1 mM Alkyne-modified Molecule A (10 nmol)
-
1.5 µL of 10 mM this compound (1.5 equivalents, 15 nmol)
-
Reaction buffer to a final volume of 85 µL.
-
-
Vortex briefly to mix.
-
-
Catalyst Premix:
-
In a separate tube, premix 2.5 µL of 20 mM CuSO4 and 5 µL of 100 mM THPTA. Let it stand for 5 minutes.
-
-
Initiation of Click Reaction:
-
Add the 7.5 µL of the CuSO4/THPTA premix to the reaction mixture.
-
Add 5 µL of 100 mM Sodium Ascorbate to initiate the reaction. The final reaction volume is 100 µL.
-
Vortex gently and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification of the Intermediate (Propargyl-PEG4-Molecule A):
-
Quench the reaction by adding 10 µL of Quenching Solution.
-
Purify the intermediate product to remove excess linker and catalyst using size-exclusion chromatography or dialysis.
-
Characterize the purified intermediate by mass spectrometry to confirm the successful conjugation.
-
Step 2: Reaction of Propargyl-PEG4-Molecule A with Azide-modified Molecule B
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of the purified Propargyl-PEG4-Molecule A in reaction buffer.
-
Prepare a 1 mM stock solution of Azide-modified Molecule B in an appropriate buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine:
-
10 µL of 1 mM Propargyl-PEG4-Molecule A (10 nmol)
-
12 µL of 1 mM Azide-modified Molecule B (1.2 equivalents, 12 nmol)
-
Reaction buffer to a final volume of 85 µL.
-
-
Vortex briefly to mix.
-
-
Catalyst Premix and Reaction Initiation:
-
Repeat steps 1.3 and 1.4 to prepare the catalyst and initiate the second click reaction.
-
-
Final Purification:
-
Quench the reaction with 10 µL of Quenching Solution.
-
Purify the final conjugate (Molecule A-PEG4-Molecule B) using an appropriate method (e.g., size-exclusion chromatography, affinity chromatography).
-
Characterize the final product by SDS-PAGE, mass spectrometry, and functional assays.
-
Protocol 2: Labeling a Protein with this compound for Subsequent Conjugation
This protocol describes how to first introduce an alkyne group onto a protein using an NHS ester and then react it with this compound. This creates a protein with a terminal azide, ready for conjugation to an alkyne-containing molecule.
Materials:
-
Protein of interest (in an amine-free buffer like PBS, pH 7.4)
-
Alkyne-PEG4-NHS Ester
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reaction Buffer: PBS, pH 7.4
-
Anhydrous DMSO
-
Desalting columns
Procedure:
Step 1: Introduction of an Alkyne Handle onto the Protein
-
Protein Preparation:
-
Dissolve the protein in PBS, pH 7.4, at a concentration of 1-5 mg/mL.
-
-
NHS Ester Reaction:
-
Immediately before use, prepare a 10 mM stock solution of Alkyne-PEG4-NHS Ester in anhydrous DMSO.
-
Add a 10-20 fold molar excess of the Alkyne-PEG4-NHS Ester solution to the protein solution. The final concentration of DMSO should not exceed 10%.
-
Incubate the reaction for 1 hour at room temperature or 2 hours on ice.
-
-
Purification of Alkyne-modified Protein:
-
Remove the excess, unreacted NHS ester using a desalting column, dialyzing against PBS, pH 7.4.
-
Step 2: Click Reaction with this compound
-
Reaction Setup:
-
Combine the purified alkyne-modified protein with a 5-10 fold molar excess of this compound in PBS, pH 7.4.
-
-
Catalyst Addition and Incubation:
-
Prepare the CuSO4/THPTA premix and add it to the reaction mixture, followed by the addition of sodium ascorbate, as described in Protocol 1.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Final Purification:
-
Purify the resulting azide-labeled protein using a desalting column or dialysis to remove the catalyst and excess linker. The protein is now ready for a subsequent click reaction with an alkyne-modified molecule.
-
Protocol 3: Labeling an Oligonucleotide with this compound
This protocol outlines the labeling of an amine-modified oligonucleotide with this compound via an NHS ester.
Materials:
-
5'- or 3'-amine-modified oligonucleotide
-
Propargyl-PEG4-NHS Ester
-
This compound
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Anhydrous DMSO
-
Ethanol
-
3 M Sodium Acetate, pH 5.2
-
Purification system (e.g., HPLC, PAGE)
Procedure:
Step 1: Preparation of a Propargyl-modified Oligonucleotide
-
Dissolve the amine-modified oligonucleotide in the reaction buffer to a concentration of 1 mM.
-
Prepare a 50 mM stock solution of Propargyl-PEG4-NHS Ester in anhydrous DMSO.
-
Add a 20-fold molar excess of the NHS ester solution to the oligonucleotide solution.
-
Incubate at room temperature for 2-4 hours.
-
Purify the propargyl-modified oligonucleotide by ethanol precipitation followed by HPLC or PAGE.
Step 2: Click Reaction with an Azide-containing Molecule
-
The purified propargyl-modified oligonucleotide can now be reacted with any azide-containing molecule (e.g., a fluorescent dye azide) using the CuAAC protocol described in Protocol 1.
Application Example: PROTAC Synthesis and Mechanism of Action
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. This compound can serve as the linker connecting the target protein ligand and the E3 ligase ligand.
Example: BTK-targeting PROTAC
A PROTAC targeting Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling, can be synthesized using a derivative of this compound.[2] The PROTAC consists of a BTK inhibitor (e.g., ibrutinib derivative) linked to a ligand for an E3 ligase (e.g., pomalidomide for Cereblon, or a ligand for IAP).
BTK Signaling Pathway and PROTAC Intervention
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway.[1][3] Upon BCR activation, BTK is phosphorylated and, in turn, phosphorylates phospholipase C gamma 2 (PLCγ2). This initiates a signaling cascade leading to the activation of transcription factors like NF-κB, which promotes B-cell proliferation and survival. In B-cell malignancies, this pathway is often constitutively active.
A BTK-targeting PROTAC hijacks the ubiquitin-proteasome system to degrade BTK, thereby shutting down this pro-survival signaling pathway.
Caption: BTK signaling pathway and its disruption by a PROTAC.
Experimental Workflow for PROTAC Evaluation
The following workflow outlines the key steps in the synthesis and evaluation of a BTK-targeting PROTAC using this compound.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Azido-PEG4-propargyl Conjugation Efficiency
Welcome to the technical support center for optimizing Azido-PEG4-propargyl conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for this compound conjugation?
A1: The two primary methods are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC utilizes a copper(I) catalyst to join an azide and a terminal alkyne, such as a propargyl group.[1][2][3] SPAAC, on the other hand, is a copper-free method that relies on the intrinsic reactivity of a strained alkyne (like DBCO or BCN) with an azide.[4] this compound is a versatile linker that contains both an azide and a propargyl group, allowing it to participate in either reaction depending on the reaction partner.
Q2: Which method, CuAAC or SPAAC, should I choose for my experiment?
A2: The choice depends on your specific application. CuAAC is known for its high efficiency and rapid reaction kinetics. However, the copper catalyst can be cytotoxic, which may be a concern for in vivo applications or when working with sensitive biological samples. SPAAC is bioorthogonal, meaning it can be performed in living systems without the need for a toxic catalyst. However, SPAAC reactions can sometimes be slower than CuAAC.
Q3: What are the critical components of a CuAAC reaction?
A3: A typical CuAAC reaction includes the azide- and alkyne-containing molecules, a copper(I) catalyst, a reducing agent to maintain copper in the +1 oxidation state, and a stabilizing ligand.
-
Copper Source: Commonly copper(II) sulfate (CuSO₄) is used, which is then reduced in situ.
-
Reducing Agent: Sodium ascorbate is frequently used to reduce Cu(II) to the active Cu(I) state.
-
Ligand: Ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) are crucial for stabilizing the Cu(I) catalyst, enhancing reaction efficiency, and protecting biomolecules from oxidative damage.
Q4: How can I monitor the progress of my conjugation reaction?
A4: The progress of the reaction can be monitored using various analytical techniques. For protein conjugations, SDS-PAGE can show a mobility shift corresponding to the increased molecular weight of the conjugated protein. Chromatographic methods like HPLC, size-exclusion chromatography (SEC), and liquid chromatography-mass spectrometry (LC-MS) are also effective for monitoring the formation of the product and the consumption of starting materials. For small molecules, TLC and LC-MS are commonly used.
Q5: How do I purify my final PEGylated conjugate?
A5: Purification is essential to remove unreacted starting materials, catalyst, and byproducts. The choice of purification method depends on the nature of your conjugate. Common techniques include:
-
Size-Exclusion Chromatography (SEC): Effective for separating larger conjugated molecules from smaller unreacted components.
-
Ion-Exchange Chromatography (IEX): Separates molecules based on charge, which can be altered by PEGylation.
-
Reverse-Phase Chromatography (RP-HPLC): Separates based on hydrophobicity.
-
Dialysis: Useful for removing small molecules like salts and unreacted linkers from protein conjugates.
-
Aqueous Biphasic Systems (ABS): An emerging technique for the purification of PEGylated proteins.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Product (CuAAC) | Oxidation of Copper(I) Catalyst: The active Cu(I) catalyst is prone to oxidation to inactive Cu(II), especially in the presence of oxygen. | - Ensure you are using a sufficient excess of a freshly prepared reducing agent like sodium ascorbate. - Use a stabilizing ligand such as THPTA or TBTA to protect the Cu(I) catalyst. - Consider degassing your reaction mixture to minimize dissolved oxygen. |
| Inhibition of Catalyst: Components in your buffer or sample (e.g., thiols, strong chelators) may be inhibiting the copper catalyst. | - If possible, perform a buffer exchange to a recommended buffer like phosphate-buffered saline (PBS). - Add a sacrificial metal like Zn(II) to occupy inhibiting thiols. | |
| Suboptimal Reagent Concentrations: Incorrect stoichiometry or low concentrations of reactants can lead to poor yields. | - Optimize the molar ratio of azide to alkyne. A slight excess (1.5-3 fold) of one component can drive the reaction to completion. - Increase the concentration of your reactants if they are too dilute. | |
| Low or No Conjugation Product (SPAAC) | Reagent Instability: Strained cyclooctynes can degrade over time, especially if not stored correctly. | - Use fresh reagents and store them according to the manufacturer's instructions, typically cold and protected from light. |
| Suboptimal Reaction Conditions: The reaction kinetics of SPAAC can be sensitive to pH and buffer composition. | - Optimize the pH, typically within the range of 7.0-8.5. - Certain buffers like HEPES have been shown to enhance SPAAC reaction rates compared to PBS. | |
| Steric Hindrance: The azide or alkyne may be in a sterically hindered position on your biomolecule, preventing efficient reaction. | - If possible, redesign your molecule to place the reactive group in a more accessible location. - The inclusion of a PEG linker, like in this compound, can help to overcome steric hindrance. | |
| Poor Solubility of Reactants | Hydrophobic Components: One or both of your reactants may have poor solubility in the aqueous reaction buffer. | - Add a small percentage of a water-miscible organic co-solvent like DMSO or DMF to improve solubility. Keep the final concentration as low as possible to avoid denaturing proteins. |
| Side Reactions or Product Degradation | Reactive Oxygen Species (ROS) in CuAAC: The combination of copper and a reducing agent can generate ROS, which can damage biomolecules. | - Use a copper-chelating ligand like THPTA to minimize ROS generation. - Consider adding aminoguanidine to protect sensitive amino acid residues. |
| Off-Target Reactions in SPAAC: Some strained alkynes, like DBCO, can react with cysteine residues. | - If your protein contains reactive cysteines, consider pre-incubating with iodoacetamide to block these residues before the SPAAC reaction. |
Quantitative Data Summary
Table 1: Typical Reaction Conditions for CuAAC Bioconjugation
| Parameter | Typical Range/Value | Reference |
| Biomolecule-Alkyne Concentration | 2 µM - 1 mM | |
| Azide Concentration | 2-10 fold molar excess to alkyne | |
| CuSO₄ Concentration | 50 - 250 µM | |
| Ligand (e.g., THPTA) Concentration | 5-fold molar excess to CuSO₄ | |
| Sodium Ascorbate Concentration | 5 - 10 fold molar excess to CuSO₄ | |
| Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 30 - 60 minutes | |
| pH | ~7.0 |
Table 2: Second-Order Rate Constants for Common SPAAC Reactions
| Cyclooctyne | Reactant | Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| BCN | Benzyl Azide | 0.14 | |
| DBCO | Benzyl Azide | ~0.1 | |
| DIBO | Benzyl Azide | 0.17 | |
| DIFO | Benzyl Azide | 0.076 | |
| sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 (in HEPES, pH 7) | |
| sulfo DBCO-amine | 3-azido-L-alanine | 0.32 - 0.85 (in PBS, pH 7) |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for the conjugation of an alkyne-modified biomolecule with an azide-containing payload using this compound as a linker.
Materials:
-
Alkyne-modified biomolecule
-
Azide-containing payload
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
In a microcentrifuge tube, dissolve the alkyne-modified biomolecule and the azide-containing payload in the reaction buffer. A common starting molar ratio is 1:3 (biomolecule:payload).
-
In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ and ligand stock solutions. A 1:5 molar ratio of copper to ligand is often used. Let this mixture stand for a few minutes.
-
Add the copper/ligand complex to the biomolecule/payload mixture. The final copper concentration is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the copper concentration.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, LC-MS).
-
Once the reaction is complete, purify the conjugate using a suitable method (e.g., size-exclusion chromatography, dialysis) to remove excess reagents and catalyst.
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a general method for conjugating an azide-modified biomolecule with a strained alkyne (e.g., DBCO, BCN).
Materials:
-
Azide-modified biomolecule
-
Strained alkyne-containing molecule (e.g., DBCO-PEG)
-
Reaction Buffer (e.g., PBS, pH 7.4 or HEPES, pH 7.2)
Procedure:
-
Dissolve the azide-modified biomolecule in the chosen reaction buffer.
-
Add the strained alkyne-containing molecule to the solution. A slight molar excess (e.g., 1.5-2 equivalents) of the less critical component is often used to drive the reaction.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the specific reactants. Protect from light if any components are light-sensitive.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
-
After the reaction is complete, purify the conjugate using a suitable method (e.g., size-exclusion chromatography, dialysis) to remove any unreacted starting materials.
Visualizations
References
Technical Support Center: Azido-PEG4-propargyl Reactions
Welcome to the technical support center for Azido-PEG4-propargyl reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes with this versatile linker. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no yield in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction using this compound?
A1: Low or no product yield in a CuAAC reaction can stem from several factors:
-
Catalyst Inactivity: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[1][2] Insufficient reducing agent (like sodium ascorbate) or exposure to air can lead to catalyst deactivation.[1]
-
Poor Reagent Quality: Degradation of the this compound or the corresponding azide/alkyne starting material can prevent the reaction from proceeding. The purity of solvents and other reagents is also crucial.[1] Azides, in particular, can be unstable and should be stored properly.[1]
-
Substrate-Specific Issues: Steric hindrance around the azide or alkyne functional groups can impede the reaction. Additionally, some substrates may chelate the copper catalyst, rendering it unavailable for the cycloaddition.
-
Inappropriate Reaction Conditions: Incorrect solvent, pH, temperature, or concentration of reactants and catalyst can all lead to poor yields.
Q2: What are the primary side reactions in CuAAC with this compound, and how can they be minimized?
A2: The most prevalent side reaction is the oxidative homocoupling of alkynes, also known as Glaser coupling. This occurs when two terminal alkynes couple in the presence of Cu(II) and oxygen, forming a diyne byproduct. To minimize this, it is crucial to maintain anaerobic conditions by degassing solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon). Using an adequate amount of a reducing agent like sodium ascorbate also helps to keep the copper in the Cu(I) state.
Q3: How should I store and handle this compound?
A3: For long-term storage (months to years), this compound powder should be stored at -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C. If you prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C, where they are generally usable for up to one month. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.
Q4: Can this compound be used in copper-free click chemistry?
A4: Yes, the azide group in this compound can react with strained cyclooctynes, such as DBCO or BCN, via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This is a copper-free click chemistry reaction that is advantageous when working with sensitive biological systems where copper toxicity is a concern.
Q5: I am seeing persistent copper contamination in my final product. How can I remove it?
A5: Copper contamination is a common issue in CuAAC reactions. Several methods can be used for its removal:
-
Chelating Resins: Passing the reaction mixture through a column containing a copper-chelating resin is an effective method.
-
Dialysis: For macromolecular products, dialysis against a buffer containing a chelating agent like EDTA is a common purification technique.
-
Precipitation: In some cases, the product can be precipitated, leaving the copper catalyst in the supernatant.
Troubleshooting Guides
Issue 1: Low or No Product Yield in CuAAC Reaction
| Potential Cause | Recommended Solution |
| Catalyst (Cu(I)) Oxidation | Degas all solvents and solutions thoroughly. Work under an inert atmosphere (N₂ or Ar). Use freshly prepared sodium ascorbate solution. |
| Poor Reagent Quality | Use high-purity, fresh reagents. Store this compound and other azide-containing compounds properly at -20°C. |
| Steric Hindrance | Increase the reaction temperature or extend the reaction time. If possible, consider redesigning the substrate to include a less hindered linker. |
| Copper Chelation by Substrate | Increase the concentration of the copper catalyst and the ligand. |
| Inappropriate Reaction Conditions | Optimize the solvent system (e.g., using DMSO for hydrophobic substrates). Adjust the pH to be within the optimal range of 4-12. |
Issue 2: Side Product Formation (e.g., Alkyne Homocoupling)
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Ensure all solutions are thoroughly degassed. Maintain an inert atmosphere throughout the reaction setup and duration. |
| Insufficient Reducing Agent | Increase the concentration of sodium ascorbate (typically 5-10 times the concentration of copper). |
| High Copper Concentration | Optimize the copper catalyst concentration; lower concentrations can sometimes reduce side reactions while still providing sufficient catalytic activity. |
Issue 3: Low Yield in SPAAC Reaction
| Potential Cause | Recommended Solution |
| Incorrect Stoichiometry | Ensure an appropriate ratio of the azide to the cyclooctyne. An excess of one reagent may be necessary depending on the specific substrates. |
| Degraded Reagents | Use fresh, high-quality this compound and cyclooctyne reagents. |
| Steric Hindrance | Similar to CuAAC, steric hindrance can be a factor. Consider longer reaction times or elevated temperatures if the substrates are stable. |
| Substrate Insolubility | Ensure both reaction partners are soluble in the chosen solvent system. The PEG4 linker in this compound generally improves aqueous solubility. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Bioconjugation
-
Reagent Preparation:
-
Prepare a stock solution of your alkyne-modified biomolecule and your azide-containing payload (or vice versa with this compound). A common starting point is a 1:3 molar ratio of biomolecule to payload.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare a stock solution of copper(II) sulfate (e.g., 20 mM in water).
-
Prepare a stock solution of a copper-chelating ligand (e.g., THPTA or BTTAA) in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide-containing payload in a suitable buffer (e.g., PBS).
-
In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule.
-
Add the copper/ligand complex to the biomolecule/payload mixture. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
-
Incubation and Monitoring:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).
-
-
Quenching and Purification:
-
Once the reaction is complete, quench it by adding a chelating agent like EDTA to sequester the copper.
-
Purify the final conjugate using a suitable method such as dialysis, size-exclusion chromatography, or passing through a copper-chelating resin to remove excess reagents and byproducts.
-
Visual Guides
Caption: Troubleshooting workflow for low yield in CuAAC reactions.
Caption: Reaction pathways for this compound.
References
Technical Support Center: Synthesis of Azido-PEG4-propargyl
Welcome to the technical support center for the synthesis of Azido-PEG4-propargyl. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve reaction yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, a multi-step process typically involving the tosylation of tetraethylene glycol, followed by azidation and subsequent propargylation.
1. Low Yield of Mono-tosylated PEG (Step 1)
-
Question: I am getting a low yield of the desired mono-tosylated tetraethylene glycol and a significant amount of di-tosylated product. How can I improve the mono-tosylation selectivity?
-
Answer: The formation of di-tosylated by-product is a common issue due to the presence of two primary hydroxyl groups. To favor mono-substitution, consider the following strategies:
-
Use of Excess Glycol: Employ a significant excess of tetraethylene glycol compared to tosyl chloride. This stoichiometric imbalance ensures that the limiting reagent (tosyl chloride) is more likely to react with an unreacted glycol molecule rather than the already mono-tosylated product.[1]
-
Slow Addition of Tosyl Chloride: Add the tosyl chloride solution dropwise to the reaction mixture over an extended period. This technique, often performed using a syringe pump, helps maintain a low concentration of tosyl chloride, further promoting mono-substitution.[1]
-
Low Reaction Temperature: Conducting the reaction at a low temperature, typically using an ice bath (0 °C), can help control the reaction rate and improve selectivity.[1]
-
Solvent and Base Selection: The choice of solvent and base can influence the reaction's selectivity. Pyridine is commonly used as both a solvent and a base. Using a non-nucleophilic base in a suitable solvent can also be explored.
-
2. Incomplete Azidation Reaction (Step 2)
-
Question: My azidation of the PEG-tosylate is not going to completion, as indicated by TLC and NMR analysis. What can I do to drive the reaction forward?
-
Answer: Incomplete conversion of the tosylate to the azide can be due to several factors. Here are some troubleshooting steps:
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration and at an appropriate temperature. Azidation reactions with sodium azide in a polar aprotic solvent like DMF are often heated (e.g., 60-80 °C) for several hours to overnight to ensure completion.[2][3]
-
Purity of Starting Material: Ensure the PEG-tosylate is pure and free of any residual base from the previous step, which could interfere with the nucleophilic substitution.
-
Excess Sodium Azide: Use a molar excess of sodium azide (e.g., 1.5 to 3 equivalents) to drive the reaction to completion.
-
Solvent Choice: Ensure the use of a dry, polar aprotic solvent such as DMF or DMSO to facilitate the SN2 reaction.
-
3. Difficulty in Purifying the Final Product
-
Question: I am having trouble purifying the final this compound product. What are the recommended purification methods?
-
Answer: Purification of PEGylated compounds can be challenging due to their solubility in both aqueous and organic solvents.
-
Extraction: After the reaction, a common workup involves extraction with an organic solvent like dichloromethane (DCM) from an aqueous solution.
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying the final product. A gradient of solvents, such as ethyl acetate in hexanes or methanol in DCM, can be used to separate the desired product from unreacted starting materials and by-products.
-
Precipitation: Precipitation in a non-solvent like cold diethyl ether or hexane can be an effective way to isolate the PEGylated product.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield for the synthesis of this compound?
A1: The overall yield can vary significantly depending on the optimization of each step. While specific yields for this compound are not always reported in literature, yields for analogous heterobifunctional PEG syntheses can range from moderate to good. For instance, individual steps like propargylation can achieve yields as high as 96%. Optimizing each step is crucial for maximizing the overall yield.
Q2: How can I monitor the progress of each reaction step?
A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of each reaction by observing the disappearance of the starting material spot and the appearance of the product spot. 1H NMR spectroscopy is essential for confirming the structure of the intermediates and the final product by identifying characteristic proton signals. For example, the appearance of signals around 4.15 ppm indicates tosylation, and a shift of the terminal methylene proton resonance to around 3.37 ppm is characteristic of azidation.
Q3: Are there any safety precautions I should be aware of?
A3: Yes. Sodium azide is highly toxic and can form explosive heavy metal azides. Always handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid contact with acids, which can generate toxic hydrazoic acid gas. Tosyl chloride is a lachrymator and should also be handled with care.
Experimental Protocols
Step 1: Synthesis of Mono-tosyl-PEG4-OH
-
In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tetraethylene glycol (5-10 equivalents) in pyridine.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Dissolve p-toluenesulfonyl chloride (TsCl) (1 equivalent) in a minimal amount of pyridine.
-
Add the TsCl solution dropwise to the stirred tetraethylene glycol solution over several hours.
-
Allow the reaction to stir at 0 °C for a few hours and then let it warm to room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with cold water.
-
Extract the product with an organic solvent such as dichloromethane.
-
Wash the organic layer with dilute HCl to remove pyridine, followed by a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of Azido-PEG4-OH
-
Dissolve the purified mono-tosyl-PEG4-OH (1 equivalent) in dry DMF.
-
Add sodium azide (NaN3) (1.5-3 equivalents).
-
Heat the reaction mixture to 60-80 °C and stir overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine to remove DMF and excess sodium azide.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be used in the next step or purified by column chromatography if necessary.
Step 3: Synthesis of this compound
-
Dissolve Azido-PEG4-OH (1 equivalent) in dry THF or DMF in an oven-dried flask under an inert atmosphere.
-
Add a base such as sodium hydride (NaH) (1.1-1.5 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for about 30 minutes until gas evolution ceases.
-
Add propargyl bromide (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 50 °C) overnight.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with water at 0 °C.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the final product by column chromatography on silica gel.
Quantitative Data Summary
Table 1: Reaction Conditions for Tosylation of Glycols
| Parameter | Condition 1 | Condition 2 | Reference |
| Glycol:TsCl Ratio | Excess Glycol | 1:1.5 (mPEG:TsCl) | |
| Base | Pyridine | NaOH | |
| Temperature | 0 °C to RT | Not specified | |
| Notes | Slow addition of TsCl improves mono-tosylation | Mechanochemical (ball-milling) approach reported for mPEG |
Table 2: Reaction Conditions for Azidation of PEG-Sulfonates
| Parameter | Condition 1 | Condition 2 | Reference |
| Starting Material | mPEG-OMs | α,ω-Dihydroxy PEG -> Mesylate | |
| Azide Source | NaN3 | NaN3 | |
| Solvent | Ethanol | DMF | |
| Temperature | Reflux | 80 °C | |
| Time | 12 h | 48 h | |
| Yield | 97% (for mPEG350-N3) | >99% conversion |
Table 3: Reaction Conditions for Propargylation
| Parameter | Condition 1 | Condition 2 | Reference |
| Starting Material | HOOC-PEG-OH | mPEG | |
| Propargylating Agent | Propargyl bromide | Propargyl bromide | |
| Base | KOH | NaH | |
| Solvent | DMF | THF | |
| Temperature | 70 °C | 50 °C | |
| Time | 15 h | 24 h | |
| Yield | 96.2% (for α-hydroxyl-ω-propargyl PEG) | Not specified |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. jchemlett.com [jchemlett.com]
- 2. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Azido-PEG4-propargyl Reaction Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products from Azido-PEG4-propargyl reactions.
Troubleshooting Guide
This section addresses common issues encountered during the purification of conjugates synthesized using this compound linkers.
| Problem | Possible Cause | Solution |
| Low or No Product Yield | Catalyst Inactivity: The Cu(I) catalyst is essential for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction and can be oxidized to the inactive Cu(II) state by dissolved oxygen. | - Ensure all solutions are freshly prepared and degassed. - Use a sufficient amount of a reducing agent, such as sodium ascorbate, to maintain the copper in the Cu(I) state. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Quality of Starting Materials: Degradation of the this compound linker or the other reactant. | - Verify the purity of the starting materials using techniques like NMR or mass spectrometry before initiating the reaction. | |
| Steric Hindrance: The azide or alkyne functional groups on the reacting molecules may be sterically hindered, preventing efficient reaction. | - Consider extending the reaction time or increasing the temperature. - If possible, redesign the reactants to include a longer spacer arm to reduce steric hindrance. | |
| Presence of Side-Products | Alkyne Homocoupling (Glaser Coupling): The terminal alkyne of the propargyl group can react with itself in the presence of oxygen and copper to form a diyne byproduct. | - As with preventing catalyst inactivity, it is crucial to maintain anaerobic conditions throughout the reaction. |
| Hydrolysis of Activated Esters: If using an this compound derivative with an activated ester (e.g., NHS ester), it can hydrolyze in the presence of water. | - Ensure the use of anhydrous solvents and reagents when working with moisture-sensitive functional groups. | |
| Difficulty in Purification | Co-elution of Product and Excess Reagents: The PEGylated product and excess this compound linker may have similar properties, making separation by standard chromatography challenging. | - Utilize size-exclusion chromatography (SEC) to separate based on size differences. The PEGylated product will be larger than the unreacted linker. - Reversed-phase HPLC (RP-HPLC) can also be effective, as the hydrophobicity of the product and linker will likely differ. |
| Residual Copper Catalyst in the Final Product: Copper ions can interfere with downstream applications and cellular assays. | - After the reaction, add a copper chelator like EDTA to the reaction mixture before purification. - During an aqueous workup, wash the organic layer with a dilute ammonia solution to remove copper salts. - Utilize a copper-chelating resin to specifically remove copper from the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the best method to monitor the progress of my this compound reaction?
A1: The choice of monitoring technique depends on the nature of your reactants.
-
Thin-Layer Chromatography (TLC): A quick and simple method to observe the disappearance of starting materials and the appearance of the product spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the consumption of reactants and formation of the product.
-
Mass Spectrometry (MS): Can be used to confirm the presence of the desired product by identifying its molecular weight.
Q2: How can I remove the copper catalyst after the reaction is complete?
A2: Several methods can be employed to remove the copper catalyst:
-
Chelating Agents: Adding a solution of a chelating agent like EDTA to the reaction mixture will sequester the copper ions, which can then be removed during an aqueous workup or dialysis.
-
Copper Scavenging Resins: These are solid supports with functional groups that have a high affinity for copper and can be easily filtered off from the reaction mixture.
-
Aqueous Wash: Performing a liquid-liquid extraction and washing the organic phase with a dilute aqueous ammonia solution can effectively remove copper salts.
Q3: My PEGylated product is streaking on the silica gel column. What can I do?
A3: PEGylated compounds are notoriously difficult to purify by normal-phase silica gel chromatography due to their polar nature. Consider the following alternatives:
-
Reversed-Phase Chromatography (RP-HPLC): This is often the most effective method for purifying PEGylated molecules. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size and is ideal for separating a large PEGylated product from smaller unreacted starting materials.
-
Precipitation/Trituration: In some cases, the desired product can be precipitated from the reaction mixture by the addition of a non-solvent.
Q4: What are the expected yields and purity for an this compound reaction?
A4: Click chemistry reactions are known for their high efficiency. While yields are highly dependent on the specific substrates and reaction conditions, it is reasonable to expect the following:
| Parameter | Expected Range | Notes |
| Reaction Yield | 80-95% | Yields can be lower due to factors like steric hindrance or competing side reactions. |
| Purity (after purification) | >95% | The final purity will depend on the effectiveness of the chosen purification method. |
Note: The data in this table is based on typical yields for copper-catalyzed azide-alkyne cycloaddition reactions and may vary for specific experimental setups.
Experimental Protocols
Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the reaction of an azide-containing molecule with an alkyne-containing molecule, where one of the components is an this compound derivative.
Methodology:
-
Dissolve Reactants: In a suitable vial, dissolve the azide-containing compound (1 equivalent) and the alkyne-containing compound (1-1.2 equivalents) in a degassed solvent (e.g., a 1:1 mixture of t-BuOH and water).
-
Prepare Catalyst and Reducing Agent: In separate tubes, prepare fresh stock solutions of copper(II) sulfate (CuSO₄) (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).
-
Initiate Reaction: To the solution of the reactants, add the CuSO₄ solution to a final concentration of 1-5 mol%. Then, add the sodium ascorbate solution to a final concentration of 5-10 mol%.
-
Reaction Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or HPLC.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate. The organic layers can be washed with a dilute ammonia solution to remove copper. The final product should be purified by an appropriate chromatographic method (e.g., RP-HPLC or SEC).
Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)
This protocol is suitable for the purification of the product from a small-scale this compound reaction.
Methodology:
-
Sample Preparation: After the reaction work-up, dissolve the crude product in a suitable solvent (e.g., a small amount of the mobile phase).
-
HPLC System Setup:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient: A typical gradient would be 10-90% B over 20-30 minutes. This should be optimized for the specific product.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the product has significant absorbance (e.g., 214 nm or 254 nm).
-
-
Injection and Fraction Collection: Inject the sample onto the column and collect fractions as the product elutes.
-
Analysis and Pooling: Analyze the collected fractions by a suitable method (e.g., LC-MS) to identify those containing the pure product. Pool the pure fractions and remove the solvent under reduced pressure.
Visualizations
Technical Support Center: Preventing Side Reactions in Click Chemistry
Welcome to the technical support center for troubleshooting click chemistry reactions. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during their experiments, ensuring high-yield and high-purity products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides a structured approach to troubleshooting common problems in various click chemistry reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Q1: My CuAAC reaction has a very low yield or is not working at all. What are the common causes?
A1: Low yields in CuAAC reactions can stem from several factors. A primary concern is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state, often caused by the presence of oxygen in the reaction mixture. To mitigate this, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use a reducing agent like sodium ascorbate to maintain the copper in its +1 oxidation state.
Other potential issues include:
-
Inhibitory Buffer Components: Buffers such as Tris can chelate the copper catalyst, hindering its activity. It's advisable to use non-coordinating buffers like phosphate, HEPES, or MOPS.[1]
-
Poor Ligand Choice or Concentration: The right ligand is crucial for stabilizing the Cu(I) catalyst and accelerating the reaction. Tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are commonly used and have been shown to significantly improve reaction rates. The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[2]
-
Impure Reagents or Solvents: Ensure you are using high-purity reagents and solvents, as impurities can interfere with the catalyst.
-
Substrate-Specific Issues: Steric hindrance around the azide or alkyne can slow the reaction. Additionally, functional groups like thiols on your substrate can coordinate with the copper catalyst and inhibit the reaction.[2] In such cases, increasing the concentration of the copper-ligand complex or adding sacrificial metals like Zn(II) or Ni(II) can be beneficial.[1][2]
Q2: I am observing the formation of byproducts in my CuAAC reaction. What are they and how can I avoid them?
A2: A common side reaction is the homocoupling of the alkyne starting material (Glaser coupling), which is prevalent when the reaction is exposed to oxygen. The use of an antioxidant, such as sodium ascorbate, helps to suppress this side reaction. Another potential byproduct is the formation of thiotriazoles if your substrate contains a free thiol group. This occurs through a Cu-catalyzed reaction between the azide, alkyne, and thiol. To avoid this, ensure that free thiols are protected or consider using SPAAC for thiol-containing molecules.
Q3: How does the choice of ligand and buffer affect my CuAAC reaction?
A3: The ligand stabilizes the Cu(I) catalyst and accelerates the reaction. For aqueous reactions, water-soluble ligands like THPTA are recommended. The choice of buffer is also critical; avoid buffers with components that can chelate copper, such as Tris. Phosphate, acetate, HEPES, or MOPS buffers are generally good choices. Pre-mixing the copper salt and the ligand before adding them to the reaction mixture can prevent the precipitation of copper-phosphate complexes.
Troubleshooting Workflow for Low CuAAC Yield
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Q1: I am observing non-specific labeling in my SPAAC experiment with proteins. What could be the cause?
A1: A significant side reaction in SPAAC, especially in biological systems, is the azide-independent reaction of strained alkynes with thiols, particularly reduced peptidylcysteines. This thiol-yne addition can lead to non-specific labeling of proteins. To prevent this, you can pre-treat your protein sample with a thiol-alkylating agent like iodoacetamide (IAM). IAM is compatible with SPAAC and will block the free thiols, thus improving the specificity of the azide-dependent labeling.
Q2: My SPAAC reaction is slow. How can I increase the reaction rate?
A2: The rate of a SPAAC reaction is primarily determined by the structure of the cyclooctyne. More strained cyclooctynes react faster. Dibenzocyclooctyne (DBCO) derivatives generally exhibit the highest reaction rates. The choice of solvent can also play a role; for instance, increasing the water content in the solvent mixture can enhance the reaction rate. Additionally, ensure that the azide and cyclooctyne are readily accessible to each other; steric hindrance can significantly slow down the reaction.
Quantitative Data: Comparison of Cyclooctyne Reaction Rates
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| DIBO | Benzyl Azide | ~0.3 - 0.7 | |
| DBCO | Benzyl Azide | ~0.6 - 1.0 | |
| BCN | Benzyl Azide | ~0.06 - 0.1 | |
| DIBAC | Benzyl Azide | > 1.0 | |
| BARAC | Benzyl Azide | ~3.2 |
Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.
Thiol-Ene Radical Addition
Q1: My thiol-ene reaction is resulting in a low yield of the desired thioether. What are the potential causes?
A1: Low yields in radical-initiated thiol-ene reactions can be due to several factors:
-
Inefficient Radical Generation: Insufficient initiator concentration or decomposition of the initiator will lead to incomplete conversion. Ensure you are using a fresh initiator and consider systematically varying its concentration.
-
Oxygen Inhibition: Oxygen can quench the radical chain reaction. It is crucial to deoxygenate your reaction mixture and perform the reaction under an inert atmosphere.
-
Side Reactions: The primary side reactions are homopolymerization of the 'ene' and disulfide formation from the thiol.
-
Suboptimal Stoichiometry: A 1:1 ratio of thiol to ene functional groups is theoretically ideal, but a slight excess of one reactant may be beneficial to compensate for side reactions.
Q2: How can I minimize homopolymerization of the 'ene' in my thiol-ene reaction?
A2: Homopolymerization is more common with electron-deficient alkenes like acrylates. To minimize this side reaction:
-
Choose a Less Reactive 'ene': If possible, use 'enes' that are less prone to homopolymerization, such as norbornenes or vinyl ethers.
-
Adjust Stoichiometry: Using an excess of the thiol can increase the probability that the carbon-centered radical reacts with a thiol rather than another 'ene' monomer.
-
Optimize Initiator Concentration: While a higher initiator concentration can increase the polymerization rate, it can also lead to a higher concentration of radicals, which may increase the likelihood of homopolymerization. Finding the optimal concentration is key.
Competing Pathways in a Radical-Initiated Thiol-Ene Reaction
References
Azido-PEG4-propargyl storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Azido-PEG4-propargyl, along with troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A: Proper storage is critical to maintain the stability and reactivity of this compound. Recommendations vary depending on whether it is in solid form or dissolved in a solvent.
Q2: What is the shelf life of this compound?
A: The shelf life is dependent on the storage conditions. When stored as a powder at -20°C, it can be stable for up to 2 years.[1] In a DMSO solution, its stability is significantly reduced.
Q3: Can I store this compound at room temperature?
A: While shipping may occur at room temperature, long-term storage at room temperature is not recommended as it can lead to degradation of the compound. For optimal stability, adhere to the recommended refrigerated or frozen storage conditions.
Q4: What solvents are compatible with this compound?
A: this compound is soluble in water and common organic solvents such as DMSO and DMF. The choice of solvent will depend on the specific requirements of your experiment.
Storage and Handling Best Practices
Proper storage and handling are paramount to ensure the integrity and performance of your this compound linker. The bifunctional nature of this molecule, containing both an azide and a propargyl group, necessitates careful attention to prevent degradation and maintain reactivity.
Quantitative Storage Recommendations
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 2 years[1] | Protect from moisture. Allow to warm to room temperature before opening to prevent condensation. |
| In DMSO | 4°C | 2 weeks[1] | Short-term storage for immediate use. |
| In DMSO | -80°C | 6 months[1] | Recommended for longer-term storage of stock solutions. Aliquot to avoid repeated freeze-thaw cycles. |
Troubleshooting Guide
Encountering issues during your experiments is not uncommon. This guide addresses specific problems you might face when using this compound in applications like click chemistry for PROTAC synthesis or bioconjugation.
Problem 1: Low or No Product Yield in Click Reaction
-
Possible Cause 1: Reagent Instability. Strained cyclooctynes, if used in copper-free click chemistry, can be unstable under acidic conditions or during prolonged storage.[2] Azide and alkyne functionalities can also degrade if not stored properly.
-
Solution: Ensure your this compound and other reagents have been stored according to the manufacturer's recommendations. Use freshly prepared solutions whenever possible.
-
-
Possible Cause 2: Steric Hindrance. Bulky molecules attached to either the azide or alkyne can physically block the reactive sites, preventing or slowing down the reaction.
-
Solution: The PEG4 linker is designed to minimize steric hindrance, but if you are conjugating large molecules, consider optimizing the linker length.
-
-
Possible Cause 3: Solubility Issues. Poor solubility of one or both reactants in the chosen solvent can lead to a heterogeneous reaction mixture and reduced reaction rates.
-
Solution: this compound is generally soluble in aqueous and organic solvents. However, if your target molecule has poor solubility, consider using a co-solvent like DMSO or DMF.
-
-
Possible Cause 4: Inefficient Copper Catalyst (for CuAAC). The copper(I) catalyst used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be oxidized to the inactive copper(II) state.
-
Solution: Use a reducing agent, such as sodium ascorbate, to keep the copper in the active Cu(I) state. Ensure all components are fresh and properly prepared.
-
Problem 2: Non-Specific Binding or Off-Target Reactions
-
Possible Cause 1: Impurities. Impurities in the this compound or other reactants can lead to side reactions.
-
Solution: Use high-purity reagents. Purify the final conjugate to remove any unreacted materials and byproducts.
-
-
Possible Cause 2: Reactivity of Functional Groups. In copper-free click chemistry, some highly reactive cyclooctynes can react with other functional groups, such as cysteines in proteins.
-
Solution: Carefully select your click chemistry reagents based on the functional groups present in your target molecules.
-
Problem 3: Ineffective PROTAC-Mediated Degradation
-
Possible Cause: Poor Linker Design. The length and composition of the PROTAC linker are critical for the formation of a stable ternary complex between the target protein and the E3 ligase. An improperly designed linker can lead to steric hindrance or an unproductive orientation.
-
Solution: The PEG4 linker provides flexibility. However, empirical optimization of the linker length may be necessary for each specific target and E3 ligase pair to achieve optimal degradation.
-
Experimental Workflow and Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during experiments involving this compound.
References
PROTAC Synthesis Technical Support Center: Troubleshooting Low Yield with Azido-PEG4-propargyl
Welcome to the technical support center for PROTAC synthesis. This resource is designed for researchers, scientists, and drug development professionals encountering challenges, specifically low yields, during the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the Azido-PEG4-propargyl linker. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to enhance the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in PROTAC synthesis?
This compound is a bifunctional, PEG-based linker commonly used in PROTAC synthesis.[1] It serves as a connecting bridge between the ligand that binds to your target protein and the ligand that recruits an E3 ubiquitin ligase. This linker is designed for use in "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a highly efficient and widely used method for joining molecular fragments.[2][]
Q2: Why is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction preferred for PROTAC synthesis?
The CuAAC reaction is favored for PROTAC synthesis due to its high efficiency, excellent functional group tolerance, and mild reaction conditions.[] This "click chemistry" approach allows for a modular and reliable assembly of the final PROTAC molecule from two precursor fragments (an azide-functionalized component and an alkyne-functionalized component), often resulting in high yields with minimal byproducts.[4]
Q3: I am observing a low yield in my PROTAC synthesis using this compound. What are the most common initial steps to troubleshoot this?
When troubleshooting low yields in your CuAAC reaction, begin by assessing three critical areas:
-
Reagent Quality: Ensure the purity and integrity of your starting materials, including the this compound linker, your azide- or alkyne-functionalized ligands, and all reaction reagents.
-
Catalyst Activity: The Cu(I) catalyst is the cornerstone of the reaction. Its deactivation through oxidation is a primary cause of low yields.
-
Reaction Conditions: Suboptimal conditions, such as an inappropriate solvent, incorrect temperature, or insufficient reaction time, can significantly impede the reaction.
A systematic approach to evaluating these factors will typically reveal the root cause of the low yield.
Troubleshooting Guide for Low Yield in CuAAC PROTAC Synthesis
This guide addresses specific issues that can lead to low yields in your PROTAC synthesis and provides actionable solutions.
| Problem/Observation | Potential Cause | Recommended Solution |
| Reaction does not proceed or stalls (verified by TLC/LC-MS) | Inactive Copper Catalyst: The active Cu(I) catalyst has been oxidized to the inactive Cu(II) state. | 1. Ensure a sufficient excess of a reducing agent , such as sodium ascorbate (typically 2-5 equivalents), to maintain the copper in the +1 oxidation state. 2. Perform the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation from atmospheric oxygen. 3. Use a stabilizing ligand for the copper catalyst, such as THPTA or TBTA, to protect it from oxidation and improve catalytic efficiency. |
| Poor Quality of Reactants: Impurities in the this compound linker or the azide/alkyne-functionalized ligands can inhibit the catalyst or participate in side reactions. | 1. Verify the purity of your starting materials using techniques like NMR or LC-MS. 2. Repurify starting materials if necessary. For instance, residual alkyl halides from the synthesis of azides can interfere with the reaction. | |
| Multiple spots on TLC or unexpected masses in LC-MS | Side Reactions: The most common side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling), catalyzed by Cu(II) ions. | 1. Increase the concentration of the reducing agent (sodium ascorbate) to minimize the presence of Cu(II). 2. Degas all solvents and solutions thoroughly before use to remove dissolved oxygen. |
| Degradation of Starting Materials or Product: The PROTAC molecule or the starting ligands may be unstable under the reaction or work-up conditions. | 1. Monitor the reaction at regular intervals to avoid prolonged reaction times that could lead to degradation. 2. Ensure the work-up procedure is mild and avoids harsh acidic or basic conditions if your molecules are sensitive. | |
| Low isolated yield after purification | Incomplete Reaction: The reaction may not have reached completion. | 1. Increase the reaction time and continue to monitor by TLC or LC-MS until the starting materials are fully consumed. 2. Gently heat the reaction (e.g., to 40-50 °C), as some CuAAC reactions benefit from thermal assistance. |
| Purification Issues: The PROTAC may be difficult to separate from unreacted starting materials or byproducts. | 1. Optimize your purification method. Reverse-phase HPLC is often effective for purifying PROTACs. 2. Perform a mini-workup of your reaction aliquot before TLC or LC-MS analysis to ensure you are getting an accurate picture of the reaction progress. This can involve a simple extraction to remove salts and polar solvents that can interfere with chromatography. | |
| Precipitation of Reactants or Product: Poor solubility of the reactants or the final PROTAC in the chosen solvent system can lead to precipitation and low conversion. | 1. Choose an appropriate solvent system. A mixture of solvents like t-BuOH/H₂O or DMF is often used. 2. If precipitation is observed, try a different solvent system or increase the solvent volume. |
Quantitative Data on Reaction Optimization
Optimizing the components of the CuAAC reaction can significantly impact the final yield of your PROTAC. The following tables provide a summary of how different catalysts and ligands can influence the reaction outcome.
Table 1: Comparison of Copper Catalyst Systems for CuAAC Reactions
| Copper Source | Reducing Agent | Ligand | Typical Yield | Key Considerations |
| CuSO₄·5H₂O | Sodium Ascorbate | None | Moderate to High | Prone to catalyst oxidation; may require inert atmosphere. |
| CuSO₄·5H₂O | Sodium Ascorbate | THPTA | High to Excellent | THPTA is water-soluble and highly effective for aqueous reactions, protecting the catalyst and accelerating the reaction. |
| CuSO₄·5H₂O | Sodium Ascorbate | TBTA | High to Excellent | TBTA is suitable for reactions in organic solvents or aqueous/organic mixtures. |
| CuI or CuBr | None | DIPEA | Moderate to High | Direct use of Cu(I) salts can be effective but they are sensitive to air and may require an inert atmosphere. |
Table 2: Influence of Ligands on CuAAC Reaction Efficiency
| Ligand | Solvent System | Reaction Rate | Biocompatibility | Primary Application |
| THPTA | Aqueous | Fast | High | Labeling of biomolecules in aqueous buffers. |
| TBTA | Organic / Mixed | Fast | Moderate | General organic synthesis and bioconjugation in mixed solvents. |
| Bathophenanthroline | Aqueous | Very Fast | Moderate | Can accelerate the reaction but may have higher cytotoxicity concerns. |
| None | Various | Slower | - | Susceptible to lower yields due to catalyst instability. |
Experimental Protocols
Protocol 1: General Procedure for PROTAC Synthesis via CuAAC
This protocol describes a general method for the final "click" reaction to synthesize a PROTAC from an alkyne-functionalized component and an azide-functionalized component using the this compound linker.
Materials:
-
Alkyne-functionalized E3 ligase ligand (1.0 eq)
-
Azide-functionalized target protein ligand (or vice-versa with the linker) (1.0 - 1.2 eq)
-
This compound linker (if not already incorporated into one of the ligands)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 - 0.2 eq)
-
Sodium Ascorbate (0.2 - 0.5 eq)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (0.1 - 0.2 eq)
-
Solvent: Degassed t-BuOH/H₂O (1:1) or DMF
Procedure:
-
In a clean, dry vial, dissolve the alkyne-functionalized ligand and the azide-functionalized ligand in the chosen solvent system.
-
In a separate vial, prepare a fresh stock solution of sodium ascorbate in degassed water.
-
In another vial, prepare a stock solution of CuSO₄·5H₂O and the chosen ligand (THPTA or TBTA) in degassed water.
-
To the stirred solution of the alkyne and azide, add the CuSO₄/ligand solution.
-
Initiate the reaction by adding the sodium ascorbate solution. The reaction mixture may change color.
-
Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting materials are consumed.
-
Upon completion, quench the reaction by adding a solution of EDTA to chelate the copper.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC product by flash column chromatography or preparative HPLC.
Protocol 2: Monitoring the CuAAC Reaction by Thin-Layer Chromatography (TLC)
Procedure:
-
Prepare a TLC chamber with an appropriate solvent system that provides good separation of your starting materials (Rf values between 0.2 and 0.5).
-
On a TLC plate, spot three lanes:
-
Lane 1 (Reference): Your starting alkyne.
-
Lane 2 (Reference): Your starting azide.
-
Lane 3 (Reaction): An aliquot of your reaction mixture.
-
-
Develop the TLC plate in the chamber.
-
Visualize the spots under a UV lamp and/or by staining.
-
A successful reaction will show the disappearance of the starting material spots and the appearance of a new, single spot for the PROTAC product.
Visualizing Workflows and Troubleshooting Logic
Experimental Workflow for PROTAC Synthesis via CuAAC
Caption: A typical workflow for PROTAC synthesis using the CuAAC reaction.
Troubleshooting Logic for Low CuAAC Reaction Yield
Caption: A decision tree for troubleshooting low yields in CuAAC reactions.
References
Technical Support Center: Monitoring Azido-PEG4-propargyl Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the reaction progress of Azido-PEG4-propargyl. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful execution of your experiments.
Troubleshooting Guide
Encountering issues with your this compound reaction? This guide addresses common problems, their potential causes, and recommended solutions.
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Catalyst Oxidation: The active Cu(I) catalyst is easily oxidized to the inactive Cu(II) state by dissolved oxygen. | • Thoroughly degas all solvents and solutions (e.g., by sparging with argon or nitrogen for 15-20 minutes).• Always use a freshly prepared solution of a reducing agent, such as sodium ascorbate, to regenerate Cu(I) in situ.[1] |
| Impure Reagents: Impurities in the this compound or the corresponding azide/alkyne reactant can inhibit the catalyst. | • Confirm the purity of all starting materials using techniques like NMR or mass spectrometry before initiating the reaction.[1] | |
| Incorrect Stoichiometry: Suboptimal ratios of reactants, catalyst, or reducing agent can lead to incomplete conversion. | • Start with a slight excess (e.g., 1.1-1.2 equivalents) of one reactant relative to the other.[1]• Use a catalyst concentration of 1-5 mol% Cu(II) and 5-10 mol% sodium ascorbate as a starting point.[1] | |
| Multiple Spots on TLC Indicating Side Products | Copper-Mediated Side Reactions: In the context of reactions with biomolecules, copper catalysts can sometimes lead to protein aggregation or degradation. | • Consider using a copper-chelating ligand, such as TBTA or THPTA, to stabilize the Cu(I) catalyst and minimize side reactions.• If working with live cells or sensitive biomolecules, consider using a copper-free click chemistry approach (SPAAC) with a strained alkyne (e.g., DBCO, BCN) instead of a terminal alkyne.[2] |
| Reaction with Buffer Components: Buffers containing primary amines (e.g., Tris, glycine) can compete in side reactions. | • If applicable, perform the reaction in a non-coordinating buffer such as phosphate-buffered saline (PBS) or HEPES. | |
| Difficulty in Monitoring by TLC | Co-elution of Reactant and Product: The polarity of the starting material and the product may be very similar, leading to overlapping spots on the TLC plate. | • Test a range of solvent systems with varying polarities (e.g., different ratios of ethyl acetate/hexanes, dichloromethane/methanol).• Use a staining agent that selectively visualizes the azide or the triazole product if possible. |
| Inconsistent NMR Results | Signal Broadening: Paramagnetic Cu(II) in the sample can cause significant broadening of NMR signals, making interpretation difficult. | • Upon reaction completion, add a copper chelator like EDTA to the reaction mixture before NMR analysis.• Alternatively, pass the sample through a small plug of silica or a copper-scavenging resin. |
| Low Concentration: Reactant concentrations may be too low for easy detection by standard 1H NMR. | • Use a higher concentration for monitoring purposes if the reaction allows.• For highly sensitive, real-time monitoring at low concentrations, specialized techniques like hyperpolarization (SABRE) may be employed. | |
| Issues with HPLC and LC-MS Analysis | Poor Peak Shape or Resolution: The PEG chain can lead to broad peaks. | • Optimize the mobile phase and gradient. A C18 column is commonly used.• For PEGylated compounds, charged aerosol detection can be a useful alternative to UV detection, as PEGs lack a strong chromophore. |
| Contamination with Copper: Residual copper can interfere with mass spectrometry analysis. | • As with NMR, treat the sample with a chelating agent before injection. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to monitor an this compound click reaction?
The most common and effective methods are Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). TLC is excellent for quick qualitative checks of reaction completion. NMR provides detailed structural information and can be used for quantitative real-time monitoring. HPLC is ideal for quantitative analysis of reaction kinetics and purity assessment. Mass spectrometry is used to confirm the molecular weight of the product.
Q2: How do I perform TLC analysis for my reaction?
Spot a small amount of your starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on a TLC plate. Elute with an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). The reaction is complete when the spot corresponding to the limiting starting material has disappeared and a new spot for the product has appeared.
Q3: Can I monitor the reaction in real-time?
Yes, in-situ monitoring is possible, particularly with NMR spectroscopy. By setting up the reaction directly in an NMR tube, you can acquire spectra at regular intervals to track the disappearance of reactant peaks and the appearance of product peaks, allowing for kinetic analysis.
Q4: What solvent should I use for the reaction?
The choice of solvent depends on the solubility of your reactants. A variety of solvents can be used for CuAAC reactions, often including mixtures of water with organic solvents like DMSO, DMF, t-butanol, or methanol. For biological applications, aqueous buffers are preferred.
Q5: My reaction is not going to completion. What should I do?
First, refer to the troubleshooting guide above. Key areas to check are the quality and freshness of your reagents, especially the reducing agent (e.g., sodium ascorbate), and ensuring your reaction is free of oxygen. You can also try slightly increasing the temperature or allowing the reaction to proceed for a longer duration.
Q6: How do I remove the copper catalyst after the reaction?
Residual copper can be removed by adding a chelating agent like EDTA, followed by purification methods such as column chromatography, dialysis, or size-exclusion chromatography.
Experimental Protocols & Methodologies
Below are generalized protocols for the key analytical techniques used to monitor this compound reactions. Note: These are starting points and may require optimization for your specific system.
Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
Methodology:
-
Prepare TLC Plate: On a silica gel TLC plate, draw a baseline in pencil.
-
Spotting:
-
Lane 1: Spot a dilute solution of your limiting reactant (e.g., the azide-containing molecule).
-
Lane 2: Spot the ongoing reaction mixture at t = 0.
-
Lane 3 (and subsequent): At various time points (e.g., 30 min, 1 hr, 2 hr), spot the reaction mixture.
-
Final Lane: After the expected reaction time, spot the final reaction mixture.
-
-
Elution: Develop the plate in a chamber with a pre-equilibrated solvent system (e.g., 10% Methanol in Dichloromethane).
-
Visualization: Visualize the spots under a UV lamp (if chromophores are present) or by staining (e.g., with iodine or potassium permanganate).
-
Analysis: Monitor the disappearance of the starting material spot and the appearance of a new product spot. The reaction is considered complete when the starting material spot is no longer visible.
Protocol 2: ¹H NMR Spectroscopy Monitoring
Methodology:
-
Sample Preparation:
-
Take an initial spectrum of your this compound and the other reactant in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to identify characteristic peaks. The alkyne proton of the propargyl group is often a useful signal to monitor.
-
-
Reaction Monitoring:
-
In-situ: Set up the reaction in an NMR tube with a known concentration of an internal standard. Acquire spectra at regular intervals.
-
Offline: Withdraw aliquots from the reaction vessel at different time points. Quench the reaction if necessary, remove the solvent, and redissolve the residue in a deuterated solvent for analysis.
-
-
Data Analysis:
-
Process the spectra (phasing, baseline correction).
-
Monitor the decrease in the integral of a characteristic reactant peak (e.g., the propargyl C-H) and the increase in the integral of a new product peak (e.g., the triazole C-H).
-
Calculate the conversion rate by comparing the integrals of the reactant and product peaks.
-
Protocol 3: HPLC and LC-MS Analysis
Methodology:
-
Method Development: Develop an HPLC method that can resolve the starting materials from the product. A reverse-phase C18 column is a good starting point.
-
Mobile Phase A: Water with 0.1% Formic Acid or TFA.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or TFA.
-
Gradient: Start with a high percentage of A and gradually increase B (e.g., 5% to 95% B over 20 minutes).
-
Detection: UV detector (e.g., at 220 nm or 254 nm) and/or a mass spectrometer.
-
-
Sample Preparation: At various time points, take an aliquot of the reaction mixture, quench if necessary, and dilute it with the initial mobile phase.
-
Injection and Analysis: Inject the prepared samples onto the HPLC system.
-
Data Analysis:
-
Identify the peaks corresponding to the starting materials and the product based on their retention times and/or mass-to-charge ratio (m/z) from the MS.
-
Integrate the peak areas to determine the relative concentrations and calculate the reaction conversion over time.
-
Confirm the identity of the product by its molecular weight from the mass spectrum.
-
Summary of Reaction Parameters
The following table provides typical starting parameters for a CuAAC reaction involving a PEG linker like this compound. These should be optimized for each specific reaction.
| Parameter | Recommended Starting Range | Notes |
| Reactant Ratio | 1.1 - 1.5 equivalents of alkyne per azide | A slight excess of one component can drive the reaction to completion. |
| Solvent | 1:1 to 4:1 mixtures of tBuOH/H₂O, DMF/H₂O, or DMSO/H₂O | Ensure all reactants are fully dissolved. Degas thoroughly. |
| Catalyst (CuSO₄) | 1 - 5 mol% | Higher concentrations may be needed for difficult reactions but increase the risk of side reactions. |
| Reducing Agent (Na-Ascorbate) | 5 - 10 mol% | Should be prepared fresh as an aqueous solution. |
| Ligand (e.g., TBTA) | 1 - 5 mol% (equivalent to CuSO₄) | Recommended for reactions with sensitive biomolecules to stabilize Cu(I). |
| Temperature | Room Temperature (20-25°C) | Gentle heating (e.g., 35-40°C) can increase the reaction rate if needed. |
| Reaction Time | 1 - 12 hours | Monitor by TLC or HPLC to determine the optimal time. |
References
Technical Support Center: Catalyst Selection for Azido-PEG4-propargyl Click Chemistry
Welcome to the technical support center for Azido-PEG4-propargyl click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, troubleshoot common experimental issues, and offer detailed protocols for successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of click chemistry for conjugating this compound?
A1: Click chemistry refers to a class of reactions that are rapid, high-yielding, and specific, with minimal byproducts.[1][2] For this compound, the most common click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][3][4] This reaction involves the formation of a stable triazole linkage between the azide group of one molecule and the terminal alkyne (propargyl group) of another, catalyzed by a copper(I) species.
Q2: What are the primary catalysts used for this compound click chemistry?
A2: The two main types of catalysts are copper-based and ruthenium-based.
-
Copper(I) catalysts are the most widely used for the this compound reaction, leading to the formation of a 1,4-disubstituted triazole. Typically, a copper(II) salt like copper(II) sulfate (CuSO₄) is used in combination with a reducing agent, such as sodium ascorbate, to generate the active copper(I) catalyst in situ.
-
Ruthenium(II) catalysts , such as Cp*RuCl(PPh₃)₂, catalyze the formation of the 1,5-disubstituted triazole isomer. This can be advantageous when the 1,4-isomer is sterically hindered or when specific biological properties are desired.
Q3: Why are ligands often required in copper-catalyzed click chemistry?
A3: Ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), are crucial for several reasons:
-
Stabilization of Copper(I): They protect the active Cu(I) catalyst from oxidation to the inactive Cu(II) state, especially in the presence of oxygen.
-
Increased Reaction Rate: Ligands can accelerate the reaction rate.
-
Protection of Biomolecules: In bioconjugation, ligands can prevent damage to sensitive molecules like proteins and nucleic acids from reactive oxygen species (ROS) that can be generated by the copper catalyst.
Q4: Can the PEG chain in this compound affect the click reaction?
A4: Yes, the polyethylene glycol (PEG) chain can influence the reaction. The hydrophilic nature of the PEG linker can enhance the solubility of the reactants, particularly in aqueous buffers used for bioconjugation. However, very long or bulky PEG chains could potentially cause steric hindrance, although the flexibility of the PEG linker generally mitigates this issue. The length of the PEG chain can also affect the physical properties of the final conjugate, such as its swelling ability and thermal stability.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use freshly prepared sodium ascorbate solution. It is prone to oxidation. - Deoxygenate your reaction mixture and solvents. Purge with an inert gas like argon or nitrogen. - Ensure the correct ligand-to-copper ratio. A 5:1 ratio is often recommended for bioconjugation to protect the catalyst and biomolecules. |
| Incorrect Reagent Concentrations | - Optimize the concentration of all reactants. Low concentrations can lead to slow or incomplete reactions. - Use a slight excess (1.1-1.2 equivalents) of the alkyne or azide partner. |
| Inaccessible Reactive Groups | - For biomolecules, consider partial denaturation. This can expose buried azide or alkyne groups. Adding a co-solvent like DMSO may help. |
| Interfering Substances | - Avoid Tris buffer. The amine groups can chelate the copper catalyst. Use buffers like phosphate-buffered saline (PBS) or HEPES. - Remove thiols (e.g., DTT, β-mercaptoethanol) from your sample. They can inactivate the copper catalyst. Use dialysis or desalting columns for removal. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Oxidative Homocoupling of Alkyne | - Thoroughly deoxygenate the reaction mixture. This side reaction is promoted by oxygen. - Use a stabilizing ligand to protect the copper(I) catalyst. |
| Reaction with Biomolecule Functional Groups | - Use a copper-chelating ligand to minimize side reactions with sensitive amino acid residues. - Optimize the pH of the reaction buffer. Most bioconjugation reactions work well between pH 7 and 8. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Removal of Copper Catalyst | - Use a copper chelating agent like EDTA during purification. - For larger biomolecules, use size-based purification methods like dialysis or size-exclusion chromatography to remove the catalyst and excess reagents. |
| Separation of Unreacted Starting Materials | - Use reversed-phase HPLC (RP-HPLC) for purification. The change in polarity upon triazole formation usually allows for good separation. |
Quantitative Data
Table 1: Representative Reaction Conditions for CuAAC with PEGylated Reagents
| Reactant 1 | Reactant 2 | Copper Source (Concentration) | Ligand (Concentration) | Reducing Agent (Concentration) | Solvent | Time | Yield | Reference |
| mPEG-alkyne | Azide-coumarin | CuBr (0.5 molar ratio to alkyne) | None | None | scCO₂ | 24 h | 82.3% | |
| Alkyne-modified biomolecule | Azido-PEG-cargo | CuSO₄ (50-250 µM) | THPTA (5:1 ratio to Cu) | Sodium Ascorbate (5-10x Cu conc.) | Aqueous Buffer | 1-4 h | >90% | |
| Propargyl alcohol | Fluorogenic azide | CuSO₄ (50 µM) | THPTA (250 µM) | Sodium Ascorbate (5 mM) | Phosphate Buffer/DMSO | 1 h | High |
Note: Reaction conditions and yields are highly dependent on the specific substrates and should be optimized for each experimental system.
Experimental Protocols
Protocol 1: General Procedure for CuAAC of this compound
This protocol provides a general guideline for a small-scale click reaction.
Materials:
-
Azido-PEG4-functionalized molecule
-
Propargyl-functionalized molecule
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a microcentrifuge tube, dissolve the Azido-PEG4 and propargyl-functionalized molecules in the reaction buffer to the desired final concentrations.
-
Deoxygenate the solution by bubbling with an inert gas for 5-10 minutes.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand stock solutions. A 1:5 molar ratio of copper to ligand is often used.
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
Cap the tube and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.
-
Once the reaction is complete, the product can be purified using appropriate methods such as RP-HPLC or, for biomolecules, size-exclusion chromatography.
Visualizations
Diagram 1: CuAAC Catalytic Cycle
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Diagram 2: Experimental Workflow for Bioconjugation
Caption: A typical experimental workflow for bioconjugation using this compound click chemistry.
Diagram 3: Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low-yield this compound click reactions.
References
Validation & Comparative
A Comparative Guide to Azido-PEG4-propargyl Conjugates for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Azido-PEG4-propargyl, a heterobifunctional linker, and compares its performance with key alternatives in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We present a detailed examination of its characterization, supported by experimental data and protocols, to facilitate informed decisions in your research and development endeavors.
Executive Summary
This compound is a versatile linker that incorporates both an azide and a propargyl group, enabling dual "click" chemistry reactions. The tetraethylene glycol (PEG4) spacer enhances aqueous solubility and provides a flexible linkage. This guide will delve into the physicochemical properties, reaction efficiency, stability, and solubility of this compound, drawing objective comparisons with other widely used linkers such as those functionalized for copper-free click chemistry (e.g., DBCO) and those with alternative reactive moieties (e.g., NHS esters).
Data Presentation: Comparison of Bifunctional Linkers
The selection of an appropriate linker is critical for the efficacy and pharmacokinetic profile of a bioconjugate. The following table summarizes the key characteristics of this compound and its common alternatives.
| Feature | This compound | Azido-PEG4-acid/NHS Ester | DBCO-PEG4-acid/NHS Ester | Maleimide-PEG4-NHS Ester |
| Molecular Weight | ~257.29 g/mol [1] | ~291.3 g/mol (acid) | ~550.56 g/mol (acid) | ~454.43 g/mol |
| Reaction Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2] | Amide bond formation (NHS ester), CuAAC (azide)[3] | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Amide bond formation[3] | Thiol-Michael addition (maleimide), Amide bond formation (NHS ester) |
| Reaction Speed | Generally fast (1-100 M⁻¹s⁻¹)[4] | Variable (amide bond formation can be slower) | Generally slower than CuAAC (10⁻³-1 M⁻¹s⁻¹) but catalyst-free | Very fast |
| Biocompatibility | Limited in vivo due to potential copper cytotoxicity | High (for amide bond formation) | High (copper-free) | Moderate (potential for retro-Michael reaction) |
| Linkage Stability | Highly stable triazole ring, resistant to enzymatic and hydrolytic degradation | Stable amide bond and triazole ring | Stable triazole ring | Thiosuccinimide adduct can be susceptible to retro-Michael reaction and thiol exchange |
| Solubility | Enhanced by PEG4 spacer | Enhanced by PEG4 spacer | Enhanced by PEG4 spacer | Enhanced by PEG4 spacer |
| Key Advantage | Dual click functionality in one molecule. | Orthogonal reactivity for sequential conjugation. | Copper-free click chemistry ideal for in vivo applications. | High reactivity and specificity for cysteine residues. |
| Key Disadvantage | Requires copper catalyst. | Amide coupling may require activation. | Larger and more complex synthesis. | Potential for linkage instability. |
Experimental Protocols
Accurate characterization is paramount to ensure the purity and identity of this compound conjugates. Below are detailed methodologies for key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound conjugate.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Parameters (400 MHz):
-
Solvent: CDCl₃
-
Temperature: 25°C
-
Number of Scans: 16
-
Expected Chemical Shifts (δ):
-
~4.2 ppm (t, 2H, -CH₂-C≡CH)
-
~3.6-3.7 ppm (m, 12H, PEG chain -O-CH₂-CH₂-O-)
-
~3.4 ppm (t, 2H, -CH₂-N₃)
-
~2.4 ppm (t, 1H, -C≡CH)
-
-
-
¹³C NMR Parameters (100 MHz):
-
Solvent: CDCl₃
-
Temperature: 25°C
-
Pulse Program: Standard proton-decoupled
-
Number of Scans: ≥ 1024
-
Expected Chemical Shifts (δ):
-
~79 ppm (-C≡CH)
-
~70 ppm (PEG chain carbons)
-
~58 ppm (-CH₂-C≡CH)
-
~50 ppm (-CH₂-N₃)
-
-
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the conjugate.
-
Technique: Electrospray Ionization (ESI) is commonly used for PEGylated molecules.
-
Sample Preparation:
-
Prepare a stock solution of the conjugate in a suitable solvent (e.g., acetonitrile or methanol).
-
Dilute the stock solution to a final concentration of approximately 1-10 µg/mL in an appropriate solvent for infusion (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Data Acquisition:
-
Acquire data in positive ion mode.
-
The expected [M+H]⁺ or [M+Na]⁺ ions should be observed. For this compound, the expected exact mass is 257.14.
-
-
Fragmentation Analysis: Tandem MS (MS/MS) can be used to confirm the structure by observing characteristic fragmentation patterns, such as the neutral loss of N₂ from the azide group or cleavage of the PEG chain.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of the conjugate.
-
Technique: Reversed-Phase HPLC (RP-HPLC) is often used. Due to the lack of a strong UV chromophore in the PEG structure, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended.
-
Methodology:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: ELSD or CAD.
-
-
Sample Preparation:
-
Dissolve the conjugate in the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Mandatory Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams are provided.
Caption: Experimental workflow for the characterization of bioconjugates.
Caption: Comparison of this compound with alternative linkers.
Conclusion
This compound is a highly valuable tool in the bioconjugation toolbox, offering the unique advantage of dual click chemistry handles on a soluble and flexible PEG spacer. Its primary limitation is the requirement for a copper catalyst in CuAAC reactions, which can be a concern for in vivo applications due to potential cytotoxicity. For such applications, alternatives like DBCO-functionalized linkers that utilize copper-free SPAAC are often preferred, despite their generally slower reaction kinetics. The choice between this compound and other linkers ultimately depends on the specific requirements of the bioconjugate being developed, including the nature of the biomolecule and payload, the desired reaction conditions, and the intended application. A thorough characterization using the experimental protocols outlined in this guide is essential to ensure the quality and performance of the final conjugate.
References
Mass Spectrometry Analysis of Azido-PEG4-propargyl Products: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount. Azido-PEG4-propargyl is a popular bifunctional linker used in "click chemistry" for covalently linking molecules of interest. This guide provides a comparative analysis of the mass spectrometry performance of this compound products against common alternatives, supported by experimental data and detailed protocols.
The heterobifunctional nature of this compound, possessing both an azide and a terminal alkyne, allows for versatile conjugation strategies, including its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). However, the choice of linker and conjugation chemistry can significantly impact downstream analysis by mass spectrometry (MS). This guide will delve into the quantitative and qualitative differences observed in MS analysis when using copper-catalyzed azide-alkyne cycloaddition (CuAAC) with linkers like this compound, compared to strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry approach that often employs linkers with dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) moieties.
Performance Comparison: CuAAC vs. SPAAC in Proteomics
A key consideration for researchers is the efficiency of target enrichment and identification when using different click chemistry approaches. A comparative study on O-GlcNAc proteomics provides valuable quantitative insights. In this study, proteins modified with an azide-containing sugar were enriched using either a CuAAC approach with an alkyne-biotin probe or a SPAAC approach with a DIBO-biotin probe. Subsequent analysis by mass spectrometry revealed a notable difference in the number of identified proteins.
| Click Chemistry Approach | Probe | Number of Identified Proteins |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Biotin-Diazo-Alkyne | 229 |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Biotin-DIBO-Alkyne | 188 |
| Overlap between the two methods | 114 |
This data suggests that the CuAAC method, for which this compound is a suitable reagent, may lead to a higher number of protein identifications in a proteomics context.[1][2] However, it is important to note that SPAAC reagents are favored in living systems due to the cytotoxicity of the copper catalyst required for CuAAC.
Experimental Workflows and Protocols
To ensure reproducible and reliable results, detailed experimental protocols are crucial. Below are representative workflows and protocols for bioconjugation and mass spectrometry analysis.
Experimental Workflow for Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling is a powerful strategy to identify and characterize enzyme activity in complex biological samples. This workflow illustrates the use of click chemistry to enrich and identify target proteins.
Protocol for LC-MS/MS Analysis of PROTACs with PEG Linkers
This protocol provides a general framework for the analysis of PROTAC molecules containing PEG linkers, such as those synthesized using this compound.
1. Sample Preparation:
-
Prepare a stock solution of the PROTAC in a suitable solvent (e.g., DMSO).
-
For in vitro degradation studies, treat cells with a range of PROTAC concentrations.
-
Lyse the cells and quantify the total protein concentration.
-
For pharmacokinetic studies, extract the PROTAC from the biological matrix (e.g., plasma) via protein precipitation or solid-phase extraction.
2. Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic content (Mobile Phase B) is employed to elute the PROTAC.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min for analytical columns.
3. Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred.
-
MS Scan Mode: For initial characterization, a full scan (MS1) is performed to determine the mass-to-charge ratio (m/z) of the intact PROTAC.
-
Tandem MS (MS/MS): For structural confirmation and quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is used. Precursor ions of the PROTAC are selected and fragmented, and specific product ions are monitored.
-
Instrumentation: High-resolution mass spectrometers such as Orbitrap or Q-TOF instruments are recommended for accurate mass measurements. Triple quadrupole mass spectrometers are well-suited for quantitative analysis.
Workflow for Identifying Protein-Protein Interactions using Bifunctional Crosslinkers
Bifunctional crosslinkers, including those with PEG spacers, are instrumental in studying protein-protein interactions. This workflow outlines the key steps in a crosslinking mass spectrometry (XL-MS) experiment.
MS/MS Fragmentation of Click Chemistry Products
The fragmentation pattern of peptides modified with click chemistry linkers in tandem mass spectrometry (MS/MS) is crucial for their identification. The triazole ring formed during CuAAC is stable and typically remains intact during collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD). The fragmentation primarily occurs along the peptide backbone, producing b- and y-type ions. The mass of the linker and any attached reporter groups will be observed as a modification on the fragment ions.
In contrast, some specialized cleavable linkers are designed to fragment in the mass spectrometer, which can aid in the identification of crosslinked peptides. However, for standard linkers like this compound, the stability of the triazole is a key feature.
Alternatives to this compound
While this compound is a versatile tool for CuAAC, several alternatives exist, particularly for applications requiring copper-free conjugation.
-
DBCO-PEG4-Azide/Alkyne: Dibenzocyclooctyne (DBCO) reagents are widely used for SPAAC. They offer rapid, copper-free ligation, making them ideal for live-cell imaging and in vivo applications.
-
BCN-PEG4-Azide/Alkyne: Bicyclononyne (BCN) is another strained alkyne used for SPAAC. It is generally less reactive than DBCO but can be advantageous in certain contexts due to its smaller size and different reactivity profile.
-
Azido-PEG4-NHS ester / Propargyl-PEG4-NHS ester: These reagents allow for the introduction of an azide or alkyne handle onto proteins or other molecules containing primary amines through a stable amide bond. This is a common strategy for preparing biomolecules for subsequent click chemistry reactions.
The choice between these alternatives will depend on the specific application, with the primary consideration often being the requirement for a copper-free reaction. While the study cited above suggests a potential advantage of CuAAC in terms of the number of identified proteins in a proteomics workflow, the biocompatibility of SPAAC is a significant advantage for cellular and in vivo studies.
References
Purity Assessment of Synthetic Azido-PEG4-propargyl: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in bioconjugation, the purity of crosslinking reagents is paramount to ensure reproducibility, safety, and efficacy of the final conjugate. This guide provides an objective comparison of the purity and performance of synthetic Azido-PEG4-propargyl, a heterobifunctional linker, against alternative linkers. We present supporting experimental data and detailed methodologies for its purity assessment.
This compound is a versatile linker molecule utilized in "click chemistry," a powerful and widely used bioconjugation technique. Its azide and propargyl terminal groups allow for the efficient and specific coupling of biomolecules. A prominent application of such linkers is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are engineered molecules that induce the degradation of specific target proteins.
Comparative Purity of this compound and Alternatives
The purity of commercially available bifunctional linkers is typically high, a critical factor for consistent performance in conjugation reactions. The following table summarizes the purity of this compound and a common alternative, DBCO-PEG4-NHS ester, as stated by various suppliers.
| Product Name | Supplier | Stated Purity | Analytical Method |
| This compound | MedchemExpress | >95% | Not Specified |
| This compound | BroadPharm | >95% | Not Specified |
| This compound | Combi-Blocks | 95% | Not Specified |
| DBCO-PEG4-NHS ester | BroadPharm | >98% | Not Specified |
| DBCO-PEG4-NHS ester | MedchemExpress | 98.66% | Not Specified |
| DBCO-PEG4-NHS ester | baseclick GmbH | ≥ 98% | HPLC |
Performance Comparison: Linkage Stability
The stability of the resulting linkage is a crucial performance parameter. This compound forms a 1,2,3-triazole ring via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This linkage is known for its exceptional stability. In contrast, NHS esters react with primary amines to form amide bonds. While amide bonds are also stable, they can be susceptible to enzymatic cleavage by proteases.[1][2]
| Linkage Type | Formed From | General Stability | Susceptibility to Cleavage |
| 1,2,3-Triazole | Azide + Alkyne (CuAAC) | Very High | Generally inert to hydrolysis, oxidation, reduction, and proteases.[1][2] |
| Amide | NHS Ester + Amine | High | Can be cleaved by proteases under specific conditions. Susceptible to hydrolysis under strong acidic or basic conditions.[1] |
Experimental Protocols for Purity Assessment
Rigorous purity assessment of this compound involves a combination of chromatographic and spectroscopic techniques to confirm the chemical identity, purity, and integrity of the molecule.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of synthetic compounds by separating the main component from any impurities.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210 nm.
-
Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition (e.g., 1 mg/mL).
-
Analysis: Inject the sample and analyze the chromatogram. The purity is determined by the area percentage of the main peak relative to the total peak area. A pure sample should exhibit a single major peak.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the synthesized this compound.
Protocol:
-
Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Ionization Mode: Positive ion mode.
-
Sample Preparation: The sample is typically introduced via infusion or from the HPLC eluent. For direct infusion, dissolve the sample in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to a concentration of approximately 10 µM.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range. For this compound (C11H19N3O4), the expected monoisotopic mass is approximately 257.14 g/mol . The spectrum should show a prominent peak corresponding to the [M+H]+ or [M+Na]+ adduct.
-
Analysis: Compare the observed mass to the theoretical mass to confirm the identity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectroscopy is a powerful tool for the structural elucidation and purity confirmation of synthetic molecules by analyzing the chemical environment of hydrogen atoms.
Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3).
-
Data Acquisition: Acquire the ¹H-NMR spectrum.
-
Analysis: The spectrum should be consistent with the structure of this compound. Key signals to look for include:
-
A triplet around 3.4 ppm corresponding to the methylene protons adjacent to the azide group (-CH2-N3).
-
A multiplet in the range of 3.6-3.7 ppm corresponding to the ethylene glycol backbone protons (-O-CH2-CH2-O-).
-
A signal for the methylene protons adjacent to the propargyl group.
-
A signal for the terminal alkyne proton.
-
The absence of significant impurity peaks.
-
Visualizing Workflows and Pathways
The following diagrams, created using Graphviz, illustrate a key application of this compound in the formation of PROTACs and a general workflow for its purity assessment.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for purity assessment.
References
A Researcher's Guide to Functional Assays for Azido-PEG4-Propargyl Labeled Proteins
For researchers, scientists, and drug development professionals, understanding protein function is paramount. The advent of bioorthogonal chemistry has provided powerful tools for labeling and studying proteins in their native environments. Among these, linkers like Azido-PEG4-propargyl have become instrumental for their ability to participate in "click" chemistry reactions, enabling the attachment of various reporter molecules. This guide provides a comprehensive comparison of functional assays for proteins labeled using this versatile linker, offering insights into their performance, alternative approaches, and detailed experimental protocols.
This guide delves into the key functional assays used to probe the activity and interactions of proteins after they have been tagged using this compound. We will explore Activity-Based Protein Profiling (ABPP) for assessing enzymatic activity, pull-down assays for investigating protein-protein interactions, and fluorescence-based assays for studying ligand binding and conformational changes. Each section will provide a comparative analysis with alternative labeling and detection methods, supported by quantitative data to inform your experimental design.
The Central Role of this compound in Bioorthogonal Labeling
This compound is a heterobifunctional linker that contains both an azide and a terminal alkyne (propargyl group). This dual functionality allows it to react with either alkyne- or azide-modified molecules through highly efficient and specific "click" reactions, namely the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The polyethylene glycol (PEG) spacer enhances solubility and minimizes steric hindrance, making it an ideal tool for bioconjugation.
The general workflow for labeling and analyzing a protein of interest (POI) using this compound is depicted below.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics strategy to study the functional state of enzymes in complex biological samples. It utilizes chemical probes that covalently react with the active sites of enzymes. When combined with click chemistry, "two-step" ABPP allows for the in situ or in vivo labeling of active enzymes with a small azide or alkyne-containing probe, followed by the ex vivo attachment of a reporter tag for visualization or enrichment.
In-Gel Fluorescence Scanning
A common readout for ABPP is in-gel fluorescence scanning. After labeling the proteome with an azide- or alkyne-containing activity-based probe and performing a click reaction with a corresponding fluorescent reporter, proteins are separated by SDS-PAGE. The gel is then scanned on a fluorescence imager to visualize the labeled, active enzymes.
Comparison of Fluorescent Probes for In-Gel ABPP
| Reporter Type | Labeling Chemistry | Excitation/Emission (nm) | Detection Limit (LOD) | Signal-to-Noise Ratio (SNR) | Key Advantages | Key Disadvantages |
| Rhodamine-Alkyne | CuAAC | ~550 / ~575 | ~100 fmol[1] | High | Bright, photostable | Potential for non-specific binding with Cu(I) catalyst. |
| Fluorescein-Alkyne | CuAAC | ~490 / ~520 | ~125 fmol[1] | Moderate | Widely available | pH-sensitive fluorescence. |
| Cyanine3-Azide | CuAAC/SPAAC | ~550 / ~570 | 0.39 µM (for azide detection)[2] | High | Bright, good for multiplexing | Can be prone to photobleaching. |
| Cyanine5-Azide | CuAAC/SPAAC | ~650 / ~670 | 0.50 µM (for azide detection)[2] | Very High | Near-infrared emission reduces background fluorescence. | Requires specialized imaging equipment. |
| DIBO-Fluorophore | SPAAC | Varies | 10 µM (for azide detection)[1] | Good | Copper-free, ideal for live cells | Slower kinetics than CuAAC. |
Experimental Protocol: In-Gel ABPP of Serine Hydrolases
This protocol describes the labeling of serine hydrolases in a cell lysate using a fluorophosphonate (FP) probe containing an alkyne handle, followed by click chemistry with an azide-functionalized fluorophore.
Materials:
-
Cell lysate (e.g., from HEK293T cells)
-
FP-alkyne probe (e.g., 10 mM stock in DMSO)
-
Azide-fluorophore (e.g., Azide-TAMRA, 1 mM stock in DMSO)
-
Tris buffer (50 mM, pH 8.0)
-
Copper(II) sulfate (CuSO₄, 50 mM in water)
-
Tris(2-carboxyethyl)phosphine (TCEP, 50 mM in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, 1.7 mM in 4:1 t-butanol:DMSO)
-
4x SDS-PAGE loading buffer
-
10% SDS-PAGE gel
Procedure:
-
Proteome Labeling:
-
Adjust the protein concentration of the cell lysate to 1 mg/mL with Tris buffer.
-
Add FP-alkyne probe to a final concentration of 1 µM.
-
Incubate for 30 minutes at room temperature.
-
-
Click Chemistry Reaction:
-
To 50 µL of the labeled proteome, add the following click chemistry reagents in order:
-
1 µL of Azide-TAMRA (final concentration: 20 µM)
-
1 µL of CuSO₄ (final concentration: 1 mM)
-
1 µL of TCEP (final concentration: 1 mM)
-
1 µL of TBTA (final concentration: 34 µM)
-
-
Vortex briefly and incubate for 1 hour at room temperature in the dark.
-
-
SDS-PAGE and Fluorescence Scanning:
-
Add 17 µL of 4x SDS-PAGE loading buffer to the reaction, and boil for 5 minutes at 95°C.
-
Load the sample onto a 10% SDS-PAGE gel and run at 150V until the dye front reaches the bottom.
-
Scan the gel on a fluorescence imager using the appropriate excitation and emission wavelengths for TAMRA (e.g., Ex: 540 nm, Em: 580 nm).
-
Pull-Down Assays for Protein-Protein Interactions
Pull-down assays are a powerful in vitro method to identify or confirm protein-protein interactions. A "bait" protein is immobilized on beads and used to "pull down" interacting "prey" proteins from a cell lysate. By incorporating an azide or alkyne handle into the bait protein, click chemistry can be used to attach a biotin tag for subsequent capture on streptavidin-coated beads.
Comparison of Pull-Down Strategies
| Method | Bait Immobilization | Elution Conditions | Enrichment Factor | Key Advantages | Key Disadvantages |
| Click-Biotin | Click reaction to biotin, then streptavidin beads | Harsh (SDS, boiling) or competitive (biotin) | 100 to 1000-fold | Covalent capture allows for stringent washes; high specificity. | Requires an additional click reaction step. |
| GST-Tag | Glutathione beads | Competitive (glutathione) | Variable | Well-established; mild elution preserves complex integrity. | GST tag is large (~26 kDa) and may interfere with interactions. |
| His-Tag | Ni-NTA or Co-Talon beads | Competitive (imidazole) or pH change | Variable | Small tag, less likely to interfere; can be used under denaturing conditions. | Non-specific binding of histidine-rich proteins. |
| Antibody-based (Co-IP) | Antibody against bait protein immobilized on Protein A/G beads | pH change or denaturing agents | Variable | Captures endogenous protein complexes in their native state. | Antibody availability and specificity can be limiting; high cost. |
Experimental Protocol: Biotin-Alkyne Pull-Down Assay
This protocol describes the biotinylation of an azide-containing bait protein via click chemistry and its subsequent use in a pull-down assay.
Materials:
-
Purified bait protein with an incorporated azide-containing unnatural amino acid (e.g., p-azidophenylalanine)
-
Biotin-Alkyne (e.g., 10 mM stock in DMSO)
-
Click chemistry reagents (as in ABPP protocol)
-
Streptavidin magnetic beads
-
Cell lysate containing potential prey proteins
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x SDS-PAGE loading buffer)
Procedure:
-
Biotinylation of Bait Protein:
-
Perform a click chemistry reaction as described in the ABPP protocol, substituting the Azide-fluorophore with Biotin-Alkyne.
-
Remove excess Biotin-Alkyne using a desalting column.
-
-
Immobilization of Bait Protein:
-
Wash the streptavidin magnetic beads three times with wash buffer.
-
Incubate the biotinylated bait protein with the beads for 1 hour at room temperature with gentle rotation.
-
Wash the beads three times with wash buffer to remove unbound bait protein.
-
-
Pull-Down of Prey Proteins:
-
Incubate the immobilized bait protein beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads five times with wash buffer to remove non-specific binders.
-
-
Elution and Analysis:
-
Add elution buffer to the beads and boil for 10 minutes at 95°C to elute the protein complexes.
-
Analyze the eluted proteins by Western blot or mass spectrometry.
-
Fluorescence-Based Ligand Binding Assays
Fluorescence-based assays are powerful tools for quantifying protein-ligand interactions and studying conformational changes. By labeling a protein with a fluorophore using click chemistry, techniques like Fluorescence Polarization (FP) can be employed to measure binding affinities.
Fluorescence Polarization (FP): FP measures the change in the polarization of emitted light from a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled ligand tumbles rapidly in solution, resulting in depolarized emitted light (low FP). When bound to a larger protein, its rotation slows, and the emitted light is more polarized (high FP).
Comparison of Ligand Binding Assays
| Assay | Principle | Throughput | Sensitivity | Key Advantages | Key Disadvantages |
| Fluorescence Polarization | Change in rotational speed of a fluorescent ligand upon binding | High | Nanomolar to micromolar Kd | Homogeneous (no separation step); real-time measurements. | Requires a fluorescently labeled ligand; can be sensitive to autofluorescence. |
| Isothermal Titration Calorimetry (ITC) | Heat change upon binding | Low | Nanomolar to millimolar Kd | Label-free; provides full thermodynamic profile (Kd, ΔH, ΔS). | Requires large amounts of pure protein; low throughput. |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding to a surface | Medium | Picomolar to millimolar Kd | Label-free; real-time kinetics (kon, koff). | Requires immobilization of one partner, which may affect its activity. |
| Radioligand Binding Assay | Competition between a radiolabeled and unlabeled ligand | High | Picomolar to nanomolar Kd | High sensitivity and specificity. | Use of radioactive materials; requires separation of bound and free ligand. |
Experimental Protocol: Fluorescence Polarization Assay
This protocol outlines the measurement of a protein-ligand interaction using a fluorescently labeled ligand prepared via click chemistry.
Materials:
-
Purified protein of interest
-
Small molecule ligand with an alkyne handle
-
Azide-fluorophore (e.g., Azide-Alexa Fluor 488)
-
Click chemistry reagents
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume 384-well plate
-
Plate reader with FP capabilities
Procedure:
-
Prepare Fluorescent Ligand:
-
Synthesize the fluorescent ligand by reacting the alkyne-modified ligand with the azide-fluorophore using click chemistry.
-
Purify the fluorescent ligand using HPLC.
-
-
Assay Setup:
-
Prepare a serial dilution of the protein of interest in the assay buffer.
-
In a 384-well plate, add a constant concentration of the fluorescent ligand to each well.
-
Add the serially diluted protein to the wells. Include wells with only the fluorescent ligand (no protein) as a control for minimum polarization.
-
-
Measurement:
-
Incubate the plate at room temperature for 30 minutes to reach binding equilibrium.
-
Measure the fluorescence polarization on a plate reader.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the protein concentration.
-
Fit the data to a one-site binding model to determine the dissociation constant (Kd).
-
Alternative Bioorthogonal Labeling Chemistries
While this compound-mediated click chemistry is a powerful tool, several alternative bioorthogonal reactions are available, each with its own set of advantages and disadvantages.
Comparison of Bioorthogonal Labeling Chemistries
| Reaction | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Biocompatibility | Key Advantages | Key Disadvantages |
| CuAAC | Azide + Terminal Alkyne | 10² - 10³ | Moderate (Copper toxicity) | Fast kinetics, high yield. | Requires a copper catalyst, which can be toxic to cells. |
| SPAAC | Azide + Strained Alkyne (e.g., DBCO) | 10⁻¹ - 1 | High | Copper-free, excellent for live-cell applications. | Slower than CuAAC; strained alkynes can be less stable. |
| Staudinger Ligation | Azide + Phosphine | 10⁻³ - 10⁻² | High | Highly specific for azides; no catalyst required. | Slow kinetics; phosphine reagents can be prone to oxidation. |
| Tetrazine Ligation | Tetrazine + Strained Alkene (e.g., TCO) | 10³ - 10⁶ | High | Extremely fast kinetics. | Tetrazines can be unstable; potential for side reactions. |
By carefully considering the requirements of the specific functional assay and the biological context, researchers can select the most appropriate labeling strategy to gain valuable insights into protein function. This guide provides a starting point for navigating the diverse landscape of functional proteomics, empowering you to design and execute robust and informative experiments.
References
The Linker's Length: A Decisive Factor in PROTAC Efficacy
A Comparative Guide to Polyethylene Glycol (PEG) Linkers in PROTAC Design
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These bifunctional molecules harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical, yet often optimized, component of a PROTAC is the linker that connects the target-binding ligand to the E3 ligase recruiter. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides an objective comparison of how different PEG linker lengths influence PROTAC performance, supported by experimental data and detailed methodologies.
The length of the PEG linker is a critical determinant of a PROTAC's ability to form a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] This ternary complex formation is the prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein. An optimal linker length is crucial as it dictates the spatial orientation and proximity of the target protein and the E3 ligase. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[2]
Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths
Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not universal and is highly dependent on the specific target protein and the recruited E3 ligase.[3] Below are comparative data from studies on PROTACs targeting different proteins.
Table 1: Impact of Linker Length on Degradation of TANK-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Data adapted from a study on TBK1-targeting PROTACs, demonstrating that linkers between 12 and 29 atoms were effective, with a 21-atom linker showing the highest potency.[4]
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 9 | Effective |
| PEG | 12 | More Potent |
| PEG | 16 | Most Potent |
| PEG | 19 | Less Potent |
| PEG | 21 | Least Potent |
Data from a study on ERα-targeting PROTACs, which identified a 16-atom linker as optimal for degradation in MCF7 breast cancer cells.
Table 3: Impact of Linker Length on Degradation of Bruton's Tyrosine Kinase (BTK)
| Linker Type | Linker Length (PEG units) | Degradation Potency |
| PEG | < 4 | Impaired |
| PEG | ≥ 4 | Potent (DC50 1-40 nM) |
Observations from a study on BTK degraders, where longer PEG linkers (four or more PEG units) were found to be more effective.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: The PROTAC Mechanism of Action.
Caption: A typical experimental workflow for assessing PROTAC-mediated protein degradation.
Detailed Experimental Protocols
Reproducible and rigorous experimental methods are crucial for the accurate assessment and comparison of PROTAC efficacy.
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO) for a specified time period (e.g., 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
In-Cell Ubiquitination Assay
This assay confirms that PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome pathway by detecting the ubiquitination of the target protein.
1. Cell Treatment and Lysis:
-
Treat cells with the PROTAC of interest and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells as described in the Western Blotting protocol.
2. Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the target protein overnight at 4°C to form an antibody-protein complex.
-
Add protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binding proteins.
3. Western Blotting for Ubiquitin:
-
Elute the protein from the beads and perform Western Blotting as described above.
-
Use an anti-ubiquitin antibody to detect the presence of polyubiquitinated forms of the target protein. An increased ubiquitination signal upon PROTAC treatment indicates the intended mechanism of action.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a biophysical technique used to measure the kinetics and affinity of binding between molecules, providing insights into the formation and stability of the PROTAC-induced ternary complex.
1. Chip Preparation:
-
Immobilize the E3 ligase (e.g., VHL or Cereblon) onto the surface of an SPR sensor chip.
2. Binary Interaction Analysis:
-
Flow the PROTAC alone over the chip surface to measure its binding affinity and kinetics to the immobilized E3 ligase.
3. Ternary Complex Analysis:
-
Pre-incubate the PROTAC with a near-saturating concentration of the target protein.
-
Flow the PROTAC-target protein mixture over the E3 ligase-coated chip.
-
The binding response will indicate the formation of the ternary complex.
4. Data Analysis:
-
Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
Calculate the cooperativity factor (alpha), which is the ratio of the binary KD to the ternary KD. A cooperativity factor greater than 1 indicates positive cooperativity, suggesting that the binding of the target protein and the PROTAC to the E3 ligase is mutually beneficial.
Conclusion
The length of the PEG linker is a critical parameter in PROTAC design that must be empirically optimized for each target protein and E3 ligase combination. The experimental data clearly demonstrates that there is often an optimal linker length that results in the most potent and efficacious degradation. Both excessively short and long linkers can be detrimental to PROTAC activity. By employing rigorous experimental protocols such as Western blotting, in-cell ubiquitination assays, and biophysical methods like SPR, researchers can systematically evaluate a range of linker lengths to identify the optimal configuration for their specific PROTAC, thereby unlocking the full therapeutic potential of targeted protein degradation.
References
A Comparative Guide to the Efficacy of Azido-PEG4-propargyl in Cellular Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Azido-PEG4-propargyl with its alternatives for bioconjugation in various cell lines. The content is designed to assist researchers in selecting the most suitable chemical tools for their specific experimental needs, with a focus on cellular applications such as targeted therapy and biomolecule labeling.
Introduction
This compound is a heterobifunctional linker that contains both an azide and a terminal alkyne group, connected by a hydrophilic 4-unit polyethylene glycol (PEG) spacer. This structure allows for its use in "click chemistry," a set of biocompatible, highly efficient, and specific reactions. The primary application of this compound is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioconjugation. The PEG spacer enhances solubility and reduces steric hindrance, making it a versatile tool in biological systems.
The main alternatives to this compound revolve around different bioorthogonal ligation strategies, primarily Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Staudinger Ligation. SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO), which react with azides without the need for a cytotoxic copper catalyst. The Staudinger ligation involves the reaction of an azide with a phosphine to form a stable amide bond.
This guide will compare the performance of these approaches, focusing on their efficacy, cytotoxicity, and applicability in different cellular contexts.
Performance Comparison: this compound vs. Alternatives
The choice between this compound (utilized in CuAAC) and its alternatives, such as DBCO-containing linkers (for SPAAC), depends on a trade-off between reaction kinetics, biocompatibility, and the steric hindrance of the labeling reagents.
| Feature | This compound (via CuAAC) | DBCO-PEG4-linker (via SPAAC) | Staudinger Ligation |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition | Strain-Promoted Azide-Alkyne Cycloaddition | Azide-Phosphine Ligation |
| Biocompatibility | Moderate; copper toxicity is a significant concern but can be mitigated with chelating ligands[1][2]. | High; no exogenous metal catalyst is required, making it ideal for live-cell and in vivo applications[3]. | High; the reagents are generally well-tolerated by cells. |
| Reaction Kinetics | Very fast; second-order rate constants are typically in the range of 104 to 105 M-1s-1. | Fast, but generally slower than CuAAC; rate constants for DBCO are around 0.1 M-1s-1[4]. | Generally the slowest of the three reaction types. |
| Reagent Size | Small terminal alkyne and azide groups, minimizing potential biological perturbation[3]. | Bulky cyclooctyne group, which can sometimes interfere with biological processes. | Phosphine reagents can be bulky. |
| Cellular Applications | Best suited for fixed cells or short-term live-cell labeling where speed is critical. | Preferred for long-term live-cell imaging and in vivo studies due to lower toxicity. | Used for cell surface engineering and biomolecule labeling. |
| Background Signal | Generally low background signal. | Can exhibit higher background due to non-specific reactions of the strained alkyne with thiols in proteins. | Generally low background. |
Quantitative Efficacy in Different Cell Lines
Direct comparative studies quantifying the efficacy of this compound against its alternatives in multiple cell lines are not extensively available in a single report. However, data from various studies using these linkers in the context of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugation applications can provide insights into their relative performance.
Table 1: PROTAC Efficacy Data
| PROTAC Linker | Target Protein | Cell Line | DC50 | Reference |
| Propargyl-PEG4-acid based | BTK | THP-1 | 200 nM | |
| KRAS G12D degrader 1 | KRAS G12D | AGS (Stomach Cancer) | 7.49 nM | |
| KRAS G12D degrader 1 | PANC 04.03 (Pancreatic Cancer) | 87.8 nM | ||
| KRAS G12D degrader 1 | AsPC-1 (Pancreatic Cancer) | 59.97 nM |
Table 2: Comparative Cytotoxicity of CuAAC and SPAAC
| Method | Conditions | Cell Viability | Reference |
| CuAAC | 50 µM CuSO₄ without ligand | Appreciable toxicity (~75% cell viability) | |
| CuAAC | 50 µM CuSO₄ with THPTA ligand (5:1 ligand:Cu ratio) | Cell viability preserved | |
| CuAAC | 10 minutes reaction with CPP-tethered Cu(I) ligand | 75% of cells remained viable | |
| SPAAC | Various cyclooctynes (e.g., DBCO, BCN) | Generally high cell viability due to the absence of copper |
Experimental Protocols
Protocol 1: Determination of PROTAC DC50 and Dmax
This protocol outlines the general steps for determining the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of a PROTAC.
1. Cell Culture and Treatment:
-
Seed the desired cell line (e.g., MOLM-13 for FLT3-targeting PROTACs) in a 6-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in the culture medium. A typical concentration range is 0.1 nM to 1000 nM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest PROTAC concentration.
-
Remove the old medium and add the medium containing the different concentrations of the PROTAC or vehicle.
-
Incubate the cells for a predetermined time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
3. Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
4. Data Analysis:
-
Calculate the percentage of the remaining target protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Use a non-linear regression model to determine the DC50 and Dmax values.
Protocol 2: Quantification of Intracellular Fluorescence by Flow Cytometry
This protocol describes the general steps for quantifying the uptake or labeling of a fluorescently tagged molecule inside cells.
1. Sample Preparation:
-
Harvest cells and prepare a single-cell suspension.
-
For intracellular targets, fix the cells with a suitable fixation buffer (e.g., 1% paraformaldehyde in PBS) for 10-15 minutes at room temperature.
-
Wash the fixed cells with PBS.
2. Permeabilization (for intracellular targets):
-
Permeabilize the cells by incubating them with a permeabilization buffer (e.g., 0.1% saponin in cell staining buffer) for 10-15 minutes. This allows the fluorescent probe to enter the cell.
3. Staining:
-
Incubate the cells with the fluorescently labeled probe (e.g., a molecule conjugated via this compound to a fluorophore) at a predetermined optimal concentration. For intracellular staining, this is typically done for 30 minutes at room temperature in the dark.
4. Washing:
-
Wash the cells 2-3 times with wash buffer (e.g., PBS with BSA) to remove unbound fluorescent probes. Centrifuge at a low speed (300-500 x g) to pellet the cells.
5. Flow Cytometry Analysis:
-
Resuspend the cells in a suitable buffer for flow cytometry analysis.
-
Acquire the data on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
Use appropriate controls, including unstained cells and cells treated with a non-fluorescent version of the probe, to set the gates and determine background fluorescence.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action for PROTACs.
Caption: Experimental workflow for comparison.
Conclusion
The choice between this compound and its alternatives is highly dependent on the specific experimental context.
-
This compound (for CuAAC) is an excellent choice for applications where reaction speed is paramount and the potential for copper-induced cytotoxicity can be managed, such as in fixed cells or with short incubation times in live cells using appropriate copper-chelating ligands. The small size of the alkyne and azide groups is also advantageous for minimizing perturbations to the biological system.
-
DBCO-based linkers (for SPAAC) are the preferred alternative for live-cell imaging, long-term cellular studies, and in vivo applications where biocompatibility is the primary concern. While the reaction kinetics may be slower and the reagents bulkier, the absence of a copper catalyst significantly reduces the risk of cellular toxicity.
-
Staudinger Ligation offers another biocompatible alternative, though it is generally less commonly used for these applications compared to click chemistry due to its slower kinetics.
Ultimately, the optimal linker must be determined empirically for each specific application. Factors such as the sensitivity of the cell line, the duration of the experiment, and the nature of the biomolecules being conjugated will all influence the selection process. This guide provides the foundational information and experimental frameworks to make an informed decision.
References
Safety Operating Guide
Proper Disposal of Azido-PEG4-propargyl: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Azido-PEG4-propargyl is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This bifunctional linker, containing both a reactive azide and a terminal alkyne (propargyl group), requires careful handling due to the potential hazards associated with its functional groups. This guide provides a comprehensive, step-by-step protocol for its safe disposal.
Core Safety and Hazard Information
| Hazard Category | Description |
| Explosive Potential | Organic azides can be sensitive to shock, friction, and heat, potentially leading to explosive decomposition. |
| Toxicity | Azide compounds are known to be acutely toxic if ingested, inhaled, or absorbed through the skin. |
| Reactivity | Azides can react violently with acids, heavy metals, and some organic solvents. The propargyl group is also a high-energy functional group. |
| Environmental Hazard | While the PEG component is considered biodegradable, the azide and propargyl moieties may pose risks to aquatic life. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the recommended procedure for the safe disposal of this compound waste, including pure compound, solutions, and contaminated labware.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always handle this compound and its waste within a certified chemical fume hood.
-
Wear appropriate PPE, including:
-
Chemical safety goggles
-
A flame-resistant lab coat
-
Chemical-resistant gloves (nitrile or neoprene recommended)
-
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired solid this compound in its original, clearly labeled container.
-
Contaminated disposable items (e.g., pipette tips, weighing paper, gloves) should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all aqueous and organic solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Crucially, do not mix azide-containing waste with acidic waste streams. This can generate highly toxic and explosive hydrazoic acid.
-
Avoid mixing with heavy metal waste, as this can form explosive heavy metal azides.
-
3. Decontamination of Labware:
-
Non-disposable glassware and equipment that have come into contact with this compound should be decontaminated.
-
Rinse the contaminated labware three times with a suitable solvent (e.g., ethanol or isopropanol).
-
Collect the rinsate as hazardous liquid waste.
-
After rinsing, the labware can be washed with soap and water.
4. Waste Storage:
-
Store all this compound waste containers in a designated, well-ventilated, and cool area, away from heat sources and incompatible materials.
-
Ensure all waste containers are tightly sealed to prevent leakage or evaporation.
5. Final Disposal:
-
All waste containing this compound must be disposed of as hazardous chemical waste.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Clearly label the waste containers with the full chemical name: "this compound".
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
